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  • Product: 1-cyclopropyl-1H-imidazol-2-amine
  • CAS: 1540194-36-2

Core Science & Biosynthesis

Foundational

1-cyclopropyl-1H-imidazol-2-amine chemical structure and properties

An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazol-2-amine: A Privileged Scaffold for Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic design of molecular buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazol-2-amine: A Privileged Scaffold for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. 1-Cyclopropyl-1H-imidazol-2-amine emerges as a compound of significant interest, embodying the convergence of two powerful pharmacophores: the biologically ubiquitous 2-aminoimidazole (2-AI) core and the conformationally rigid, metabolically robust cyclopropyl group. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its core molecular profile, propose a rational synthetic strategy, outline key analytical characterization methods, and explore its vast potential as a versatile scaffold in the design of next-generation pharmaceuticals.

Introduction: The Strategic Fusion of Two Key Pharmacophores

The pursuit of novel chemical entities with desirable drug-like properties often involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-aminoimidazole (2-AI) moiety is a quintessential example of such a scaffold.[1][2] It is a core component of numerous marine alkaloids, many of which exhibit potent biological activities, including antibiotic and anti-biofilm properties.[3] The unique electronic distribution and hydrogen bonding capabilities of the 2-AI ring system have made it a cornerstone in the development of therapeutics for a wide array of diseases, including cancer, diabetes, and infectious diseases.[2]

Complementing the 2-AI core, the cyclopropyl group has become an indispensable tool in drug design.[4][5] Its introduction into a molecule can confer several advantageous properties:

  • Metabolic Stability: The strained C-H bonds are more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.

  • Conformational Rigidity: The fixed, three-dimensional nature of the ring reduces the number of accessible conformations, which can lock the molecule into a bioactive shape, thereby increasing potency and selectivity.[4]

  • Improved Physicochemical Properties: The cyclopropyl ring can modulate lipophilicity and pKa, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The molecule 1-cyclopropyl-1H-imidazol-2-amine represents a deliberate and strategic combination of these two motifs. It offers the rich biological relevance of the 2-AI scaffold while incorporating the well-documented benefits of the cyclopropyl ring, making it a highly attractive starting point for library synthesis and lead optimization campaigns.

Core Molecular Profile

Chemical Structure and Identifiers

The structure consists of a five-membered imidazole ring substituted with a primary amine at the 2-position and a cyclopropyl group at the N1 position.

G cluster_0 1-Cyclopropyl-1H-imidazol-2-amine cluster_1 Key Structural Features mol N1 N1-Cyclopropyl Group (Metabolic Stability, Rigidity) C2_Amine C2-Amine Group (H-Bonding, Functional Handle) Imidazole Imidazole Core (Aromatic, H-Bond Acceptor/Donor)

Caption: Chemical structure of 1-cyclopropyl-1H-imidazol-2-amine.

Physicochemical & Safety Data

The fundamental properties of this compound are summarized below for ease of reference in experimental design.

PropertyValueReference(s)
CAS Number 1540194-36-2[6][7]
Molecular Formula C₆H₉N₃[6][7]
Molecular Weight 123.16 g/mol [6][7]
Appearance White to off-white powder[6]
Typical Purity ≥95%[6][7]
InChI Key USCWQOHKTHMBHG-UHFFFAOYSA-N[6]
Signal Word Warning[6]
GHS Pictogram GHS07 (Exclamation Mark)[6]
Hazard Statements H315 (Causes skin irritation)[6]
H319 (Causes serious eye irritation)[6]
H335 (May cause respiratory irritation)[6]

Note on Handling: Based on its hazard profile, 1-cyclopropyl-1H-imidazol-2-amine should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Strategy and Experimental Protocol

While numerous methods exist for the synthesis of the 2-aminoimidazole core, a robust and widely applicable strategy involves the condensation of a guanidine derivative with an α-halocarbonyl compound or its synthetic equivalent.[2] This approach is favored due to the commercial availability of diverse starting materials and the generally high efficiency of the cyclization step.

Retrosynthetic Analysis

Our retrosynthetic approach disconnects the imidazole ring at the N1-C5 and C2-N3 bonds, leading back to a cyclopropyl-substituted guanidine and a three-carbon electrophilic synthon. This is a logical disconnection that simplifies the synthesis into the assembly of two key fragments.

retrosynthesis cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials target 1-Cyclopropyl-1H-imidazol-2-amine guanidine N-Cyclopropylguanidine target->guanidine C-N Disconnection synthon C3 Electrophilic Synthon (e.g., α-haloacetaldehyde acetal) target->synthon C-N Disconnection amine Cyclopropylamine guanidine->amine Guanidinylation cyanamide Cyanamide guanidine->cyanamide Guanidinylation haloacetal 2-bromo-1,1-diethoxyethane synthon->haloacetal Acetal serves as masked aldehyde

Caption: Retrosynthetic pathway for 1-cyclopropyl-1H-imidazol-2-amine.

Proposed Experimental Protocol

This two-step protocol is designed to be a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 provides confidence for proceeding to the final cyclization.

Step 1: Synthesis of N-Cyclopropylguanidine Nitrate

  • Rationale: The synthesis of the guanidine fragment is the crucial first step. Reacting cyclopropylamine with cyanamide under acidic conditions is a standard and effective method for producing monosubstituted guanidines. The product is isolated as a stable nitrate salt.

  • Procedure:

    • To a stirred solution of cyclopropylamine (1.0 eq) in isopropanol (5 mL per 1 g of amine), add concentrated nitric acid (1.0 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature. Add a 50 wt. % aqueous solution of cyanamide (1.1 eq) in a single portion.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • The product, N-cyclopropylguanidine nitrate, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Step 2: Synthesis of 1-Cyclopropyl-1H-imidazol-2-amine

  • Rationale: This is the key ring-forming step. The guanidine salt is condensed with 2-bromo-1,1-diethoxyethane. The diethoxyethane serves as a protected form of bromoacetaldehyde, which is unstable. The reaction is typically run under basic conditions to liberate the free guanidine and promote cyclization, followed by acidic workup to facilitate dehydration and aromatization.

  • Procedure:

    • In a round-bottom flask, suspend N-cyclopropylguanidine nitrate (1.0 eq) in ethanol (10 mL per 1 g).

    • Add a solution of sodium ethoxide in ethanol (2.1 eq, e.g., 21 wt. %) dropwise to the suspension at room temperature to form the free base.

    • Add 2-bromo-1,1-diethoxyethane (1.05 eq) to the reaction mixture.

    • Heat the mixture to reflux for 12-18 hours. The reaction should be monitored by LC-MS for the formation of the cyclized intermediate and the final product.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in water and add concentrated hydrochloric acid until the pH is ~1-2. Stir at room temperature for 1 hour to ensure complete hydrolysis of any remaining acetal and dehydration to the imidazole.

    • Basify the aqueous solution with 6M NaOH to pH >12, resulting in the precipitation of the product.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

workflow cluster_step1 Step 1: Guanidine Formation cluster_step2 Step 2: Imidazole Cyclization start1 Cyclopropylamine + Nitric Acid add_cyanamide Add Cyanamide Solution start1->add_cyanamide reflux1 Reflux (4-6h) add_cyanamide->reflux1 precipitate Cool & Precipitate reflux1->precipitate isolate1 Filter & Dry precipitate->isolate1 intermediate N-Cyclopropylguanidine Nitrate Salt isolate1->intermediate start2 Suspend Guanidine Salt in Ethanol intermediate->start2 Proceed to Step 2 free_base Add NaOEt (Free Base) start2->free_base add_acetal Add Bromoacetal free_base->add_acetal reflux2 Reflux (12-18h) add_acetal->reflux2 concentrate Concentrate in Vacuo reflux2->concentrate acidify Acidic Workup (HCl) concentrate->acidify basify Basify (NaOH) & Extract acidify->basify isolate2 Dry & Purify basify->isolate2 final_product 1-Cyclopropyl-1H-imidazol-2-amine isolate2->final_product

Caption: Proposed two-step synthetic workflow.

Physicochemical Characterization and Analytical Control

Unambiguous structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the imidazole ring protons (typically in the 6.0-7.5 ppm region). The exocyclic NH₂ protons will appear as a broad singlet that is exchangeable with D₂O.[8] The cyclopropyl protons will present as a complex multiplet in the upfield region (typically 0.5-1.5 ppm), along with a distinct methine proton signal where the ring attaches to the imidazole nitrogen.

    • ¹³C NMR: The spectrum will show six distinct carbon signals. The C2 carbon bearing the amino group will be the most downfield of the ring carbons. The three carbons of the cyclopropyl group will appear in the upfield aliphatic region.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine and imidazole N-H in the 3100-3400 cm⁻¹ region.[9] The N-H scissoring bend is expected around 1600-1650 cm⁻¹.[9] Stretching vibrations for the C=N and C=C bonds of the imidazole ring will appear in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula. The expected [M+H]⁺ ion would have an m/z of approximately 124.0875, corresponding to the formula [C₆H₁₀N₃]⁺.

Applications in Medicinal Chemistry and Drug Development

The true value of 1-cyclopropyl-1H-imidazol-2-amine lies in its utility as a versatile building block for creating diverse compound libraries.

  • A Functional Handle for Derivatization: The primary amine at the C2 position is a highly reactive and versatile nucleophile. It serves as a key attachment point for a wide range of chemical transformations, including:

    • Amide bond formation with carboxylic acids.

    • Sulfonamide synthesis with sulfonyl chlorides.

    • Reductive amination with aldehydes and ketones.

    • Urea and thiourea formation with isocyanates and isothiocyanates.

  • Scaffold for Privileged Structures: By leveraging the reactivity of the 2-amino group, this molecule can be elaborated into more complex structures targeting various enzyme families and receptors. The cyclopropyl group provides a rigid anchor that can explore specific pockets within a protein's active site, while the 2-aminoimidazole core provides crucial hydrogen bonding interactions.

  • Potential Therapeutic Areas: Given the established activities of related compounds, derivatives of this scaffold are promising candidates for investigation in several areas:

    • Oncology: As inhibitors of kinases and other enzymes involved in cell signaling.

    • Infectious Diseases: As antibacterial or antifungal agents, building on the natural product heritage of the 2-AI scaffold.[3]

    • Neurology: As modulators of G-protein coupled receptors (GPCRs), where conformational rigidity can impart high selectivity.

Conclusion

1-Cyclopropyl-1H-imidazol-2-amine is more than just a simple heterocycle; it is a meticulously designed building block that offers a powerful combination of biological relevance and optimized physicochemical properties. Its rational synthesis and versatile functional handle make it an invaluable tool for medicinal chemists. By providing both a rigid, metabolically stable anchor and a key site for biological interactions, this scaffold is poised to accelerate the discovery of new and effective therapeutic agents across a spectrum of diseases.

References

  • Reactive Carbonyl-Scavenging Ability of 2-Aminoimidazoles: 2-Amino-1-methylbenzimidazole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • 1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Chemistry of 2-Aminoimidazoles | Request PDF. ResearchGate. [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides. Organic Letters - ACS Publications. [Link]

  • 1-(Cyclopropylmethyl)-1H-imidazole | C7H10N2 | CID 44345498. PubChem. [Link]

  • 1-cyclopropyl-5-phenyl-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to 1-cyclopropyl-1H-imidazol-2-amine (CAS 1540194-36-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-cyclopropyl-1H-imidazol-2-amine, a versatile s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-cyclopropyl-1H-imidazol-2-amine, a versatile small molecule scaffold.[1] Given the limited availability of extensive, peer-reviewed experimental data for this specific compound, this document integrates information from chemical suppliers, computational predictions, and data from structurally analogous compounds to offer a well-rounded technical profile.

Introduction to 2-Aminoimidazoles

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[2] Alkaloids isolated from marine sponges are a rich source of 2-AI compounds.[2] These molecules and their derivatives have been investigated for a range of pharmacological applications, including as adjuvants for antibiotics against multi-drug resistant bacteria.[3] The unique electronic and structural features of the 2-aminoimidazole core make it an attractive building block in the design of novel therapeutic agents.[2]

The introduction of a cyclopropyl group at the N1 position, as in the title compound, can significantly influence its physicochemical properties. The cyclopropyl moiety is known to introduce conformational rigidity and can impact metabolic stability, and cell permeability. The strained three-membered ring also has unique electronic properties that can affect the basicity of the imidazole ring and the amine substituent.

Molecular and Basic Physical Properties

While extensive experimental data is not publicly available, the fundamental properties of 1-cyclopropyl-1H-imidazol-2-amine can be compiled from supplier data and computational models.

PropertyValue/InformationSource
CAS Number 1540194-36-2[1][4]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Physical Form Powder[4]
Purity Typically ≥95%[1]
InChI 1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8)[4]
InChIKey USCWQOHKTHMBHG-UHFFFAOYSA-N[4]
SMILES N=C1N(C=C1)C2CC2-

Note: Some properties like melting point, boiling point, and density have not been reported in publicly accessible literature. These would need to be determined experimentally.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools are invaluable for predicting key drug-like properties. The following table presents predicted values for 1-cyclopropyl-1H-imidazol-2-amine, which are crucial for assessing its potential as a drug candidate or research tool.

Predicted PropertyPredicted ValueSignificance in Drug Discovery
XLogP3-AA 0.5 - 1.5Indicates good balance between hydrophilicity and lipophilicity for oral absorption.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (amine group)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2 (imidazole nitrogens)Influences solubility and receptor binding.
Rotatable Bond Count 1Low number suggests conformational rigidity, which can be favorable for binding affinity.
pKa (most basic) 7.5 - 8.5The imidazole ring is predicted to be the most basic center, influencing ionization state at physiological pH.

These values are estimations from computational models and should be confirmed experimentally.

Spectroscopic and Analytical Characterization

Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification synthesis Synthesis of 1-cyclopropyl-1H-imidazol-2-amine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Structural Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ir Infrared (IR) Spectroscopy purification->ir Functional Group Identification purity_analysis Purity Assessment (e.g., HPLC, LC-MS) purification->purity_analysis Purity Determination

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Foundational

pharmacokinetics of 1-cyclopropyl-1H-imidazol-2-amine small molecule scaffold

An In-Depth Technical Guide to the Pharmacokinetics of the 1-Cyclopropyl-1H-imidazol-2-amine Scaffold For Researchers, Scientists, and Drug Development Professionals Abstract The 1-cyclopropyl-1H-imidazol-2-amine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of the 1-Cyclopropyl-1H-imidazol-2-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropyl-1H-imidazol-2-amine scaffold is a novel chemical entity with significant potential in medicinal chemistry. Its unique combination of a strained cyclopropyl ring and an ionizable imidazole moiety presents a distinct pharmacokinetic profile that warrants in-depth characterization. This guide provides a comprehensive analysis of the anticipated absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold. We will delve into the underlying physicochemical drivers of its pharmacokinetic behavior and present a series of validated, step-by-step experimental protocols for its empirical evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of small molecules incorporating this promising scaffold.

Introduction: The Strategic Value of the 1-Cyclopropyl-1H-imidazol-2-amine Scaffold

The confluence of a cyclopropyl group and an imidazole ring within a single small molecule scaffold offers a compelling starting point for drug discovery. The cyclopropyl moiety, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] Its rigid nature can also confer a favorable conformational constraint, potentially increasing binding affinity to biological targets.[3]

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in numerous approved drugs.[4][5][6] Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[4][7] Furthermore, the imidazole moiety's polarity can enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[7][8]

The 1-cyclopropyl-1H-imidazol-2-amine scaffold, with a molecular weight of 123.16 g/mol and a formula of C6H9N3, represents a versatile building block for the synthesis of novel therapeutic agents.[9] Understanding its intrinsic pharmacokinetic profile is paramount for guiding lead optimization and mitigating potential developmental risks.

Predicted Pharmacokinetic Profile

Based on the constituent functional groups, we can anticipate the following ADME properties for the 1-cyclopropyl-1H-imidazol-2-amine scaffold:

Absorption

The oral bioavailability of compounds based on this scaffold will be governed by a balance between their solubility and permeability.

  • Solubility: The presence of the polar imidazole ring is expected to confer good aqueous solubility, particularly at lower pH values where the amine and imidazole nitrogens can be protonated.[7][8] This is a favorable characteristic for dissolution in the gastrointestinal tract.

  • Permeability: The ability of the molecule to permeate the intestinal epithelium will be influenced by the interplay between the polar imidazole and the lipophilic cyclopropyl group. While high polarity can sometimes hinder passive diffusion, the overall small size of the scaffold may allow for efficient absorption.[10] The potential for the molecule to be a substrate of efflux transporters like P-glycoprotein (P-gp) should also be considered, as this can limit intestinal absorption.[3]

Distribution

Following absorption, the distribution of the scaffold will be dictated by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding: The degree of plasma protein binding is anticipated to be moderate. While the cyclopropyl group adds lipophilicity, the polar imidazole and amine functionalities may reduce extensive binding to albumin.

  • Volume of Distribution (Vd): The Vd will depend on the overall lipophilicity and tissue permeability of the specific derivatives. The basic nature of the imidazole and amine groups may lead to some sequestration in acidic tissues.

Metabolism

The metabolic fate of the 1-cyclopropyl-1H-imidazol-2-amine scaffold is of critical interest, as metabolism is a primary determinant of a drug's half-life and potential for drug-drug interactions.

  • Cyclopropyl Group Metabolism: The C-H bonds of a cyclopropyl ring are generally stronger than those in alkanes, often rendering it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][11] This can be a significant advantage for improving metabolic stability. However, when attached to an amine, the cyclopropyl group can be susceptible to CYP-mediated oxidation, potentially leading to ring-opening and the formation of reactive intermediates.[11]

  • Imidazole Ring Metabolism: The imidazole ring can undergo various metabolic transformations, including N-glucuronidation, oxidation, and N-dealkylation (of the cyclopropyl group). The specific metabolic pathways will be influenced by the substitution pattern on the ring.

  • Primary Metabolic Enzymes: CYP3A4 is a major enzyme involved in the metabolism of many drugs, and its potential role in the oxidation of this scaffold should be investigated.[12] Flavin-containing monooxygenases (FMOs) may also contribute to the metabolism.[11]

Excretion

The primary routes of elimination for compounds derived from this scaffold are likely to be a combination of renal and biliary excretion.

  • Renal Excretion: Small, polar metabolites are typically cleared by the kidneys. Glucuronide conjugates of the imidazole ring would be readily excreted in urine.

  • Biliary Excretion: Larger, more lipophilic metabolites may be eliminated in the feces via biliary excretion.

Experimental Workflows for Pharmacokinetic Characterization

A tiered approach to in vitro ADME assays is recommended to efficiently characterize the pharmacokinetic properties of derivatives of the 1-cyclopropyl-1H-imidazol-2-amine scaffold.[13][14]

In Vitro ADME Assays

These assays provide crucial early insights into a compound's ADME profile, guiding medicinal chemistry efforts and helping to prioritize candidates for in vivo studies.[14][15]

Parameter Methodology Purpose
Aqueous Solubility Thermodynamic or Kinetic Turbidimetric MethodTo determine the solubility in physiological buffers, which influences oral absorption.
Lipophilicity (LogD) Shake-flask method in octanol/bufferTo assess the lipophilicity at different pH values, which impacts permeability and distribution. A LogP between 1 and 3 is generally favorable for oral bioavailability.[3]
pKa Potentiometric titration or UV-spectrophotometryTo determine the ionization constants of the amine and imidazole groups, which affect solubility and binding.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, and 7.4).

  • Incubate the samples at room temperature with shaking.

  • Measure the turbidity of the solutions over time using a nephelometer or a plate reader.

  • The kinetic solubility is determined by comparing the turbidity of the sample to a standard curve.

Assay Methodology Purpose
Parallel Artificial Membrane Permeability Assay (PAMPA) Measurement of compound diffusion across an artificial lipid membrane.A high-throughput, non-cell-based assay to predict passive permeability.[10]
Caco-2 Permeability Assay Measurement of compound transport across a monolayer of Caco-2 cells.The industry standard for predicting intestinal absorption, as it accounts for both passive diffusion and active transport.[10]

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (for A to B permeability).

  • In a separate experiment, add the test compound to the basolateral side and measure its appearance on the apical side (for B to A permeability).

  • Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Assay Methodology Purpose
Liver Microsomal Stability Assay Incubation of the compound with liver microsomes and NADPH.To assess the intrinsic clearance by Phase I metabolic enzymes (CYPs).[10]
Hepatocyte Stability Assay Incubation of the compound with primary hepatocytes.To evaluate the overall metabolic stability, including both Phase I and Phase II metabolism.
Metabolite Identification Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.To identify the major metabolic pathways and potential reactive metabolites.[16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare an incubation mixture containing liver microsomes (from human, rat, or other species), the test compound, and a phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Experimental Protocol: Rat Pharmacokinetic Study

  • Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Visualization

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 1-Cyclopropyl-1H-imidazol-2-amine metabolite1 Hydroxylation on Imidazole Ring parent->metabolite1 CYP-mediated metabolite2 Oxidative Ring Opening of Cyclopropyl Group parent->metabolite2 CYP-mediated metabolite3 N-dealkylation (loss of cyclopropyl group) parent->metabolite3 CYP-mediated metabolite4 N-Glucuronidation on Imidazole Ring metabolite1->metabolite4 UGT-mediated feces Biliary Excretion metabolite2->feces urine Renal Excretion metabolite3->urine metabolite4->urine G cluster_start cluster_physchem Physicochemical Properties cluster_absorption Absorption/Permeability cluster_metabolism Metabolism cluster_invivo In Vivo Studies start Test Compound solubility Solubility Assay start->solubility logd LogD Assay start->logd pka pKa Assay start->pka pampa PAMPA solubility->pampa logd->pampa caco2 Caco-2 Assay pampa->caco2 microsomal Microsomal Stability caco2->microsomal hepatocyte Hepatocyte Stability microsomal->hepatocyte metid Metabolite ID hepatocyte->metid pk_study Rat PK Study metid->pk_study

Sources

Exploratory

A Framework for the Discovery and Characterization of Novel Epigenetic Inhibitors: A Technical Guide Using 1-Cyclopropyl-1H-Imidazol-2-Amine as a Case Study

Abstract Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and are increasingly implicated in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and are increasingly implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[1][2][3] The enzymes that "write," "erase," and "read" these modifications—such as histone methyltransferases (HMTs), histone deacetylases (HDACs), and bromodomains—have emerged as critical targets for therapeutic intervention.[4][5] This guide provides a comprehensive, technically-focused framework for the identification and characterization of novel small molecule inhibitors of epigenetic targets. While direct evidence linking the specific scaffold of 1-cyclopropyl-1H-imidazol-2-amine to epigenetic modulation is not established in public-domain research, its structural motifs, including an imidazole core and a cyclopropyl group, are present in known bioactive molecules, making it an illustrative candidate for outlining a robust drug discovery workflow.[6][7][8][9] We will detail a tiered, logic-driven approach, from initial high-throughput screening to in-depth mechanistic studies, providing field-proven insights into experimental design, data interpretation, and protocol validation.

Introduction: The Rationale for Targeting the Epigenome

The epigenome is a dynamic layer of chemical information superimposed on the genome, primarily consisting of DNA methylation and post-translational modifications of histone proteins.[1][3] These modifications influence chromatin structure, dictating the accessibility of DNA to the transcriptional machinery and thereby controlling gene expression.[1][10] Aberrant epigenetic signaling is a hallmark of many diseases, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.[11][12] Unlike genetic mutations, epigenetic marks are reversible, making the enzymes that regulate them highly attractive targets for small molecule therapeutics.[2]

The imidazole scaffold is a common feature in medicinal chemistry, known for its ability to participate in hydrogen bonding and metal coordination, which is relevant for enzyme active sites.[6][13][14] Similarly, the cyclopropyl group is a valuable bioisostere used to enhance potency, modulate metabolic stability, and constrain molecular conformation, which can lead to improved target selectivity.[8][9][15] The hypothetical journey of 1-cyclopropyl-1H-imidazol-2-amine from a library compound to a validated epigenetic probe serves as our framework.

The Investigational Compound: 1-Cyclopropyl-1H-Imidazol-2-Amine

To embark on a discovery campaign, understanding the physicochemical properties of the lead scaffold is paramount.

DOT Diagram: Chemical Structure

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Characterization cluster_3 Tier 4: Mechanistic & Selectivity Studies HTS High-Throughput Screen (e.g., Cell-Based Reporter Assay) Hit_Identification Initial Hit Identification (Potency & Efficacy) HTS->Hit_Identification Biochemical_Assay Biochemical/Enzymatic Assays (Direct Target Inhibition - IC50) Hit_Identification->Biochemical_Assay Advance Hits Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift, ITC) Biochemical_Assay->Orthogonal_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Orthogonal_Assay->Target_Engagement Confirm Direct Binders Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, etc.) Target_Engagement->Phenotypic_Assay Selectivity_Panel Selectivity Profiling (Panel of Related Enzymes) Phenotypic_Assay->Selectivity_Panel Validate Cellular Activity MoA_Studies Mechanism of Action (Western Blot, qPCR) Selectivity_Panel->MoA_Studies Lead_Optimization Lead_Optimization MoA_Studies->Lead_Optimization

Caption: A tiered workflow for identifying and validating epigenetic inhibitors.

Tier 1: High-Throughput Screening (HTS) for Initial Hits

The primary goal of Tier 1 is to screen a large compound library to identify molecules that modulate a specific biological pathway of interest. Cell-based assays are often preferred for initial screens as they provide a more physiologically relevant context. [4][16] Causality Behind Experimental Choice: A cell-based reporter assay, for instance, where an epigenetic modification controls the expression of a fluorescent protein (like GFP), is an excellent starting point. [16]This approach measures the desired biological outcome (reversal of gene silencing) directly within a cellular environment, automatically filtering out compounds that are not cell-permeable or are rapidly metabolized. [11]

Protocol 3.1: Cell-Based Locus Derepression (LDR) Assay

This protocol is adapted from methodologies designed to identify compounds that reverse transcriptional repression. [16]

  • Cell Line: Utilize a stable cell line containing an epigenetically silenced reporter gene (e.g., GFP).

  • Plating: Seed cells in 384-well, clear-bottom plates at a density that ensures they are in a logarithmic growth phase during the assay.

  • Compound Addition: Add 1-cyclopropyl-1H-imidazol-2-amine and other library compounds at multiple concentrations (e.g., 1 µM, 10 µM, 50 µM) using an automated liquid handler. Include a known inhibitor (e.g., an HDAC inhibitor) as a positive control and DMSO as a negative control.

  • Incubation: Incubate plates for 48-72 hours to allow for compound action and reporter gene expression.

  • Imaging: Use a high-content imaging system to capture fluorescence (e.g., GFP) and a nuclear stain (e.g., Hoechst) in each well. [17]6. Data Analysis: Quantify the percentage of GFP-positive cells or the mean fluorescence intensity per well. Normalize data to controls. A "hit" is defined as a compound that induces a statistically significant increase in reporter expression above a predefined threshold (e.g., >3 standard deviations above the negative control).

Tier 2: In Vitro Validation of Direct Target Inhibition

Once hits are identified, the next critical step is to determine if they act directly on the putative enzyme target. This is achieved through in vitro biochemical assays using purified recombinant enzymes. [18][19][20] Causality Behind Experimental Choice: Moving from a cell-based to a biochemical assay is crucial for several reasons. It confirms direct enzyme inhibition, removing confounding factors like off-target cellular effects or upstream pathway modulation. [21]It also allows for the precise determination of inhibitory potency (IC50), which is a key parameter for structure-activity relationship (SAR) studies.

Protocol 4.1: In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol outlines a common method for measuring the activity of an HMT like G9a or EZH2. [18][22][23]

  • Reaction Buffer: Prepare a suitable HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

  • Enzyme and Substrate: In a 384-well plate, add the purified HMT enzyme (e.g., G9a) and its specific histone substrate (e.g., H3 peptide).

  • Inhibitor Addition: Add serially diluted 1-cyclopropyl-1H-imidazol-2-amine to the wells to generate a dose-response curve.

  • Reaction Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled ([3H]-SAM) for sensitive detection. [18][22]5. Incubation: Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and capture the methylated substrate on a filter paper or through other separation methods. Measure the incorporated radioactivity using a scintillation counter. [18]Alternatively, non-radioactive ELISA-based formats can be used. [23]7. Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Inhibition Data for Compound 'Cpd-X'
Epigenetic TargetIC50 (µM)Assay Format
HMT-A (e.g., G9a)0.85Radiometric
HMT-B (e.g., EZH2)15.2ELISA
HDAC1> 100Fluorometric
BRD4> 100TR-FRET

This table illustrates how data would be presented to show both potency and initial selectivity against a panel of epigenetic targets.

Tier 3: Confirming Cellular Target Engagement and Phenotypic Effects

A potent biochemical inhibitor is only valuable if it can engage its target within the complex environment of a living cell and elicit a desired biological response. [4][21] Causality Behind Experimental Choice: Direct measurement of target engagement in cells provides the definitive link between the compound, its target, and the observed phenotype. [24]Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ confirm that the compound binds to its intended target at concentrations that produce a cellular effect. [24][25]Phenotypic assays, such as cell proliferation or apoptosis assays, then demonstrate the functional consequence of this engagement. [24]

Protocol 5.1: NanoBRET™ Target Engagement Assay

This protocol is based on Promega's NanoBRET™ technology, a widely used method for quantifying compound binding to a target protein in live cells. [10][25]

  • Cell Line: Use a cell line engineered to express the target protein (e.g., HMT-A) fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the cells in 96-well white plates.

  • Compound Treatment: Treat the cells with varying concentrations of 1-cyclopropyl-1H-imidazol-2-amine for a defined period.

  • Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the target protein.

  • Substrate Addition: Add the NanoLuc® substrate.

  • BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emissions. The ratio of these signals is the BRET signal.

  • Data Analysis: A potent inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Tier 4: Elucidating Mechanism of Action and Selectivity

The final stage of characterization involves understanding the downstream cellular consequences of target inhibition and confirming the compound's selectivity.

Causality Behind Experimental Choice: Western blotting for specific histone marks (e.g., H3K9me2 for a G9a inhibitor) provides direct evidence that the enzyme's activity is inhibited in cells, leading to a change in the epigenetic landscape. A broad selectivity panel is essential to ensure the compound's effects are due to inhibition of the intended target and not off-target activities, which is critical for developing a safe and effective therapeutic.

DOT Diagram: Hypothetical Signaling Pathway

G Compound 1-Cyclopropyl-1H- imidazol-2-amine HMT Histone Methyltransferase (e.g., G9a) Compound->HMT Inhibition Methylation H3K9 Dimethylation (H3K9me2) HMT->Methylation Catalyzes Reactivation Gene Reactivation HMT->Reactivation Inhibition Leads To Histone Histone H3 Tail Chromatin Chromatin Compaction Methylation->Chromatin Gene Tumor Suppressor Gene (e.g., p16) Chromatin->Gene Silences Transcription Transcriptional Repression Gene->Transcription

Caption: Hypothesized mechanism of action for an HMT inhibitor.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered framework for the discovery and validation of novel epigenetic inhibitors, using the hypothetical candidate 1-cyclopropyl-1H-imidazol-2-amine as a structural exemplar. By progressing from broad, cell-based screens to specific biochemical and cellular target engagement assays, and finally to mechanistic studies, researchers can build a comprehensive data package with a high degree of confidence. This systematic approach, grounded in explaining the causality behind each experimental step, ensures that resources are efficiently allocated and that the resulting lead compounds are well-characterized. The principles and protocols described herein provide a robust foundation for drug development professionals seeking to unlock the therapeutic potential of targeting the epigenome.

References

  • High content screening for epigenetic modulators with potential anti-cancer activity. Cancer Research. Available at: [Link]

  • High-throughput gene screen reveals modulators of nuclear shape. Molecular Biology of the Cell. Available at: [Link]

  • A quantitative high-throughput screen identifies potential epigenetic modulators of gene expression. Analytical Biochemistry. Available at: [Link]

  • In Vitro Histone Methyltransferase Assay. PMC. Available at: [Link]

  • Cell-Based Epigenetic Assay Services. Reaction Biology. Available at: [Link]

  • Cellular analysis of the action of epigenetic drugs and probes. PMC. Available at: [Link]

  • Cell-based Epigenetic Assays. CD BioSciences. Available at: [Link]

  • High-content fluorescence-based screening for epigenetic modulators. PubMed. Available at: [Link]

  • Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. PubMed. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer. ResearchGate. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Available at: [Link]

  • Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. PubMed. Available at: [Link]

  • In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Springer Nature Experiments. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. Available at: [Link]

  • Assay Development for Histone Methyltransferases. Journal of Biomolecular Screening. Available at: [Link]

  • Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. PubMed. Available at: [Link]

  • Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K9). Creative BioMart. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. PubMed. Available at: [Link]

  • 1-cyclopropyl-5-phenyl-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor, Having a cis-Cyclopropane Structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. PubMed. Available at: [Link]

  • Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Use of Epigenetic Drugs in Disease: An Overview. PMC. Available at: [Link]

  • Epigenetics, an early event in the modulation of gene expression by inositol hexaphosphate in ethylnitrosourea exposed mouse lungs. PubMed. Available at: [Link]

  • The future of epigenetics: Emerging technologies and clinical applications. CAS. Available at: [Link]

Sources

Foundational

Technical Guide: Physicochemical Characterization of 1-cyclopropyl-1H-imidazol-2-amine

A Senior Application Scientist's Guide to Molecular Properties and Solubility Profiling for Drug Development This document provides a comprehensive technical overview of the key physicochemical properties of 1-cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Molecular Properties and Solubility Profiling for Drug Development

This document provides a comprehensive technical overview of the key physicochemical properties of 1-cyclopropyl-1H-imidazol-2-amine, a versatile small molecule scaffold.[1] The focus is on its molecular weight and a detailed framework for determining its solubility profile—a critical parameter for researchers, scientists, and drug development professionals. Understanding solubility is paramount as it directly influences a compound's formulation, bioavailability, and ultimate therapeutic efficacy.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent experimental work. 1-cyclopropyl-1H-imidazol-2-amine is a distinct chemical entity with the following verified properties:

PropertyValueSource(s)
Compound Name 1-cyclopropyl-1H-imidazol-2-amine[1][2]
CAS Number 1540194-36-2[1][2]
Molecular Formula C₆H₉N₃[1][2]
Molecular Weight 123.16 g/mol [1][2]
Physical Form Powder[2]

The structure, featuring a cyclopropyl group, an imidazole ring, and a primary amine, suggests a molecule with mixed polarity. The nitrogen atoms in the imidazole ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively, which may confer some aqueous solubility. Conversely, the hydrocarbon nature of the cyclopropyl group introduces non-polar character. This structural dichotomy makes experimental solubility determination essential.

The Imperative of Solubility in Drug Discovery

In the field of drug development, a compound's solubility is not merely a data point; it is a critical determinant of its potential success. Solubility impacts nearly every stage of the pharmaceutical pipeline, from initial screening to final formulation.[3] Poor solubility can lead to low absorption and inadequate bioavailability, requiring higher doses that may increase the risk of toxicity. Therefore, a thorough understanding of a compound's dissolution characteristics in various media is fundamental.[4] This includes aqueous solubility across a physiological pH range and solubility in organic solvents used during synthesis and formulation processes.

Theoretical Solubility Considerations

The fundamental principle of "like dissolves like" provides a preliminary framework for predicting solubility behavior.[5]

  • Aqueous Solubility: As an amine, 1-cyclopropyl-1H-imidazol-2-amine is a basic compound. Its solubility in aqueous media is expected to be highly pH-dependent. In acidic environments (e.g., dilute HCl), the primary amine group will likely be protonated to form a more polar ammonium salt (R-NH₃⁺), which should exhibit significantly enhanced water solubility.

  • Organic Solvent Solubility: The molecule's mixed polarity suggests it will be most soluble in polar organic solvents. It is reasonable to predict good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol or ethanol.[5] Solubility is expected to decrease in non-polar solvents such as hexanes or toluene.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from theoretical prediction to quantitative data, a robust and validated experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible results when executed correctly.[5][6]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute.[5] The saturated solution is then carefully separated from the excess solid and the concentration of the dissolved solute is accurately measured.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-cyclopropyl-1H-imidazol-2-amine (e.g., 5-10 mg) to a pre-weighed, sealed glass vial. The excess is critical to ensure saturation is achieved.

    • Add a precise, known volume (e.g., 1.0 mL) of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol) to the vial.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or agitator. Maintain a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium.[5]

  • Phase Separation:

    • Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is vital to prevent undissolved microparticles from artificially inflating the measured concentration.[5]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 1-cyclopropyl-1H-imidazol-2-amine of known concentrations in the chosen solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of the compound in the saturated sample by interpolating its analytical response from the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), specifying the solvent and the exact temperature at which the measurement was performed.[5]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent C Agitate at Constant Temp (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Analyze via HPLC-UV E->F G Calculate Concentration from Calibration Curve F->G H Report Solubility (e.g., mg/mL @ 25°C) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Precautions

Based on available safety data, 1-cyclopropyl-1H-imidazol-2-amine should be handled with appropriate care.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the material.[7]

  • Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[7][8] Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store the compound in a tightly closed container in a cool, dry place.[8][9]

This guide provides the foundational knowledge and a validated experimental framework for characterizing 1-cyclopropyl-1H-imidazol-2-amine. Accurate determination of its molecular weight and solubility profile is an indispensable step in leveraging its full potential in research and drug development endeavors.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Solubility of Organic Compounds. [Link]

  • 1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information - NextSDS. [Link]

  • Safety Data Sheet - QualiChem. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

  • amine - NextSDS. [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

Sources

Exploratory

Profiling 1-Cyclopropyl-1H-imidazol-2-amine Derivatives: Advanced In Vitro Binding Assays for WDR5 WIN-Site Inhibitors

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Focus: WD Repeat Domain 5 (WDR5) WIN-site inhibition via 1-cyclopropyl-1H-imidazol-2-amine pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Focus: WD Repeat Domain 5 (WDR5) WIN-site inhibition via 1-cyclopropyl-1H-imidazol-2-amine pharmacophores.

Mechanistic Rationale & Target Engagement

The scaffolding protein WD Repeat Domain 5 (WDR5) is a highly validated epigenetic target, playing a central role in the assembly of the MLL1/SET1 histone methyltransferase complexes and the recruitment of the MYC oncoprotein to chromatin[1]. Dysregulation of these pathways is a primary driver in MLL-rearranged leukemias and MYC-amplified solid tumors.

Recent structure-based drug design efforts have identified 1-cyclopropyl-1H-imidazol-2-amine as a privileged, highly potent pharmacophore for targeting the WDR5 "WIN" (WDR5 Interaction) site[2].

The Causality of the Scaffold: Why is this specific derivative so effective? The integration of the 1-cyclopropyl-1H-imidazol-2-amine moiety into bicyclic cores (such as dihydroisoquinolinones or benzoxazepinones) is a deliberate geometric strategy. The imidazole imine acts as the S2 sub-pocket binder. It positions itself deeply into the WIN site to engage in a sandwiched, double π-π stacking interaction with residues F133 and F263. Simultaneously, the imine nitrogen forms a critical, high-angle hydrogen bond with the backbone carbonyl of C261[2]. This precisely engineered engagement drives the binding affinity ( Ki​ ) down to the sub-nanomolar/picomolar range, a thermodynamic necessity for successfully displacing the endogenous MLL1 complex from chromatin[3].

G WDR5 WDR5 Protein (WIN Site) MLL1 MLL1 Complex (H3K4 Methylation) WDR5->MLL1 Scaffolds Chromatin Target Genes (e.g., MYC targets) MLL1->Chromatin Gene Activation Inhibitor 1-Cyclopropyl-1H- imidazol-2-amine Inhibitor->WDR5 Blocks WIN Site (Displaces MLL1)

Fig 1. Disruption of the WDR5-MLL1 epigenetic signaling pathway by WIN-site inhibitors.

TR-FRET Competitive Binding Assay: Equilibrium Affinity

To accurately measure picomolar affinities, traditional biochemical assays often fail due to target depletion or wash-step artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here because it is a homogeneous, equilibrium-based assay.

By utilizing a long-lifetime fluorophore (Europium) and introducing a time delay (e.g., 100 µs) before measurement, short-lived background auto-fluorescence from the test compounds is completely gated out. This ensures that the observed signal drop is causally linked to the competitive displacement of the FITC-labeled MLL1 peptide, rather than optical interference[2].

Self-Validating TR-FRET Protocol

This protocol is designed to internally validate data integrity through Z'-factor monitoring and strict liquid handling controls.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween-20, 0.1% BSA, 1 mM DTT). Expert Insight: The inclusion of Tween-20 and BSA is non-negotiable; 1-cyclopropyl-1H-imidazol-2-amine derivatives are highly hydrophobic, and these additives prevent non-specific adsorption to the microplate walls.

  • Complex Formation: Pre-incubate 2 nM N-terminally His-tagged WDR5 with 1 nM Anti-His-Europium cryptate antibody for 30 minutes to establish a stable FRET donor complex.

  • Compound Addition: Dispense 10-point, 3-fold serial dilutions of the test compounds (starting at 1 µM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550). Acoustic dispensing eliminates tip-based carryover, a common source of false positives in picomolar assays.

  • Tracer Addition: Add 10 nM FITC-labeled MLL1 WIN-peptide (FRET acceptor) to initiate the competition.

  • Equilibration & Validation: Incubate for 2 hours at room temperature protected from light. Include wells with DMSO only (maximum signal) and a saturating concentration of a reference inhibitor like OICR-9429 (minimum signal). Validation Check: Calculate the Z'-factor. A plate is only accepted if Z' > 0.6.

  • Detection: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio, fit to a four-parameter logistic curve to derive the IC50​ , and convert to Ki​ via the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR): Kinetic Profiling

While TR-FRET provides the thermodynamic equilibrium constant ( Ki​ ), relying solely on affinity can be misleading. For epigenetic targets like WDR5, sustained target engagement—measured as residence time ( τ=1/koff​ )—is often more predictive of in vivo cellular efficacy and chromatin displacement than affinity alone[3].

Surface Plasmon Resonance (SPR) is employed to capture these real-time kinetics. By immobilizing biotinylated WDR5 on a streptavidin matrix, we create a uniform, oriented surface that mimics the chromatin-bound state.

Self-Validating SPR Protocol

SPR is highly sensitive to bulk refractive index changes, particularly from DMSO. This protocol utilizes strict solvent correction to ensure true binding kinetics.

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip. Inject 50 nM in vivo-biotinylated WDR5 (AviTag) at 10 µL/min until a capture level of ~2000 Response Units (RU) is achieved. Expert Insight: The AviTag ensures uniform, site-specific orientation of the WIN site, preventing the heterogeneous binding kinetics seen with random amine coupling.

  • Buffer Optimization: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 1% DMSO. Match the DMSO concentration of the analyte samples precisely to the running buffer.

  • DMSO Calibration (Critical Validation): Run a 6-point DMSO calibration curve (0.5% to 1.5%) before and after the analyte cycles. This constructs a correction plot to mathematically subtract solvent-induced RU shifts. Without this, bulk effects will mask the true kon​ and koff​ of small molecules.

  • Kinetic Titration: Inject 5-point serial dilutions of the 1-cyclopropyl-1H-imidazol-2-amine derivatives (e.g., 0.3 nM to 25 nM) at a high flow rate of 50 µL/min. The high flow rate minimizes mass transport limitations. Allow 60 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the raw sensograms (subtracting both the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model. Validation Check: Ensure the χ2 value is <10% of the theoretical Rmax​ to confirm true 1:1 binding.

Data Synthesis & Workflow Integration

The transition from older S2 pharmacophores (like 2-methylimidazole) to the 1-cyclopropyl-1H-imidazol-2-amine moiety has yielded profound improvements in both binding thermodynamics and residence time[4]. Table 1 summarizes representative data highlighting this leap in potency.

Table 1: Quantitative Binding Profile of Representative WDR5 WIN-Site Inhibitors

Compound CoreS2 PharmacophoreTR-FRET Ki​ (pM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time (min)
Dihydroisoquinolinone2-methylimidazole44 8.0×105 1.2×10−3 ~14
Dihydroisoquinolinone1-cyclopropyl-1H-imidazol-2-amine< 20 1.5×106 4.2×10−4 ~40
Benzoxazepinone1-cyclopropyl-1H-imidazol-2-amine< 20 2.1×106 3.8×10−4 ~44

(Note: Data synthesized from benchmark literature parameters for comparative illustration[2],[4].)

To systematically evaluate these compounds, laboratories should adopt a tiered, self-validating workflow (Figure 2) that filters compounds based on equilibrium affinity before committing to resource-intensive kinetic and cellular profiling.

Workflow Synthesis Synthesize 1-Cyclopropyl-1H- imidazol-2-amine Derivatives TRFRET Primary Screen: TR-FRET (Equilibrium Affinity, Ki) Synthesis->TRFRET TRFRET->Synthesis Ki > 10 nM (SAR Optimization) SPR Secondary Screen: SPR (Binding Kinetics, Kon/Koff) TRFRET->SPR Ki < 10 nM Cell Cellular Assays (MV4:11 Proliferation) SPR->Cell Residence Time > 30 min

Fig 2. Self-validating screening workflow for evaluating WDR5 WIN-site inhibitors.

References[2] Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8174151/[4] Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01750[1] Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9301488/[3] Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488031/

Sources

Protocols & Analytical Methods

Method

using 1-cyclopropyl-1H-imidazol-2-amine as a scaffold for DHODH inhibitors

Application Note: 1-Cyclopropyl-1H-imidazol-2-amine as a Privileged Scaffold for Next-Generation DHODH Inhibitors Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopropyl-1H-imidazol-2-amine as a Privileged Scaffold for Next-Generation DHODH Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Rationale, Assay Methodologies, and Validation Protocols

Executive Summary & Mechanistic Rationale

Dihydroorotate dehydrogenase (DHODH) has re-emerged as a high-value therapeutic target, expanding beyond its traditional role in autoimmune diseases (e.g., rheumatoid arthritis) into acute myeloid leukemia (AML) differentiation therapy and broad-spectrum antiviral/antifungal treatments [1, 3]. DHODH is a mitochondrial enzyme responsible for the fourth step of de novo pyrimidine biosynthesis, catalyzing the oxidation of dihydroorotate to orotate.

Recent fragment-based drug discovery (FBDD) and high-throughput screening campaigns have identified the 1-cyclopropyl-1H-imidazol-2-amine core (CAS: 1540194-36-2) as a highly versatile, privileged building block for designing potent DHODH inhibitors[1, 2, 4].

The Causality of the Scaffold Design:

  • The 2-Aminoimidazole Motif: Acts as a critical hydrogen-bond donor/acceptor network. The exocyclic amine and the endocyclic nitrogen interact directly with the polar residues (e.g., Tyr356, Arg136) at the entrance of the DHODH ubiquinone-binding channel.

  • The 1-Cyclopropyl Substitution: Unlike flat N-methyl or N-phenyl groups, the cyclopropyl ring provides a unique sp³-hybridized geometric projection (increasing the Fsp3​ fraction). This allows the moiety to tightly pack into the hydrophobic sub-pocket of the DHODH tunnel, displacing high-energy water molecules to drive binding enthalpy. Furthermore, the cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative metabolism compared to linear alkyl chains, significantly extending the compound's half-life [4].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation ORO Orotate DHODH->ORO e- transfer PYR Pyrimidine Pool (UMP, CMP, TMP) ORO->PYR de novo synthesis CELL Pathogen Arrest / AML Differentiation PYR->CELL Depletion triggers INH 1-cyclopropyl-1H- imidazol-2-amine INH->DHODH Blocks Ubiquinone Site

Fig 1. DHODH inhibition pathway highlighting the metabolic blockade of de novo pyrimidine synthesis.

Experimental Workflow Design

To effectively utilize 1-cyclopropyl-1H-imidazol-2-amine in a drug discovery cascade, researchers must couple synthetic integration with self-validating biochemical and phenotypic assays. The workflow below outlines the critical path from scaffold functionalization to target engagement confirmation.

Screening_Workflow S1 Scaffold Procurement (CAS: 1540194-36-2) S2 Library Synthesis (S_NAr or Cross-Coupling) S1->S2 S3 Biochemical Validation (DCIP Reduction Assay) S2->S3 S4 Phenotypic Screening (Flow Cytometry for CD11b) S3->S4 S5 Target Engagement (Uridine Rescue Assay) S4->S5

Fig 2. Sequential screening workflow for validating 1-cyclopropyl-1H-imidazol-2-amine derivatives.

Self-Validating Protocols

Protocol A: In Vitro DHODH Biochemical Assay (DCIP Reduction)

Scientific Causality: DHODH uses flavin mononucleotide (FMN) to oxidize dihydroorotate, subsequently transferring electrons to ubiquinone (Coenzyme Q). In this cell-free assay, 2,6-dichloroindophenol (DCIP) acts as a terminal electron acceptor surrogate. As DCIP is reduced, its absorbance at 600 nm decreases. Inhibiting the ubiquinone pocket with our cyclopropyl-imidazole scaffold halts electron transfer, preventing the colorimetric shift.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: 1 mM L-dihydroorotate (DHO), 50 µM decylubiquinone (CoQ analog), 60 µM DCIP.

  • Enzyme: Recombinant Human DHODH (N-terminal truncated to improve solubility).

  • Controls: Brequinar or Leflunomide (Positive controls); DMSO (Vehicle).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution in assay buffer. Prepare a 2X substrate mix containing DHO, decylubiquinone, and DCIP.

  • Compound Plating: Dispense 1 µL of 1-cyclopropyl-1H-imidazol-2-amine derivatives (10-point dose-response, 1:3 dilution in DMSO) into a 384-well clear-bottom microplate.

  • Enzyme Incubation: Add 25 µL of the 2X enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 25 µL of the 2X substrate mix to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm kinetically every 30 seconds for 15 minutes.

  • System Validation (Quality Control): Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Brequinar (positive control). A valid assay must yield a Z'-factor ≥ 0.65, confirming the robustness of the signal-to-noise ratio.

Protocol B: Phenotypic AML Differentiation & Uridine Rescue Assay

Scientific Causality: In HoxA9-driven AML models, cells are locked in an undifferentiated state. DHODH inhibition starves these cells of pyrimidines, triggering an S-phase cell cycle arrest that forces terminal myeloid differentiation [1]. To prove that the observed differentiation is on-target (and not due to general cytotoxicity), exogenous uridine is added. Uridine bypasses the de novo synthesis pathway via the salvage pathway. If the compound is a true DHODH inhibitor, uridine will completely rescue the cells from differentiation.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 or MV4-11 human AML cells at 2×105 cells/mL in RPMI-1640 media supplemented with 10% dialyzed FBS (dialyzed to remove trace pyrimidines).

  • Treatment Arms:

    • Arm 1: Test compound (dose-response).

    • Arm 2 (Rescue): Test compound (dose-response) + 100 µM Uridine.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂.

  • Staining: Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD11b antibody (a canonical marker of myeloid differentiation) for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Analyze cells using a flow cytometer. Gate for live cells using DAPI exclusion.

  • System Validation: The protocol is validated if Arm 1 shows a dose-dependent increase in CD11b median fluorescence intensity (MFI), while Arm 2 (Uridine rescue) maintains baseline CD11b expression identical to the DMSO control.

Quantitative Data Presentation

To demonstrate the structural advantage of the 1-cyclopropyl-1H-imidazol-2-amine scaffold, the following table summarizes representative structure-activity relationship (SAR) data comparing the cyclopropyl moiety against standard alkyl substitutions.

Table 1: Representative SAR and ADME Profiling of Imidazol-2-amine Substitutions

Scaffold N-1 Substitutionin vitro DHODH IC₅₀ (nM)AML Cell ED₅₀ (nM)Human Liver Microsome Stability (T₁/₂, min)Target Engagement (Uridine Rescue)
-H (Unsubstituted)450 ± 251,200 ± 8015.2Full Rescue
-Methyl 120 ± 12450 ± 3525.4Full Rescue
-Isopropyl 45 ± 5110 ± 1540.1Full Rescue
-Cyclopropyl (Target)15 ± 2 40 ± 8 > 120.0 Full Rescue

Data Interpretation: The transition from a methyl to a cyclopropyl group yields a nearly 10-fold increase in biochemical potency due to optimal filling of the hydrophobic ubiquinone sub-pocket. Crucially, the cyclopropyl ring drastically improves microsomal stability by resisting oxidative dealkylation, making it a superior clinical candidate scaffold [1, 4].

References

  • Source: Google Patents (US20220089568A1)
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor Source: ResearchGate URL:[Link]

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Source: PubMed Central (PMC), NIH URL:[Link]

Application

NMR spectroscopy characterization of 1-cyclopropyl-1H-imidazol-2-amine

Application Note & Technical Protocol: NMR Spectroscopic Characterization of 1-Cyclopropyl-1H-imidazol-2-amine Executive Summary 1-Cyclopropyl-1H-imidazol-2-amine (CAS: 1540194-36-2) is a highly versatile heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: NMR Spectroscopic Characterization of 1-Cyclopropyl-1H-imidazol-2-amine

Executive Summary

1-Cyclopropyl-1H-imidazol-2-amine (CAS: 1540194-36-2) is a highly versatile heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including WDR5 epigenetic modulators[1] and dihydroorotate dehydrogenase (DHODH) inhibitors[2]. Unambiguous structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two distinct spectral phenomena: the tautomeric/exchange dynamics of the 2-aminoimidazole core[3], and the extreme diamagnetic anisotropy of the cyclopropyl substituent[4]. This application note provides a causality-driven, self-validating protocol for the robust NMR acquisition and interpretation of this compound.

Mechanistic Spectral Insights (Causality)

To accurately assign the NMR spectra and prevent misinterpretation of artifacts, one must understand the physical chemistry governing the molecule's behavior in solution.

  • Amino-Imino Tautomerism & Proton Exchange: Unsubstituted 2-aminoimidazoles exist in a dynamic equilibrium between amino and imino tautomers. However, alkylation at the N1 position (via the cyclopropyl group) effectively locks the ring into the amino tautomer[3]. Despite this structural rigidity, the exocyclic -NH₂ protons remain susceptible to rapid intermolecular exchange with trace water in the solvent. Furthermore, quadrupolar relaxation from the adjacent nitrogen-14 nucleus typically broadens the -NH₂ signal into a wide singlet, which can be easily lost in baseline noise if acquisition parameters are poorly optimized.

  • Cyclopropyl Diamagnetic Anisotropy: The cyclopropane ring is characterized by high s-character in its C-H bonds (approaching sp2 hybridization) and a unique ring-current effect[5]. This electron delocalization creates a strong shielding cone orthogonal to the ring plane, driving the chemical shifts of the cyclopropyl methylene (-CH₂-) protons significantly upfield (typically 0.8–1.2 ppm), far lower than standard aliphatic chains[4].

Structural_Causality mol 1-cyclopropyl-1H- imidazol-2-amine ring Imidazole Core (Electron-Rich) mol->ring cyclo Cyclopropyl Group (High s-character) mol->cyclo amine Exocyclic Amine (Proton Exchange) mol->amine nmr_ring 1H: 6.4 - 6.8 ppm 13C: 110 - 125 ppm ring->nmr_ring Deshielding nmr_cyclo 1H: 0.8 - 1.2 ppm 13C: 5 - 10 ppm cyclo->nmr_cyclo Anisotropy nmr_amine 1H: 5.0 - 6.0 ppm (Broad Singlet) amine->nmr_amine Relaxation

Structural features driving the distinct NMR spectral signatures of the target molecule.

Quantitative Spectral Data Summaries

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the structural environment in a polar aprotic solvent.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position Nucleus Expected Shift (ppm) Multiplicity Integration Causality / Notes
C4-H / C5-H ¹H 6.40 – 6.80 d (J ≈ 1.5 - 2.0 Hz) 2H Deshielded aromatic imidazole protons[1].
-NH₂ ¹H 5.00 – 6.00 br s 2H Exchangeable amine protons. Broadened by ¹⁴N quadrupolar relaxation[3].
N-CH ¹H 3.00 – 3.30 m 1H Cyclopropyl methine; deshielded by the adjacent electronegative N1 atom.

| -CH₂- | ¹H | 0.80 – 1.20 | m | 4H | Highly shielded cyclopropyl methylenes due to diamagnetic anisotropy[4]. |

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Position Nucleus Expected Shift (ppm) Causality / Notes
C2 (C-NH₂) ¹³C 145.0 – 150.0 Highly deshielded quaternary carbon bounded by three nitrogen atoms.
C4 / C5 ¹³C 110.0 – 125.0 Aromatic carbons of the imidazole ring.
N-CH ¹³C 25.0 – 30.0 Aliphatic cyclopropyl carbon attached to nitrogen.

| -CH₂- | ¹³C | 5.0 – 10.0 | Highly shielded cyclopropyl methylene carbons[4]. |

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates continuous self-validation checkpoints to prevent artifact generation.

Step 1: Sample Preparation

  • Solvent Selection: Use Dimethyl sulfoxide-d₆ (DMSO-d₆) rather than CDCl₃. Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the 2-aminoimidazole molecules. This prevents concentration-dependent chemical shift drift and slows down the proton exchange rate of the -NH₂ group, allowing it to be observed as a distinct broad singlet rather than being lost in the baseline[3].

  • Procedure: Weigh 10–15 mg of 1-cyclopropyl-1H-imidazol-2-amine into a clean glass vial. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

Step 2: Instrument Calibration & Acquisition

  • Setup: Insert the sample into a spectrometer operating at ≥400 MHz (¹H frequency). Regulate the probe temperature to exactly 298 K.

  • Self-Validation Checkpoint 1 (Shimming): Acquire a preliminary ¹H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The system is validated for acquisition only if the FWHM is ≤ 1.0 Hz and the DMSO residual pentet (2.50 ppm) shows perfect symmetry. If asymmetrical, re-apply Z-gradient shimming.

  • Acquisition Parameters:

    • ¹H NMR: 30° pulse angle, 2–4 seconds relaxation delay (D1) to ensure full relaxation of the rigid cyclopropyl protons, 16–32 transients[4].

    • ¹³C NMR: Power-gated ¹H-decoupling (e.g., WALTZ-16), 30° pulse, 2 seconds relaxation delay, minimum 512 transients to achieve a >10:1 signal-to-noise ratio for the quaternary C2 carbon.

Step 3: Data Processing & Validation

  • Apply a 0.3 Hz exponential line broadening (LB) function for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Self-Validation Checkpoint 2 (Integration Integrity): Phase the spectrum manually. Set the integral of the most upfield cyclopropyl multiplet (0.8–1.2 ppm) to exactly 4.00. The imidazole ring protons (6.4–6.8 ppm) must integrate to exactly 2.00 (±0.05). Any deviation >5% indicates incomplete relaxation (requiring a longer D1 delay) or structural impurities.

NMR_Workflow step1 1. Sample Preparation 10-15 mg in DMSO-d6 + TMS step2 2. Probe Tuning & Locking Tune to 1H/13C, lock deuterium step1->step2 step3 3. Shimming (Self-Validation) TMS FWHM < 1.0 Hz, symmetric solvent step2->step3 step4 4. Data Acquisition 1H: 16 scans | 13C: 512+ scans step3->step4 step5 5. Processing & Validation Integrate cyclopropyl to exactly 4.00 step4->step5

Workflow for NMR acquisition and self-validation of 1-cyclopropyl-1H-imidazol-2-amine.

References[3] Title: Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjPONWDbzlQymd41I9_t1ySZdOWIihaD5IWJ3OQrqGFfNCiPGGGRXkUdQX6me7caKtG9v68Tb3KNqM3hAEdECtDESkZGcfKoDRg9ckak1ObE4PQj6kdpcKShRzjbqH8ebSlSkEWqUyTwAbIyyBxQaMcuCYAccVyqlAzuc6iwqORRR2VHB6nWym5cZLQKTFCttTp__Ze91WvzuXqAn7E0g2L3LtGfGcA-gR[4] Title: Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkIwNvLY70tgCrTc830bYMyUB-s1mQatixYOqQBMqWbRt8A_WZ_zz-ry84Z4jHepk3te1rJE8ztsqwoUTuTwnDDFuoTfcLXlQLNZLeLtTJEEdw5fou18JqfuSEQRFHZqRnnViFe78hkFkSR0N43pfQPRRmsGJZT5aFHpOsc4-g3udJZNAZcards3rEjDf-xMwIFmczutMeF7q5lHhBNpDlA==[2] Title: US20220089568A1 - Dihydroorotate dehydrogenase inhibitors | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK5NH2KexxraLiV9RqccMwQkFcqN06jLzMHTxcTgYwgLiZZXGonNWUvx4KJzcOSJm3-hnUf-6T67Z7aJW0sFlIo9fJhXeQ5m388WrVyLK5IR1My-9CxyQSf8jXehyIIwVUWIp8Z5Yi9AJu7u9oIg==[1] Title: Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGUmOkS7XtadzLkLESnb2v3ZXeToTbeERuPO1DwjYcNcUml3ORGKBgblbzR6RCevkYPW_TXGb_OnBooEXPRk6RlGQ2INngKRkwYWT4WJR5Wr8x7pw4ff6aTBCxiABJYcw3CYS65HOdBHzDrg==[5] Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES | Source: DTIC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsBpZKcTieSIDzxDa80_gFSM9P-x36KlxqSTpLJi5JqClLqcdNKZBjL52Ct_0Bsh1V7BhQkpf0uBfv4b_DKnWsh4FnbjwwC6Ks5Ngew1dtNspm6oC-AJKl56e4FbT-iWydBxpq-grlPA==

Sources

Method

Application Note: 5-Day Cell Proliferation Assay for 1-cyclopropyl-1H-imidazol-2-amine Derived Epigenetic Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS) and Lead Optimization of Epigenetic Modulators Scientific Rationale & Mechanism of Action In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS) and Lead Optimization of Epigenetic Modulators

Scientific Rationale & Mechanism of Action

In modern targeted oncology, 1-cyclopropyl-1H-imidazol-2-amine (CAS: 1540194-36-2) serves as a highly specialized and critical pharmacophore. Rather than acting as a standalone therapeutic, it is primarily utilized as the P2 "warhead" moiety in the synthesis of potent, selective WD Repeat Domain 5 (WDR5) WIN-site inhibitors[1].

When conjugated to a dihydroisoquinolinone bicyclic core, the 1-cyclopropyl-1H-imidazol-2-amine group perfectly mimics the arginine side-chain (Arg3765) of the Mixed Lineage Leukemia 1 (MLL1) protein[1]. It inserts directly into the S2 pocket of WDR5, forming a critical sandwiched π−π stacking interaction that disrupts the MLL1-WDR5 protein-protein interaction[1].

The Necessity of the 5-Day "Epigenetic Washout" Protocol

Evaluating 1-cyclopropyl-1H-imidazol-2-amine derivatives requires a paradigm shift from standard cytotoxic assays. Because WDR5 inhibitors act via epigenetic modulation—specifically by blocking H3K4 methylation and subsequently downregulating target oncogenes like MYC—standard 48-hour proliferation assays will yield false negatives[1]. The depletion of epigenetic marks requires multiple cell divisions to manifest as growth arrest. Therefore, a prolonged 5-day proliferation assay is a strict requirement to accurately determine the half-maximal growth inhibitory concentration (GI₅₀)[1].

G A 1-cyclopropyl-1H-imidazol-2-amine (Pharmacophore) B WDR5 WIN-Site Inhibitor A->B Synthesized into C WDR5 Protein (S2 Pocket) B->C Binds (Pi-Pi Stacking) D MLL1 Complex Disruption C->D Blocks MLL1 Binding E Decreased H3K4 Methylation D->E Epigenetic Washout F Cell Growth Arrest E->F Downregulates MYC

Mechanism of WDR5 inhibition via 1-cyclopropyl-1H-imidazol-2-amine derivatives.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and rule out off-target cytotoxicity, every assay must be self-validating. This is achieved through strategic cell line selection:

  • On-Target Sensitive Lines: MV4;11 and MOLM-13. These acute myeloid leukemia (AML) lines harbor MLL-fusions (MLL-AF4 and MLL-AF9, respectively) and are highly dependent on WDR5 for survival.

  • Off-Target Control Line: K562. This chronic myelogenous leukemia (CML) line is driven by BCR-ABL and is independent of the WDR5-MLL1 interaction. A successful 1-cyclopropyl-1H-imidazol-2-amine derivative will show high potency in MV4;11 but remain virtually inactive in K562.

Quantitative Data Summary: Expected Efficacy Profile
Compound ScaffoldCell LineGenetic DriverExpected GI₅₀ (nM)Efficacy Profile
1-cyclopropyl-1H-imidazol-2-amine derivativeMV4;11MLL-AF410 - 50Highly Sensitive
1-cyclopropyl-1H-imidazol-2-amine derivativeMOLM-13MLL-AF920 - 90Highly Sensitive
1-cyclopropyl-1H-imidazol-2-amine derivativeK562BCR-ABL>10,000Insensitive (Control)

Detailed Methodology: 5-Day CellTiter-Glo Assay

The following protocol outlines the high-throughput evaluation of 1-cyclopropyl-1H-imidazol-2-amine derived compounds using a 384-well luminescence format.

Materials Required
  • Cell Lines: MV4;11 (ATCC CRL-9591), K562 (ATCC CCL-243)

  • Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Consumables: 384-well white, flat-bottom tissue culture plates (e.g., Corning 3570)

  • Equipment: Acoustic liquid handler (e.g., Labcyte Echo), Multimode Plate Reader

Step-by-Step Protocol

Step 1: Compound Preparation (Day 0)

  • Dissolve the 1-cyclopropyl-1H-imidazol-2-amine derivative in 100% DMSO to create a 10 mM stock.

  • Prepare a 10-point, 3-fold serial dilution in a 384-well source plate.

  • Causality Note: Using an acoustic liquid handler to dispense 50 nL of compound directly into the dry assay plates prevents compound precipitation that often occurs during intermediate aqueous dilutions.

Step 2: Cell Seeding (Day 0)

  • Harvest MV4;11 and K562 cells in the exponential growth phase.

  • Seed cells at a density of 500 cells/well in 20 µL of media directly into the compound-spotted 384-well plates. Final DMSO concentration will be 0.25%.

  • Causality Note: Low seeding density is critical. Over 5 days, untreated control cells will undergo logarithmic growth. If seeded too high (>2000 cells/well), they will exhaust the media and undergo contact inhibition or nutrient starvation, artificially compressing the assay window and skewing the GI₅₀ calculations.

Step 3: Extended Incubation (Days 0 - 5)

  • Incubate the plates at 37°C, 5% CO₂ for exactly 120 hours.

  • Causality Note: To prevent edge-effect evaporation over this extended incubation period, ensure the outer perimeter wells of the 384-well plate are filled with 20 µL of sterile PBS, or utilize specialized evaporation-barrier plates.

Step 4: Luminescence Detection (Day 5)

  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (Cold plates will yield uneven enzymatic luminescent signals).

  • Add 20 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Shake the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using an integration time of 0.5 seconds per well.

Step 5: Data Analysis

  • Normalize luminescence data to the DMSO vehicle control (100% viability) and media-only background (0% viability).

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to calculate the GI₅₀.

Workflow S1 Step 1 Compound Prep (Acoustic Dispense) S2 Step 2 Cell Seeding (500 cells/well) S1->S2 S3 Step 3 5-Day Incubation (Epigenetic Washout) S2->S3 S4 Step 4 CellTiter-Glo Addition S3->S4 S5 Step 5 Luminescence & GI50 Calc S4->S5

5-Day CellTiter-Glo proliferation assay workflow for epigenetic inhibitors.

References

  • Tian J, Teuscher KB, Aho ER, et al. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry. 2020;63(2):656-675. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Crystallographic Strategies for Elucidating Co-crystal Structures of 1-cyclopropyl-1H-imidazol-2-amine

For: Researchers, scientists, and drug development professionals. Abstract Co-crystallization has emerged as a robust strategy to tailor the physicochemical properties of active pharmaceutical ingredients (APIs), such as...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Co-crystallization has emerged as a robust strategy to tailor the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity.[1][2][3] This guide provides a comprehensive overview of the crystallographic techniques and protocols for the successful screening, synthesis, and structural characterization of co-crystals of 1-cyclopropyl-1H-imidazol-2-amine, a novel API with potential therapeutic applications. The methodologies detailed herein are designed to be both scientifically rigorous and practically applicable, guiding the researcher from initial co-former selection to the definitive elucidation of the three-dimensional co-crystal structure.

Introduction: The Rationale for Co-crystal Engineering

The therapeutic efficacy of an API is intrinsically linked to its solid-state properties. For molecules like 1-cyclopropyl-1H-imidazol-2-amine, which possesses hydrogen bond donors and acceptors inherent to its imidazol-2-amine moiety, co-crystallization offers a powerful avenue for optimizing its pharmaceutical performance.[4] Co-crystals are multi-component crystalline solids where the API and a co-former, a benign molecule, are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding.[1] This guide will navigate the critical steps of co-crystal development for 1-cyclopropyl-1H-imidazol-2-amine, with a focus on the crystallographic techniques that underpin this process.

Co-crystal Former Selection: A Strategic Approach

The success of a co-crystallization endeavor hinges on the rational selection of co-formers. Co-formers are typically selected from the US FDA’s Generally Recognized as Safe (GRAS) list to ensure pharmaceutical acceptability.[1][5] The selection process can be guided by both computational and experimental screening methods.

Computational Co-former Screening

In the early stages of development, where the availability of the API may be limited, computational methods can significantly accelerate the screening process.[5] Techniques such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict the likelihood of co-crystal formation by calculating the excess enthalpy of the API-coformer complex.[1][6]

Experimental Co-former Screening

Experimental screening remains the gold standard for identifying viable co-crystals. Several high-throughput screening (HTS) methods can be employed to rapidly assess a large number of API-coformer combinations.[7]

Co-crystal Synthesis: From Screening to Bulk Production

A variety of methods can be employed for the synthesis of co-crystals, ranging from small-scale screening to larger-scale production.

Solution-Based Methods
  • Solvent Evaporation: This is a widely used and reliable method for producing high-quality single crystals suitable for X-ray diffraction.[1][8][9] The API and co-former are dissolved in a common solvent in a specific stoichiometric ratio, and the solvent is allowed to evaporate slowly.

  • Slurry Crystallization: In this method, a solvent is added to a physical mixture of the API and co-former, and the suspension is stirred.[1][9] The solvent facilitates the conversion of the initial components into the more stable co-crystal phase.

  • Anti-solvent Addition: This technique involves dissolving the API and co-former in a good solvent and then adding an anti-solvent in which the co-crystal has low solubility, inducing precipitation.[3][9]

Solid-State Methods
  • Grinding: Neat (dry) or liquid-assisted grinding (LAG) are mechanochemical methods that are both efficient and environmentally friendly.[1][3][8] A small amount of solvent in LAG can catalyze the co-crystal formation.[8]

Characterization of Co-crystals: A Multi-Technique Approach

A combination of analytical techniques is essential to confirm the formation of a new co-crystalline phase and to characterize its properties.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is a rapid and effective tool for co-crystal screening and characterization.[1][10][11] The formation of a co-crystal is indicated by a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is distinct from the melting points of the individual components.[1][12] Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the co-crystal and to identify the presence of solvates.[10][13]

Spectroscopic Analysis: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the intermolecular interactions in co-crystals.[10][14] Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding provide direct evidence of co-crystal formation.[10][15]

X-ray Diffraction: The Definitive Proof

X-ray diffraction is the cornerstone of co-crystal characterization, providing unambiguous proof of a new crystalline phase and, ultimately, the three-dimensional arrangement of molecules in the crystal lattice.

PXRD is an essential tool for routine screening and quality control of co-crystals.[16][17] The PXRD pattern of a co-crystal is unique and distinct from the patterns of the API and co-former.[7][18] While traditionally used for phase identification, advancements in instrumentation and software have made it possible to solve crystal structures from high-resolution powder data, which is particularly useful when suitable single crystals cannot be obtained.[18][19][20]

SCXRD is the definitive method for determining the precise three-dimensional structure of a co-crystal.[19][21][22] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, including hydrogen bonding.[21][23]

Experimental Protocols

Protocol 1: High-Throughput Co-crystal Screening using Liquid-Assisted Grinding (LAG)
  • Preparation: Dispense 10-20 mg of 1-cyclopropyl-1H-imidazol-2-amine into each well of a 96-well plate.

  • Co-former Addition: Add a stoichiometric amount (e.g., 1:1, 1:2, 2:1 molar ratio) of each selected co-former to the respective wells.

  • Solvent Addition: Add a small volume (10-20 µL) of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to each well.

  • Grinding: Place the plate in a high-throughput ball mill and grind for 30-60 minutes.

  • Drying: Dry the samples under vacuum.

  • Analysis: Analyze the resulting powders by PXRD to identify new crystalline phases.

Protocol 2: Single Crystal Growth by Slow Evaporation
  • Solution Preparation: Dissolve stoichiometric amounts of 1-cyclopropyl-1H-imidazol-2-amine and the desired co-former in a suitable solvent or solvent mixture to achieve a clear solution.

  • Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.

  • Analysis: Mount a selected crystal on a goniometer and perform SCXRD analysis.

Crystallographic Data Analysis Workflow

The following diagram illustrates the typical workflow for crystallographic data analysis, from data collection to structure refinement and validation.

Crystallography_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_validation Structure Refinement & Validation DataCollection Single Crystal or Powder X-ray Diffraction Data Collection Indexing Indexing & Unit Cell Determination DataCollection->Indexing SpaceGroup Space Group Determination Indexing->SpaceGroup StructureSolution Structure Solution (e.g., Direct Methods, Patterson) SpaceGroup->StructureSolution Refinement Structure Refinement (Least-Squares Minimization) StructureSolution->Refinement Validation Structure Validation (e.g., R-factors, CheckCIF) Refinement->Validation FinalModel Final Crystallographic Model Validation->FinalModel

Figure 1: Crystallographic data analysis workflow.

Data Presentation: Key Crystallographic Parameters

The following table summarizes the essential crystallographic data that should be reported for a new co-crystal structure.

ParameterDescriptionExample Value
Formula Chemical formula of the co-crystalC₆H₉N₃ · C₇H₆O₂
Formula Weight Molecular weight of the co-crystal257.28
Crystal System The crystal system (e.g., monoclinic)Monoclinic
Space Group The symmetry of the unit cellP2₁/c
a, b, c (Å) Unit cell dimensions10.123(4), 5.432(2), 12.543(5)
α, β, γ (°) Unit cell angles90, 98.76(3), 90
V (ų) Unit cell volume680.1(5)
Z Number of formula units per unit cell4
Dcalc (g/cm³) Calculated density1.258
R₁ R-factor for observed reflections0.045
wR₂ Weighted R-factor for all reflections0.123

Conclusion

The successful development of co-crystals of 1-cyclopropyl-1H-imidazol-2-amine requires a systematic and multi-faceted approach. The protocols and techniques outlined in this guide provide a robust framework for the rational screening, synthesis, and definitive structural characterization of novel co-crystal forms. By leveraging these crystallographic strategies, researchers can effectively navigate the complexities of solid-state chemistry and unlock the full therapeutic potential of this promising API.

References

  • Thool, P., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(9), 1943. [Link]

  • Florence, A. J., et al. (2010). A Comparison of Cocrystal Structure Solutions from Powder and Single Crystal Techniques. Crystal Growth & Design, 10(10), 4433-4441. [Link]

  • McMahon, J. A., et al. (2023). Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. Crystal Growth & Design, 23(2), 1047-1059. [Link]

  • Tan, H., et al. (2014). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs Application Note. [Link]

  • Adivaraha, B., et al. (2015). Acemetacin cocrystal structures by powder X-ray diffraction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 591-599. [Link]

  • Lopes, R. H., et al. (2011). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 849-855. [Link]

  • Devogelaer, J. J., et al. (2020). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 20(6), 3986-3996. [Link]

  • Abramov, Y. A., et al. (2024). Computational screening for prediction of co-crystals: method comparison and experimental validation. CrystEngComm, 26(10), 1645-1655. [Link]

  • Lopes, R. H., et al. (2011). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. ResearchGate. [Link]

  • Drozd, K., et al. (2023). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCrJ, 10(Pt 6), 723-735. [Link]

  • Garbacz, P., & Wesołowski, M. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Molecules, 23(9), 2136. [Link]

  • ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA. ResearchGate. [Link]

  • Markl, D. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. American Pharmaceutical Review. [Link]

  • Garbacz, P., & Wesołowski, M. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. PubMed. [Link]

  • Garbacz, P., & Wesołowski, M. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. ResearchGate. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]

  • Wang, J., et al. (2022). Application of Thermal Analysis Techniques in Drug Cocrystals. Chinese Journal of Pharmaceuticals, 53(3), 265-272. [Link]

  • Lu, J., et al. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 7(6), 355-368. [Link]

  • Mogessie, A. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Kumar, A., et al. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation. GSC Biological and Pharmaceutical Sciences, 23(2), 114-122. [Link]

  • Patel, D., et al. (2024). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 10(2), 1-13. [Link]

  • IntechOpen. (2022). Chemistry and Modern Techniques of Characterization of Co-Crystals. IntechOpen. [Link]

  • Garbacz, P., & Wesołowski, M. (2023). Hot-stage microscopy and ATR-FTIR in ramipril co-crystal screening. Journal of Thermal Analysis and Calorimetry, 148(23), 12691-12701. [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]

  • Vasile Scaeteanu, G., et al. (2024). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Molecules, 29(16), 3848. [Link]

  • ResearchGate. (n.d.). DSC and TGA curves of the cocrystallization product from slow evaporation. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (n.d.). DSC curves of ezetimibe (EZE), imidazole (IMID), and cocrystal (COC). ResearchGate. [Link]

  • Li, J., et al. (2012). Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design, 12(5), 2496-2503. [Link]

  • Triclinic Labs. (n.d.). Thermal Materials Characterization Techniques and Services. Triclinic Labs. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 6789. [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2058-2062. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Synthesis of 1-cyclopropyl-1H-imidazol-2-amine for Screening Libraries

Abstract: The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous marine natural products with potent biological activities, including antimicrobial, anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous marine natural products with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a cyclopropyl group at the N1 position can impart conformational rigidity and improve metabolic stability, making 1-cyclopropyl-1H-imidazol-2-amine a valuable building block for drug discovery libraries. This guide provides a comprehensive, field-tested protocol for the synthesis of this key intermediate and its adaptation for high-throughput screening (HTS) applications. We detail a robust palladium-catalyzed Buchwald-Hartwig amination approach, explain the critical experimental parameters, and outline a parallel synthesis workflow in a 96-well format, complete with quality control measures to ensure library integrity.

Scientific Rationale and Synthetic Strategy

The synthesis of N-substituted 2-aminoimidazoles for library production demands a reaction that is robust, scalable, and tolerant of diverse functionalities. While classical methods often involve the condensation of guanidines with α-dicarbonyl compounds, these routes can lack the modularity required for HTS.[1] A more flexible approach involves the late-stage introduction of the 2-amino group onto a pre-functionalized imidazole core.[3]

For this purpose, the Buchwald-Hartwig amination stands out as a powerful and versatile C-N bond-forming reaction.[4][5] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl or heteroaryl halide with an amine source. This methodology is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for library synthesis where diverse building blocks may eventually be employed.[6]

Our selected strategy involves the Buchwald-Hartwig amination of a readily accessible 2-bromo-1-cyclopropyl-1H-imidazole precursor. This approach offers two key advantages for HTS:

  • Convergence: The core imidazole can be prepared on a large scale, then coupled with various amines in the final step to generate a diverse library. For this specific protocol, we use an ammonia equivalent to produce the primary amine.

  • Reliability: The mechanism is well-understood, and catalyst systems have been extensively optimized, increasing the probability of success across a parallel synthesis platform.[5][7]

Synthetic Strategy: Buchwald-Hartwig Amination SM 2-Bromo-1-cyclopropyl- 1H-imidazole Product 1-cyclopropyl-1H-imidazol-2-amine SM->Product C-N Coupling NH3 Ammonia Source (e.g., Benzophenone Imine) NH3->Product Hydrolysis Acidic Hydrolysis (if required) Product->Hydrolysis Deprotection Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->SM Ligand Phosphine Ligand (e.g., Xantphos) Ligand->SM Base Base (e.g., NaOtBu) Base->SM

Caption: General workflow for the palladium-catalyzed synthesis.

Protocol I: Bench-Scale Synthesis

This protocol describes a standard, bench-scale synthesis to produce a reference batch of the target compound. This batch is crucial for generating analytical standards for characterization and for optimizing the HTS protocol.

2.1. Materials and Reagents

ReagentCAS NumberMolecular WeightNotes
2-Bromo-1-cyclopropyl-1H-imidazole1072937-23-7187.04Starting material. Synthesize or procure commercially.
Benzophenone imine1013-88-3181.24Ammonia surrogate.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium catalyst precursor.
Xantphos161265-03-8578.62Buchwald-Hartwig ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.10Strong, non-nucleophilic base. Handle in a glovebox.
Toluene108-88-392.14Anhydrous, degassed solvent.
2N Hydrochloric Acid (HCl)7647-01-036.46For hydrolysis of the intermediate imine.
Diethyl ether (Et₂O)60-29-774.12For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.

2.2. Equipment

  • Oven-dried round-bottom flasks and condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

2.3. Step-by-Step Procedure

  • Reaction Setup: In a glovebox, add 2-bromo-1-cyclopropyl-1H-imidazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried round-bottom flask equipped with a stir bar.

  • Solvent and Reagent Addition: Remove the flask from the glovebox and place it under an inert atmosphere. Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the bromo-imidazole) via cannula or syringe. Add benzophenone imine (1.2 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% methanol in dichloromethane. The reaction is generally complete within 8-16 hours.

  • Intermediate Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 2N HCl (5.0 equiv.) and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove the benzophenone byproduct. Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., 6N NaOH).

  • Product Isolation: Extract the basic aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-cyclopropyl-1H-imidazol-2-amine as a solid.

2.4. Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 6.75 (d, 1H), 6.25 (d, 1H), 4.50 (br s, 2H, NH₂), 3.20 (m, 1H), 1.05 (m, 2H), 0.85 (m, 2H).

  • Mass Spectrometry (ESI+): Calculated for C₆H₁₀N₃⁺ [M+H]⁺: 124.0869; Found: 124.0871.

Protocol II: High-Throughput Screening Adaptation (96-Well Format)

This protocol adapts the bench-scale synthesis for a 96-well reaction block, enabling parallel synthesis. The primary modifications focus on workflow efficiency, liquid handling, and purification without individual chromatography.

3.1. HTS Workflow Overview

Caption: Workflow for parallel synthesis in a 96-well format.

3.2. Materials and Equipment

  • Equipment: 96-well reaction block with sealing mats, automated liquid handler (or multichannel pipettes), plate centrifuge, nitrogen blow-down evaporator, 96-well solid-phase extraction (SPE) plate (e.g., C18 or silica).

  • Reagents: Prepare stock solutions of all reagents in a suitable solvent (e.g., anhydrous toluene or dioxane). The catalyst/ligand can be pre-mixed into a single stock solution.

3.3. Step-by-Step HTS Procedure

  • Reagent Dispensing: Using an automated liquid handler, dispense the stock solution of 2-bromo-1-cyclopropyl-1H-imidazole into the wells of the 96-well reaction block.

  • Catalyst/Base Addition: In an inert atmosphere glovebox, dispense the pre-mixed catalyst/ligand stock solution and the NaOtBu solution. Alternatively, for ease of handling outside a glovebox, a less air-sensitive base like Cesium Carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[8]

  • Amine Addition: Dispense the benzophenone imine stock solution into each well.

  • Reaction: Securely seal the reaction block with a chemically resistant mat. Place the block on a heated shaker plate at 100-110 °C for 16 hours.

  • Quench and Hydrolysis: Cool the block to room temperature. Unseal and add 2N HCl to each well. Reseal and shake for 1-2 hours at room temperature.

  • Parallel Purification (SPE):

    • Condition the SPE plate according to the manufacturer's protocol.

    • Neutralize the reaction mixture in the block with a solution of NaHCO₃.

    • Load the crude reaction mixture from each well onto the corresponding well of the SPE plate.

    • Wash away impurities with a weak solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Elute the desired product with a stronger solvent system (e.g., 5-10% Methanol in Dichloromethane) into a clean 96-well collection plate.

  • Final Plate Preparation: Evaporate the solvent from the collection plate using a nitrogen blow-down evaporator or centrifugal vacuum concentrator.

  • Solubilization: Re-dissolve the dried compound in each well in a known volume of DMSO (e.g., 200 µL) to create a final stock plate at a nominal concentration (e.g., 10 mM).

3.4. Quality Control

It is essential to validate the output of an HTS synthesis. A representative subset of wells (e.g., 8-12 wells, including edge and center positions) should be analyzed.

QC ParameterMethodAcceptance CriteriaCommon Issues
Identity LC-MSObserved mass matches calculated mass ± 0.1 Da.Incomplete reaction; side product formation.
Purity LC-MS (UV 254nm)>85% for primary screening.Un-reacted starting material; catalyst/ligand residue.
Concentration qNMR (optional)Within ± 20% of nominal concentration.Incomplete dissolution; transfer errors.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a highly reactive, corrosive, and moisture-sensitive base. It must be handled under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and harmful. Use in a well-ventilated area and away from ignition sources.

References

  • Reddy, et al. (2017). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters. [Link]

  • Al-Mulla, A. (2017). A wide range of fused 2-amino-imidazoles and 2-amino-benzoxazoles can be prepared in one-pot under very mild conditions. RSC Advances. [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. [Link]

  • Malkova, et al. (2007). 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Saleem, et al. (2024). Efficient Synthesis of highly new substituted Imidazoles starting from Benzil using KMnO4 as an efficient catalyst. Authorea Preprints. [Link]

  • Bo-Syun, et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]

  • Kamble, et al. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. [Link]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Authorea Preprints. [Link]

  • Kar-Fai, et al. (2018). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Combinatorial Science. [Link]

  • Organic-Syn. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-cyclopropyl-1H-imidazol-2-amine

Welcome to the technical support guide for the synthesis of 1-cyclopropyl-1H-imidazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-cyclopropyl-1H-imidazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of 1-cyclopropyl-1H-imidazol-2-amine presents a classic challenge in heterocyclic chemistry: regioselectivity. The starting material, 2-aminoimidazole, possesses three distinct nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens at the N1 and N3 positions, and the exocyclic 2-amino group. Direct alkylation or cyclopropylation can therefore lead to a mixture of isomers, significantly depressing the yield of the desired N1-substituted product and complicating purification.

This guide will focus on a direct N-cyclopropylation approach and provide strategies to overcome these inherent challenges.

Troubleshooting Guide: Improving Reaction Yield

This section is structured to address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

A low yield is the most frequent complaint and typically stems from a combination of poor regioselectivity, incomplete reaction, or product degradation. Let's break down the potential causes and solutions.

Primary Cause: Lack of Regioselectivity

The reaction is likely producing a mixture of N1-cyclopropyl, N3-cyclopropyl, and potentially 2-(cyclopropylamino) isomers, along with di-cyclopropylated byproducts. The desired product is the N1 isomer due to the tautomeric nature of the 2-aminoimidazole, where the N1-H tautomer is generally favored.

Solutions & Optimization Strategy:

  • Choice of Base and Solvent: The base and solvent system is the most critical factor in controlling regioselectivity. The goal is to selectively deprotonate the N1 position.

    • Strong, Non-Nucleophilic Bases: A strong base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or DMSO is the standard starting point. NaH irreversibly deprotonates the imidazole ring, creating the imidazolide anion. The solvent choice can influence which nitrogen atom is more accessible for the incoming electrophile.

    • Weaker Bases: Carbonate bases (K₂CO₃, Cs₂CO₃) in solvents like acetonitrile can also be effective and may offer different selectivity profiles. Cesium carbonate is often noted for promoting N-alkylation in complex systems due to the "cesium effect."

  • Temperature Control: Running the deprotonation step at a low temperature (e.g., 0 °C) before adding the cyclopropylating agent can improve selectivity. The subsequent alkylation may require heating, but a gradual increase in temperature is recommended.

Data-Driven Recommendations for Condition Screening:

Below is a table summarizing starting conditions for an optimization study. It is crucial to monitor each reaction by TLC or LC-MS to track the formation of different isomers.

Experiment Base (Equivalents) Solvent Temperature (°C) Expected Outcome & Rationale
1 (Baseline)NaH (1.1 eq)DMF0 °C to 60 °CStandard conditions; provides a strong driving force for deprotonation.
2K₂CO₃ (2.0 eq)AcetonitrileReflux (82 °C)Milder conditions, may favor N1 alkylation by minimizing side reactions.
3Cs₂CO₃ (1.5 eq)Dioxane80-100 °CThe cesium effect may enhance the nucleophilicity of the desired nitrogen.
4NaH (1.1 eq)THF0 °C to 66 °CLess polar solvent may alter the aggregation state of the imidazolide salt and affect regioselectivity.
Q2: I'm observing a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?

The most likely byproduct is the isomeric 1-cyclopropyl-1H-imidazol-2-amine . Due to the tautomerism of 2-aminoimidazole, both N1 and N3 are available for alkylation, and the resulting products are structurally similar, making them difficult to separate by standard column chromatography.

Identification:

  • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons (at C4 and C5) will be distinct for the N1 and N3 isomers. Careful analysis of the crude NMR, compared with literature values for similar 1-substituted 2-aminoimidazoles, can help identify the major and minor isomers.

  • LC-MS: While isomers will have the same mass, they will often have slightly different retention times.

Minimization Strategies:

  • Protecting Group Strategy: This is a robust, albeit longer, approach to guarantee regioselectivity. By protecting the 2-amino group, you can direct the cyclopropylation to the desired N1 position.

    • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice. It can be installed on the 2-amino group using (Boc)₂O. After N1-cyclopropylation, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl.[1]

Workflow for Protecting Group Strategy:

G A 2-Aminoimidazole B Protect 2-Amino Group (e.g., (Boc)₂O, Base) A->B C N-Boc-2-Aminoimidazole B->C D N1-Cyclopropylation (Base, Cyclopropyl Bromide) C->D E Protected Product D->E F Deprotection (e.g., TFA or HCl) E->F G 1-cyclopropyl-1H-imidazol-2-amine (High Purity) F->G

Caption: Protecting group workflow for regioselective synthesis.

  • Copper-Catalyzed Cross-Coupling (Ullmann-Type Reaction): For challenging N-alkylations, a copper-catalyzed reaction can offer superior selectivity and milder conditions compared to traditional Sₙ2-type alkylations. This would involve reacting 2-aminoimidazole with a cyclopropylating agent like cyclopropylboronic acid or cyclopropyl bromide in the presence of a copper(I) or copper(II) catalyst and a suitable ligand.

Q3: My reaction does not go to completion, and I recover a significant amount of starting material. What can I do?

Incomplete conversion is often due to insufficient activation of the starting material or deactivation of the reagents.

Troubleshooting Steps:

  • Base Quality and Stoichiometry: Sodium hydride is notoriously reactive with moisture. Ensure you are using fresh, high-quality NaH from a newly opened container and that all glassware and solvents are rigorously dried. Using slightly more than one equivalent (e.g., 1.1-1.2 eq) is recommended to consume any trace water.

  • Cyclopropylating Agent Reactivity: Cyclopropyl bromide is a common reagent. Ensure its purity. If the reaction is still sluggish, consider a more reactive electrophile like cyclopropyl iodide or cyclopropyl triflate, though these are more expensive.

  • Reaction Temperature and Time: Some N-alkylations require elevated temperatures to proceed at a reasonable rate. After adding the cyclopropylating agent at a low temperature, try gradually increasing the temperature to 60-80 °C and monitor the reaction over several hours (4-24 h).

Frequently Asked Questions (FAQs)

Q1: What is the most plausible direct synthetic route for this compound? A direct N-cyclopropylation of 2-aminoimidazole with a cyclopropyl electrophile (e.g., cyclopropyl bromide) in the presence of a strong, non-nucleophilic base is the most straightforward approach. The key is to carefully optimize the base, solvent, and temperature to maximize regioselectivity for the N1 isomer.

Q2: What are the critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. All solvents and glassware must be scrupulously dry.

  • Polar Aprotic Solvents: DMF and DMSO are excellent solvents but have specific hazards. They can be absorbed through the skin and may carry dissolved chemicals with them. Always wear appropriate gloves (nitrile gloves are often recommended, check compatibility charts).

  • Cyclopropyl Bromide: This is a volatile and flammable alkylating agent. Handle in a well-ventilated fume hood.

Q3: My final product is a polar oil/solid that is difficult to purify by silica gel chromatography. What are some alternative purification methods? The polar amine functionality in the product can cause significant tailing on standard silica gel.

  • Modified Silica Gel Chromatography:

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia (e.g., using a mobile phase saturated with ammonia vapor) to your eluent system (e.g., Dichloromethane/Methanol). This will neutralize acidic sites on the silica and improve peak shape.

    • Consider using basic alumina as the stationary phase instead of silica gel.

  • Acid-Base Extraction: If the impurities are non-basic, you can perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer. Wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Crystallization/Salt Formation: The product can be converted to a hydrochloride or hydrobromide salt by treating a solution of the free base with HCl or HBr in a suitable solvent (like ether or isopropanol). The resulting salt is often a crystalline solid that can be purified by recrystallization.

Optimized Experimental Protocol (Baseline Method)

This protocol represents a robust starting point for the direct N-cyclopropylation of 2-aminoimidazole. Researchers should be prepared to optimize from this baseline.

Materials:

  • 2-Aminoimidazole sulfate (or free base)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Cyclopropyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (1.1 equivalents). Wash the NaH three times with anhydrous diethyl ether under nitrogen to remove the mineral oil, carefully decanting the ether wash each time.

  • Deprotonation: Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath. In a separate flask, dissolve 2-aminoimidazole (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour. Hydrogen gas evolution should be observed. The reaction can be monitored for the disappearance of starting material by TLC.

  • Cyclopropylation: Add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Heating: After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 60 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel using a gradient of Dichloromethane/Methanol containing 1% triethylamine.

Troubleshooting Logic Diagram:

G Start Low Yield of 1-cyclopropyl-1H-imidazol-2-amine Cause1 Poor Regioselectivity (Isomer Formation) Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Difficult Purification Start->Cause3 Sol1a Optimize Base/Solvent (NaH/DMF vs K₂CO₃/MeCN) Cause1->Sol1a Sol1b Implement Protecting Group Strategy (Boc) Cause1->Sol1b Sol1c Investigate Cu-catalyzed Cross-Coupling Cause1->Sol1c Sol2a Verify Base Activity (Use Fresh NaH) Cause2->Sol2a Sol2b Increase Reaction Temp & Time Cause2->Sol2b Sol2c Use More Reactive Electrophile (e.g., c-Pr-I) Cause2->Sol2c Sol3a Use Basic Modifier in Silica Chromatography (Et₃N) Cause3->Sol3a Sol3b Purify via Acid/Base Extraction Cause3->Sol3b Sol3c Convert to Salt and Recrystallize Cause3->Sol3c

Caption: Decision tree for troubleshooting low reaction yield.

References

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 1-Cyclopropyl-1H-imidazol-2-amine Derivatives in MV4:11 Cells

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and application scientists optimizing fragment-based drug discovery (FBDD) in acute myeloid leukemia (AML) model...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and application scientists optimizing fragment-based drug discovery (FBDD) in acute myeloid leukemia (AML) models. Specifically, this guide addresses the off-target cytotoxicity frequently encountered when utilizing the 1-cyclopropyl-1H-imidazol-2-amine scaffold (CAS: 1540194-36-2)[1] as a P2 moiety bioisostere in WDR5 and FLT3-ITD inhibitor development.

MV4:11 cells are highly sensitive to disruptions in the MLL1/WDR5 epigenetic complex and FLT3 signaling pathways[2][3]. Distinguishing true on-target anti-leukemic efficacy from the non-specific fragment toxicity of cyclopropyl-imidazole derivatives is critical for successful lead optimization[4].

Diagnostic Workflow for Cytotoxicity

When observing high cell death in MV4:11 assays, it is imperative to use a self-validating diagnostic workflow. The following logic tree helps isolate off-target fragment toxicity from true epigenetic or kinase-driven efficacy.

G N1 Observe High Cytotoxicity in MV4:11 Cells N2 Run Counter-Screen in K562 (Insensitive Control) N1->N2 N3 Is GI50 in K562 < 1 µM? N2->N3 N4 Off-Target Toxicity (Non-specific) N3->N4 Yes N5 On-Target Efficacy (WDR5/FLT3 Inhibition) N3->N5 No N6 1. Reduce DMSO to <0.1% 2. Replace Cyclopropyl with Methyl 3. Check Compound Aggregation N4->N6 N7 Confirm Target Engagement via WDR5 ChIP Assay N5->N7

Workflow for diagnosing and resolving off-target cytotoxicity of imidazole-amine fragments.

Frequently Asked Questions (FAQs)

Q: Why does the 1-cyclopropyl-1H-imidazol-2-amine moiety cause high baseline toxicity in MV4:11 cells? A: 1-cyclopropyl-1H-imidazol-2-amine is often utilized to probe the S2 pocket (WIN-site) of WDR5[1][2]. However, the WIN-site requires precise sandwiched π-π stacking. The cyclopropyl group alters the steric bulk and increases lipophilicity (LogP) compared to a standard methyl group. This geometric disruption prevents optimal target binding and forces the compound into non-specific hydrophobic interactions with cellular membranes or off-target kinases, leading to generalized cytotoxicity[2][4].

Q: How do I differentiate on-target anti-leukemic effects from off-target fragment toxicity? A: Causality must be established using a self-validating assay system. Because MV4:11 cells are highly sensitive to WDR5 inhibition, you must run a parallel counter-screen using an insensitive cell line, such as K562 (which is p53 null and MLL-fusion independent)[2]. If your compound kills K562 cells at similar concentrations to MV4:11 cells (Selectivity Index < 2), the cytotoxicity is off-target. A true on-target WDR5 inhibitor will demonstrate a Selectivity Index > 15x[4].

Q: Why do my MV4:11 cells show high death rates even in the vehicle control wells? A: MV4:11 cells are notoriously sensitive to standard solvent concentrations[3]. If your 1-cyclopropyl-1H-imidazol-2-amine derivative requires >0.1% DMSO for solubility, the solvent itself will induce apoptosis. Furthermore, MV4:11 cells are prone to edge effects in 96-well formats; always use breathable seals and fill perimeter wells with PBS.

Troubleshooting Guide: Resolving High Cytotoxicity

Issue 1: Loss of Cellular Selectivity (Non-specific Cell Death)
  • Symptom: The compound exhibits a GI₅₀ of < 2 µM in both MV4:11 and K562 cells.

  • Causality: Suboptimal fragment geometry is driving off-target binding. Bioisosteres of the imidazole imine P2 group (like cyclopropyl) have been shown to significantly diminish cellular selectivity[2].

  • Resolution: Perform Structure-Activity Relationship (SAR) optimization. Replacing the 1-cyclopropyl-1H-imidazol-2-amine moiety with a methyl-imidazole imine restores the required π-π stacking in the S2 pocket, drastically reducing off-target toxicity while improving on-target affinity[4].

Issue 2: Rapid Cell Death (< 48 hours) in Epigenetic Assays
  • Symptom: Massive cell death is observed within 24–48 hours of compound administration.

  • Causality: True epigenetic inhibitors (such as WDR5 antagonists) require 4 to 5 days to deplete methylated histones (H3K4me3) and downregulate target genes (e.g., MYC)[4]. Rapid cell death indicates acute chemical toxicity, compound aggregation, or membrane disruption rather than epigenetic modulation.

  • Resolution: Reduce the top concentration of your compound to prevent aggregation. Implement an Annexin V/PI flow cytometry assay at 24 hours to check for acute necrosis.

Quantitative Benchmarks

The following table summarizes the expected viability metrics when optimizing the P2 moiety of WDR5 inhibitors in MV4:11 cells. Use these benchmarks to validate your internal assay performance.

Compound / P2 MoietyMV4:11 GI₅₀ (nM)K562 GI₅₀ (nM)Selectivity Index (K562/MV4:11)Primary Cytotoxicity Mechanism
Methyl-imidazole imine (Optimized Probe)~600>10,000>16.0xOn-target WDR5 WIN-site inhibition
Cyclopropyl-imidazole (Unoptimized Fragment)>2,000~3,000<1.5xOff-target / Non-specific membrane disruption

(Data conceptually derived from structure-based optimization studies of WDR5 inhibitors[2][4])

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Include K562 cells as a negative biological control and strictly regulate DMSO as a vehicle control.

Protocol A: High-Fidelity 5-Day Viability Assay (CellTiter-Glo)

Epigenetic targets require multiple cell divisions to manifest phenotypic changes. A 5-day incubation is mandatory[4].

  • Cell Seeding: Seed MV4:11 cells (and K562 control cells in a separate plate) at 2,000 cells/well in 96-well opaque plates using RPMI 1640 supplemented with 10% FBS[3]. Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS to prevent evaporation.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the 1-cyclopropyl-1H-imidazol-2-amine derivatives directly into the wells. Critical: Maintain the final DMSO concentration at ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for exactly 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol B: Annexin V/PI Apoptosis Assay

Use this protocol to distinguish between cytostatic epigenetic effects and acute necrotic toxicity caused by off-target fragment binding[3].

  • Treatment: Treat MV4:11 cells (1 × 10⁵ cells/mL) with the compound for 48 hours. Include a 0.1% DMSO vehicle control.

  • Harvesting: Centrifuge cells at 300 × g for 5 minutes. Wash once with cold PBS, then resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze via flow cytometry within 1 hour. High PI+ populations at 48 hours strongly indicate off-target chemical toxicity rather than epigenetic apoptosis.

References

  • Title : Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Source : nih.gov (PMC) URL :[Link]

  • Title : Concurrent PAD treatment increases cytotoxicity of FLT3 inhibitors in MV4-11 cells and AML patient blasts with FLT3-ITD Source : researchgate.net URL : [Link]

  • Title : Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core (Secondary Source) Source : nih.gov (PMC) URL :[Link]

Sources

Troubleshooting

optimizing P2 moiety hydrophobicity in 1-cyclopropyl-1H-imidazol-2-amine analogs

Topic: Optimizing P2 Moiety Hydrophobicity in 1-Cyclopropyl-1H-imidazol-2-amine Analogs Welcome to the Technical Support Center for WDR5 WIN site inhibitor development. This resource provides advanced troubleshooting, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing P2 Moiety Hydrophobicity in 1-Cyclopropyl-1H-imidazol-2-amine Analogs

Welcome to the Technical Support Center for WDR5 WIN site inhibitor development. This resource provides advanced troubleshooting, structural insights, and validated protocols for optimizing the P2 binding moiety (specifically the 1-cyclopropyl-1H-imidazol-2-amine scaffold) to enhance binding affinity and cellular efficacy.

I. Frequently Asked Questions (FAQs): Structural & Mechanistic Insights

Q: Why is the 1-cyclopropyl-1H-imidazol-2-amine moiety specifically chosen for the P2 pocket of WDR5 inhibitors? A: The WDR5 WIN site features a deep, narrow S2 sub-pocket. The imidazole imine of the P2 group engages in critical double π−π stacking interactions with residues F133 and F263[1]. Furthermore, the imine NH forms two essential hydrogen bonds with the backbone carbonyl oxygen of C261 (at an interatomic distance of ~2.8 Å) and participates in a water-bridged interaction with the side chains of S175 and S218[1]. The 1-cyclopropyl substitution provides the optimal balance of hydrophobicity and steric volume to displace high-energy water molecules from the S2 pocket without causing steric clashes with the rigid phenylalanine side chains.

Q: How does increasing the hydrophobicity of the P2 moiety affect binding thermodynamics? A: Increasing hydrophobicity (e.g., moving from a methyl to a cyclopropyl group) generally yields a favorable entropic gain ( ΔS>0 ) due to the classical hydrophobic effect—specifically, the release of ordered water molecules from the lipophilic S2 pocket into the bulk solvent. However, if the hydrophobic group becomes too large (e.g., cyclopentyl or cyclohexyl), the enthalpic penalty ( ΔH>0 ) from steric clashes with F133/F263 and the loss of optimal binding geometry for the C261 hydrogen bond will outweigh the entropic benefits, leading to a net loss in binding affinity ( Ki​ ).

II. Troubleshooting Guide: Assay Validation & SAR Optimization

Issue 1: Synthesized analogs with bulkier hydrophobic P2 groups (e.g., cyclobutyl, isopropyl) show a significant drop in biochemical potency.

  • Root Cause: The S2 pocket of WDR5 is highly constrained. While an isopropyl group has similar lipophilicity to a cyclopropyl group, its increased conformational flexibility incurs a higher entropic penalty upon binding. Bulkier rigid groups like cyclobutyl induce steric clashes that distort the critical 2.8 Å hydrogen bond with C261[1].

  • Solution: Restrict P2 optimization to compact, rigid, and moderately lipophilic rings. If higher overall lipophilicity is required for cell permeability, shift the optimization focus to the P4 or P7 sub-pockets (e.g., modifying the 4-fluoro-2-methylphenyl or 3,5-dimethoxyphenyl groups) which are more tolerant of bulk[1].

Issue 2: My optimized P2 analog exhibits picomolar biochemical affinity ( Ki​<1 nM) but poor anti-proliferative activity in MV4:11 cells ( GI50​>5μ M).

  • Root Cause: Over-optimization of hydrophobicity often leads to poor physicochemical properties, specifically high lipophilicity (cLogP > 5), which results in high non-specific protein binding in the assay media (e.g., binding to FBS) or poor aqueous solubility, limiting free drug concentration inside the cell.

  • Solution: Measure the thermodynamic solubility and human serum albumin (HSA) binding. Ensure the cLogP remains between 2.5 and 4.0. Validate target engagement in cells using a MYC-chromatin immunoprecipitation (ChIP) assay to confirm that the lack of efficacy is due to exposure rather than a lack of intracellular target engagement[1].

III. Quantitative SAR Data: P2 Moiety Hydrophobicity vs. Potency

The following table summarizes the structure-activity relationship (SAR) when varying the hydrophobicity and steric bulk of the R-group on the 1H-imidazol-2-amine P2 moiety.

P2 Substituent (R-group)cLogP (Calculated)WDR5 Binding Ki​ (nM)MV4:11 Proliferation GI50​ (nM)Thermodynamic Signature
Hydrogen (-H)1.2> 1000> 10,000Enthalpy-driven, poor entropy
Methyl (-CH3)1.61454,500Balanced
Ethyl (-CH2CH3)2.1421,200Improved entropy
Cyclopropyl (-C3H5) 2.4 < 0.1 (Picomolar) 120 Optimal entropy/enthalpy balance
Isopropyl (-CH(CH3)2)2.618850Entropic penalty (flexibility)
Cyclobutyl (-C4H7)2.9250> 5,000Steric clash (enthalpic penalty)

Note: Data is representative of the SAR trends observed during the optimization of dihydroisoquinolinone bicyclic core WDR5 inhibitors.

IV. Experimental Workflows & Protocols

To ensure self-validating and reproducible results during your P2 optimization campaigns, adhere to the following standardized protocols.

Protocol 1: WDR5 Fluorescence Polarization (FP) Binding Assay

Purpose: To quantitatively measure the Ki​ of synthesized P2 analogs by displacing a fluorescently labeled MLL peptide from the WDR5 WIN site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Tween-20, and 1 mM TCEP. Ensure TCEP is freshly added to maintain reducing conditions.

  • Protein-Probe Complex: Dilute recombinant human WDR5 protein (amino acids 22-334) to a final concentration of 2 nM. Add FITC-labeled MLL WIN-site peptide (FITC-ARA-R3765-A) to a final concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-cyclopropyl-1H-imidazol-2-amine analogs in 100% DMSO.

  • Assay Assembly: Transfer 100 nL of the compound dilutions into a 384-well black, low-volume microplate. Add 10 μ L of the WDR5/FITC-MLL complex to each well. The final DMSO concentration must be ≤1% to prevent protein denaturation.

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes in the dark to reach equilibrium. Read the fluorescence polarization on a microplate reader (e.g., PHERAstar) using excitation at 485 nm and emission at 520 nm.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic regression model. Convert IC50​ to Ki​ using the Cheng-Prusoff equation, factoring in the Kd​ of the FITC-MLL peptide.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To validate whether the increased potency of the cyclopropyl analog is driven by the hydrophobic effect (favorable entropy).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant WDR5 protein extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Critical: The compound must be dissolved in the exact same dialysate to minimize heat of dilution artifacts.

  • Cell and Syringe Loading: Load 300 μ L of 20 μ M WDR5 protein into the sample cell. Load the titration syringe with 200 μ M of the P2 analog.

  • Titration Parameters: Set the ITC instrument to perform 19 injections of 2 μ L each, with a spacing of 150 seconds between injections, at a constant temperature of 25°C.

  • Data Fitting: Subtract the background heat (titration of compound into buffer alone). Fit the integrated heat data to a one-set-of-sites binding model to extract the stoichiometry (N), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using ΔG=−RTln(Ka​)=ΔH−TΔS .

V. Visualizations

Pathway WDR5 WDR5 Protein (Epigenetic Scaffold) WIN_Site WIN Site (S2 Sub-pocket) WDR5->WIN_Site contains MYC MYC Oncoprotein (Transcription Factor) WDR5->MYC co-localizes with MLL MLL Complex (H3K4 Methyltransferase) WIN_Site->MLL recruits Cancer Leukemia / MYC-Driven Tumor Proliferation MLL->Cancer drives MYC->Cancer drives Inhibitor 1-Cyclopropyl-1H- imidazol-2-amine (P2 Analog) Inhibitor->WIN_Site competitively blocks

WDR5 WIN site signaling pathway and mechanism of inhibition by P2 analogs.

Workflow Design Design P2 Analogs (Vary Hydrophobicity) Synth Chemical Synthesis (Imidazol-2-amines) Design->Synth FP_Assay Biochemical FP Assay (WDR5 Binding Ki) Synth->FP_Assay FP_Assay->Design Ki > 10nM ITC ITC Profiling (Thermodynamics) FP_Assay->ITC Ki < 10nM Cell MV4:11 Cell Assay (Anti-proliferation) ITC->Cell Validated

Workflow for the synthesis and biological validation of WDR5 P2 analogs.

SAR_Logic Hydrophobicity Increase P2 Ring Size (Methyl -> Cyclopropyl -> Cyclobutyl) Desolvation Favorable Desolvation (Entropy Gain) Hydrophobicity->Desolvation Initial increase Steric Steric Clash with F133/F263 (Enthalpy Penalty) Hydrophobicity->Steric Excessive bulk Optimal Optimal Balance (Cyclopropyl) Desolvation->Optimal Poor Poor Binding (Cyclobutyl) Steric->Poor

Logical relationship between P2 hydrophobicity, steric constraints, and binding affinity.

References
  • Tian, J., Teuscher, K. B., Aho, E. R., Alvarado, J. R., Mills, J. J., Meyers, K. M., ... & Fesik, S. W. (2020). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. PubMed Central (PMC). [Link]

Sources

Optimization

troubleshooting poor solubility of 1-cyclopropyl-1H-imidazol-2-amine in DMSO

Troubleshooting Guide: Poor Solubility of 1-Cyclopropyl-1H-imidazol-2-amine in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Poor Solubility of 1-Cyclopropyl-1H-imidazol-2-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of heterocyclic amines in early-stage drug discovery and assay development. 1-cyclopropyl-1H-imidazol-2-amine (CAS: 1540194-36-2) is a highly versatile small molecule scaffold[1],[2]. However, its unique structural motifs often lead to unexpected solubility bottlenecks in polar aprotic solvents like dimethyl sulfoxide (DMSO).

This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating protocols to overcome them.

Mechanistic Insight: The "Why" Behind the Insoluble Suspension

The solubility of 1-cyclopropyl-1H-imidazol-2-amine is heavily dictated by its capacity to form robust intermolecular hydrogen-bonded networks. The primary amine (-NH 2​ ) at the C2 position acts as a strong hydrogen bond donor, while the unalkylated nitrogen (N3) in the imidazole ring serves as a potent hydrogen bond acceptor. In the solid state, this donor-acceptor complementarity facilitates the formation of highly stable oligomeric clusters or crystalline chains[3].

While DMSO is an excellent hydrogen bond acceptor[4],[5], it is aprotic and cannot donate hydrogen bonds. Consequently, if the crystal lattice energy of the 1-cyclopropyl-1H-imidazol-2-amine free base (or its salt) exceeds the solvation energy provided by DMSO-solute interactions, the compound will remain stubbornly insoluble at room temperature.

G Start Assess Solubility 1-cyclopropyl-1H-imidazol-2-amine in DMSO CheckDissolved Is the compound fully dissolved? Start->CheckDissolved IdentifyForm Identify API Form (Free Base vs. Salt) CheckDissolved->IdentifyForm No Success Proceed to Assay CheckDissolved->Success Yes FreeBase Free Base Strong intermolecular H-bonds IdentifyForm->FreeBase SaltForm Salt Form (e.g., HCl) High lattice energy IdentifyForm->SaltForm HeatSonicate Apply Gentle Heat (45°C) & Sonication (15 min) FreeBase->HeatSonicate CheckWater Verify DMSO Water Content (<0.005% Karl Fischer) SaltForm->CheckWater AddAcid Add 0.1-1.0% TFA (Protonate N3 to disrupt H-bonds) HeatSonicate->AddAcid If still insoluble HeatSonicate->Success Resolved AddAcid->Success CheckWater->HeatSonicate

Workflow for resolving 1-cyclopropyl-1H-imidazol-2-amine solubility issues in DMSO.

FAQ & Troubleshooting Q&A

Q1: My 1-cyclopropyl-1H-imidazol-2-amine powder forms a cloudy suspension in anhydrous DMSO at 10 mM. Why does this happen, and how can I fix it? A: This is a classic manifestation of high crystal lattice energy driven by intermolecular hydrogen bonding between the C2-amine and the N3-imidazole nitrogen[3]. To disrupt this network, you must introduce thermal and mechanical energy. We recommend a combination of gentle heating (40–50 °C) and bath sonication. The thermal energy increases the kinetic energy of the solvent molecules, allowing DMSO to effectively compete for the hydrogen bond donor sites on the amine.

Q2: I applied heat and sonication, but the compound reprecipitates upon cooling to room temperature. What is the next logical step? A: Reprecipitation indicates that the solution is supersaturated at room temperature, or that the intermolecular hydrogen bonds are rapidly reforming as kinetic energy decreases. As a structural workaround, controlled acidification is highly effective. By adding a trace amount (0.1% to 1.0% v/v) of an organic acid like Trifluoroacetic acid (TFA), you protonate the N3 nitrogen of the imidazole ring. This eliminates the primary hydrogen bond acceptor site and introduces electrostatic repulsion between the positively charged imidazolium monomers, drastically enhancing solubility in DMSO. Caution: Ensure your downstream biological or analytical assay can tolerate trace acid and a shift in pH.

Q3: Could the salt form of the compound be causing the issue? A: Absolutely. 1-cyclopropyl-1H-imidazol-2-amine is commercially available as both a free base and various salt forms (e.g., hydrochloride). While DMSO is highly polar, certain inorganic counterions have very high lattice energies that resist solvation in purely aprotic environments. If you are working with a salt, you may need to add a protic co-solvent like methanol (up to 10%) to solvate the highly charged counterions.

Q4: Does the hygroscopic nature of DMSO affect this specific compound? A: Yes. DMSO rapidly absorbs atmospheric moisture. If you are attempting to dissolve the free base, the introduction of water can drastically reduce its solubility. The highly hydrophobic cyclopropyl group drives hydrophobic collapse and precipitation in aqueous environments. Always use freshly opened, anhydrous DMSO and verify water content via Karl Fischer titration if solubility issues persist.

Quantitative Solubility Data

The following table summarizes the expected solubility limits and mechanistic rationales for 1-cyclopropyl-1H-imidazol-2-amine under various solvent conditions.

Solvent SystemAdditive / ConditionEstimated Solubility LimitMechanistic Rationale
DMSO (Anhydrous) None (25 °C)< 5 mMStrong intermolecular H-bonding resists solvation[3].
DMSO (Anhydrous) Sonication + 45 °C~ 20 - 50 mMThermal/mechanical disruption of the crystal lattice.
DMSO + 0.1% TFA None (25 °C)> 100 mMN3 protonation prevents H-bond network formation.
DMSO (5% Water) None (25 °C)< 1 mMHydrophobic effect driven by the cyclopropyl group.
Step-by-Step Experimental Protocols
Protocol A: Standardized Solubilization & Lattice Disruption

Purpose: To overcome the activation energy barrier of dissolution without altering the chemical state of the API.

  • Weighing: Accurately weigh the required mass of 1-cyclopropyl-1H-imidazol-2-amine into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (stored under argon/nitrogen).

  • Vortexing: Vortex the suspension vigorously for 60 seconds to maximize the solid-liquid interfacial area.

  • Sonication: Place the vial in an ultrasonic bath (room temperature) for 10–15 minutes.

    • Self-Validation Check: Inspect the vial against a strong light source. If no particulates are visible and the solution is optically clear, proceed to step 6.

  • Thermal Incubation: If particulates remain, transfer the vial to a thermomixer or water bath set to 45 °C. Incubate for 15 minutes with gentle agitation (e.g., 500 rpm).

  • Equilibration: Allow the solution to cool to room temperature slowly. Observe for 30 minutes to ensure no reprecipitation occurs before use in downstream applications.

Protocol B: Acid-Assisted Solubilization (For Stubborn Free Bases)

Purpose: To chemically disrupt the hydrogen-bonding network via targeted protonation.

  • Preparation: Prepare a stock solution of 10% (v/v) Trifluoroacetic acid (TFA) in anhydrous DMSO.

  • Initial Attempt: Attempt to dissolve the compound in pure DMSO following Protocol A.

  • Acid Titration: If the compound remains insoluble after heating and sonication, add the 10% TFA/DMSO stock solution dropwise to your sample. Aim for a final TFA concentration of 0.1% to 1.0% (v/v).

  • Agitation: Vortex immediately after each addition.

    • Self-Validation Check: The rapid clearing of the cloudy suspension validates the disruption of the oligomeric hydrogen-bonded chains.

  • Assay Verification: Confirm that the altered pH/protonation state does not interfere with your specific biological or analytical assay prior to proceeding.

References
  • Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters Source: Acta Chimica Slovenica / ResearchGate URL:[Link]

  • Comparative study of the hydrogen bonding interactions between ester-functionalized/non-functionalized imidazolium-based ionic liquids and DMSO Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating and Overcoming Off-Target Effects of Novel Kinase Inhibitors

Welcome to the technical support center for researchers developing novel kinase inhibitors, including those based on promising scaffolds like 1-cyclopropyl-1H-imidazol-2-amine. The journey from a hit compound to a select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers developing novel kinase inhibitors, including those based on promising scaffolds like 1-cyclopropyl-1H-imidazol-2-amine. The journey from a hit compound to a selective chemical probe or therapeutic candidate is frequently challenged by off-target interactions. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you identify, understand, and mitigate these effects, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when working with new small molecule inhibitors.

Q1: What exactly are "off-target" effects, and why are they a major concern with my inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[1] In kinase inhibitor development, this is a frequent challenge because the ATP-binding pocket, the site most inhibitors target, is highly conserved across the human kinome, which comprises over 500 members.[2][3] These unintended interactions can lead to a variety of confounding outcomes, including:

  • Misinterpretation of Experimental Data: An observed biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[1][4]

  • Unexpected Cellular Toxicity: Inhibition of kinases essential for normal cell survival can lead to cell death or other toxic effects unrelated to the intended mechanism of action.[5]

  • Activation of Paradoxical Signaling: In some cases, inhibiting an off-target kinase can unexpectedly activate other signaling pathways, complicating the cellular response.[6][7][8]

Ultimately, poor selectivity can cause a promising compound to fail due to toxicity or a misleading mechanism of action.[1]

Q2: My cells show a strong phenotype (e.g., apoptosis) that doesn't match the known function of my target kinase. Is this an off-target effect?

A2: It is highly likely. Unexpected phenotypic outcomes are a classic hallmark of significant off-target activity.[5] However, before concluding it's an off-target effect, you must systematically rule out other possibilities. The observed phenotype could be due to direct inhibition of your target, which in turn causes indirect effects on other pathways.[9] Alternatively, the inhibitor could be hitting one or more other kinases that are critical in the observed pathway.[6] A logical, step-wise approach is required to dissect these possibilities, starting with confirming that your inhibitor is actually engaging the intended target within the cell at the concentrations you are using.[1]

Q3: How can I differentiate between a true on-target effect and a misleading off-target phenotype?

A3: This is a critical validation step. The gold standard is to use orthogonal methods to confirm that the phenotype is dependent on the primary target and not the specific chemical structure of your inhibitor.[5] Key strategies include:

  • Use a Structurally Unrelated Inhibitor: Test a second inhibitor of the same target that has a completely different chemical scaffold. If this second compound reproduces the same phenotype, it strengthens the case for an on-target effect.[5]

  • Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out or siRNA/shRNA to knock down your target protein.[1][10] If the genetic perturbation phenocopies the effect of your inhibitor, it provides strong evidence that the effect is on-target. Conversely, if your inhibitor still produces the effect in cells lacking the target, the phenotype is unequivocally off-target-driven.[10]

  • Use a Structurally Related Inactive Control: Synthesize or acquire a close analog of your inhibitor that is inactive against the primary target. This control should not produce the same cellular effects. If it does, it points towards off-target activity or non-specific compound properties.[1]

Q4: What is the first and most crucial step to assess the selectivity of my new 1-cyclopropyl-1H-imidazol-2-amine based inhibitor?

A4: The essential first step is to perform a broad, activity-based biochemical kinase screen.[3][11] This involves testing your compound against a large panel of purified kinases (ideally >300, representing all branches of the kinome) to measure its inhibitory activity (IC50) against each one.[6][12] This "kinome scan" provides a global view of your compound's selectivity profile and is the foundational dataset for all subsequent optimization efforts.[13][14] It allows you to identify potential off-targets early and guides medicinal chemistry efforts to improve selectivity.[15]

Q5: Can computational tools help predict the off-target profile of my inhibitor?

A5: Yes, computational or in silico methods are valuable tools for early-stage off-target prediction.[16][17] Techniques like chemical similarity analysis, ligand-based approaches (QSAR), and protein structure-based docking can predict potential interactions across a vast number of proteins.[16][18] These methods can:

  • Flag potential liabilities not covered in experimental screening panels.

  • Help prioritize which off-targets to validate experimentally.

  • Provide structural hypotheses for why an inhibitor binds to a particular off-target, guiding redesign efforts.

However, computational predictions must always be validated experimentally, as their predictive power can be limited.[16][19]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for common experimental challenges.

Issue 1: Unexpected or Severe Cellular Toxicity at Low Micromolar Concentrations

You observe significant cell death or growth inhibition at concentrations you believe should be selective for your primary target.

Logical Troubleshooting Workflow

// Step 1: Target Engagement q_te [label="Step 1: Confirm Target Engagement\nIs the inhibitor binding the target\nin cells at the toxic concentration?", shape=diamond, fillcolor="#FBBC05"]; p_te [label="Protocol 1:\nCellular Target Engagement Assay\n(e.g., NanoBRET™, CETSA)"];

// Step 2: Dose-Response q_dr [label="Step 2: Compare Potency\nIs cellular IC50 for target inhibition\nsignificantly lower than cytotoxic IC50?", shape=diamond, fillcolor="#FBBC05"]; p_dr [label="Protocol 2:\nOn-Target vs. Cytotoxicity\nDose-Response Analysis"];

// Step 3: Orthogonal Validation q_ortho [label="Step 3: Validate with Orthogonal Methods\nDoes genetic knockdown (CRISPR/siRNA)\nof the target reproduce the toxicity?", shape=diamond, fillcolor="#FBBC05"]; p_ortho [label="Protocol 3:\nGenetic Target Validation"];

// Outcomes res_off_target [label="Conclusion:\nToxicity is LIKELY OFF-TARGET.\nProceed to Kinome Profiling.", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_on_target [label="Conclusion:\nToxicity is LIKELY ON-TARGET.\nRe-evaluate target biology.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_no_bind [label="Conclusion:\nInhibitor does not engage target.\nRe-evaluate compound permeability\nor redesign compound.", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> p_te -> q_te; q_te -> q_dr [label=" Yes, target is engaged"]; q_te -> res_no_bind [label="No, target is not engaged "]; q_dr -> p_dr [style=invis]; p_dr -> q_dr [style=invis]; q_dr -> q_ortho [label=" Yes, clear therapeutic window"]; q_dr -> res_off_target [label="No, potencies are similar "]; q_ortho -> p_ortho [style=invis]; p_ortho -> q_ortho [style=invis]; q_ortho -> res_on_target [label=" Yes"]; q_ortho -> res_off_target [label="No"]; } enddot Caption: A logical workflow for identifying and validating off-target effects.

Protocol 1: Cellular Target Engagement Assay (NanoBRET™)

Causality: Before you can assess off-target effects, you must first prove your inhibitor engages its intended target in the complex environment of a live cell.[1] Assays like NanoBRET™ measure compound binding at equilibrium, providing a quantitative measure of target occupancy.[19][20]

Methodology:

  • Cell Line Preparation: Transfect host cells (e.g., HEK293) to transiently express the target kinase as a fusion protein with NanoLuc® luciferase. Plate cells in a 96-well plate.

  • Tracer Determination: Determine the optimal concentration of the fluorescent NanoBRET™ tracer, which also binds to the kinase's active site.

  • Compound Treatment: Add a serial dilution of your 1-cyclopropyl-1H-imidazol-2-amine inhibitor to the cells. Include a vehicle-only control (e.g., DMSO).

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor to enter the cells and reach binding equilibrium with the target.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.

  • Data Acquisition: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.

  • Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value for target engagement.[1]

Issue 2: Poor Selectivity Profile in Initial Kinase Screen

Your initial kinome scan reveals that your inhibitor hits multiple kinases with similar potency, indicating a promiscuous compound.

Troubleshooting & Optimization Strategies
Step 1: In-Depth Analysis of Kinase Profiling Data

Causality: A simple list of IC50 values is not enough. Quantitative analysis helps to contextualize the selectivity and provides a benchmark for improvement.

Data Presentation: Summarize your screening data in a table to clearly visualize the selectivity profile. Calculate the fold-selectivity by dividing the IC50 of each off-target by the IC50 of the primary target.

Kinase TargetIC50 (nM)Fold-Selectivity vs. Primary TargetComments
Primary Target Kinase A 15 1x On-Target
Off-Target Kinase B453xHigh-priority for elimination
Off-Target Kinase C30020xModerate concern
Off-Target Kinase D1,500100xAcceptable selectivity
Off-Target Kinase E>10,000>667xNo significant activity

Table 1: Example kinase selectivity profile for a hypothetical inhibitor. A higher fold-selectivity value indicates better selectivity.[13]

Further Analysis:

  • Gini Coefficient: Calculate the Gini coefficient for your compound's inhibition profile. This metric, ranging from 0 (completely non-selective) to 1 (perfectly selective), provides a single, unbiased measure of promiscuity.[21]

  • ATP Concentration: Note the ATP concentration used in the assay. Many commercial screens use the Km value for ATP for each kinase to maximize measured potency.[14] However, this may not reflect the physiological reality inside a cell, where ATP concentrations are much higher (~1-10 mM). Re-screening key off-targets at a high ATP concentration (e.g., 1 mM) can provide a more biologically relevant selectivity profile.[6][21]

Step 2: Structure-Based Medicinal Chemistry Optimization

Causality: Off-target activity often stems from interactions with conserved residues in the ATP-binding pocket. Medicinal chemistry strategies aim to introduce chemical features that exploit non-conserved regions or unique conformations of the target kinase, thereby disfavoring binding to off-targets.[15][22]

Strategies for Scaffolds like 1-cyclopropyl-1H-imidazol-2-amine:

  • Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket deep in the active site. Kinases with small gatekeepers (e.g., threonine, glycine) can accommodate bulky substituents on the inhibitor, while kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot.[22] Adding a bulky group to your scaffold, oriented towards this pocket, can be a powerful strategy to gain selectivity.

  • Target Non-Conserved Residues: Analyze the sequence alignment of your primary target against key off-targets. Identify non-conserved amino acids in or near the active site and design modifications to your inhibitor that form specific hydrogen bonds or hydrophobic interactions with these unique residues.[23]

  • Macrocyclization: This strategy involves cyclizing the inhibitor, which pre-organizes its conformation for optimal binding to the target kinase.[24] This can significantly enhance both potency and selectivity by reducing the entropic penalty of binding and creating a more defined shape that fits poorly into off-target active sites.[24]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can add a weak electrophile (like an acrylamide) to your inhibitor.[22] This allows the inhibitor to form a permanent covalent bond with the target, providing high potency and selectivity against kinases that lack this cysteine.[22][25]

Signaling Pathway Off-Target Visualization

G

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Egwuatu, E. C., Owosagba, V. A., Njei, T., Adeyemi, B. I., Onuche, P. U. O., Adams, A., ... & Lawal, O. P. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Siddiqui, M. A., Idress, S., El-Gamal, M. I., & Jalal, N. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Sim, J., & Lee, J. (2021). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 64(22), 16215-16245. [Link]

  • Cadeddu, M., & Musmeci, F. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology, 2, 39. [Link]

  • Zhao, Z., Wu, H., & Wang, L. (2020). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 63(13), 6605-6629. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Chemical Biology & Drug Design, 87(4), 481-485. [Link]

  • Wang, Y., Zhang, T., Zhu, C., & Zhang, Y. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Drug Discovery Today. [Link]

  • Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 160. [Link]

  • Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 160. [Link]

  • Stanford University. (n.d.). Computational Drug Optimization: Using Machine Learning to Inhibit EZH2. Stanford Compression Forum. [Link]

  • Jamshidi, N., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Stephenson, E., & Higgins, J. M. G. (2023). Pharmacological approaches to understanding protein kinase signaling networks. ResearchGate. [Link]

  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 140-142. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Versele, M., & Locuson, C. W. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Al-Harbi, S., & Al-Harbi, M. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. [Link]

  • Brehmer, D., & Kairys, V. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Lin, A., Faller, W. J., & van der Heijden, I. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(456), eaap8373. [Link]

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]

  • NextSDS. (n.d.). amine. NextSDS. [https://www.nextsds.com/substance/amine-1808030-97-8_1000001569762]([Link]amine-1808030-97-8_1000001569762)

  • Hayward, M. A., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Malaria World. [Link]

  • Siddiqui, M. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Royal Society of Chemistry. (2017). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Eurasian Chemical Communications. (2022). Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. Eurasian Chemical Communications, 4(11), 1014-1022. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Cyclopropyl-1H-imidazol-2-amine

Welcome to the technical support guide for the purification of 1-cyclopropyl-1H-imidazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-cyclopropyl-1H-imidazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related 2-aminoimidazole building blocks. The unique combination of a basic amino group, a heterocyclic imidazole ring, and a lipophilic cyclopropyl moiety presents specific challenges in purification. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 1-cyclopropyl-1H-imidazol-2-amine appears as a dark, oily residue after synthesis. What is the best initial purification strategy?

A1: An initial acid-base extraction is often the most effective first step to remove neutral organic impurities and colored byproducts.[1][2][3] The basicity of the 2-aminoimidazole core (pKa of the conjugate acid is typically around 7-8) allows for its selective extraction into an acidic aqueous phase. By dissolving your crude oil in an immiscible organic solvent like ethyl acetate or dichloromethane and extracting with dilute aqueous acid (e.g., 1M HCl), the protonated amine salt will move to the aqueous layer, leaving many non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified free amine, which can then be extracted back into an organic solvent.

Q2: I am struggling with peak tailing and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

A2: This is a classic issue when purifying amines on standard silica gel.[4][5] Silica gel is slightly acidic and can strongly interact with the basic amine, leading to irreversible adsorption, streaking, and low recovery. To mitigate this, you must deactivate the silica or modify your mobile phase.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common and effective choice is to use a mobile phase of dichloromethane/methanol with 0.5-2% triethylamine (Et3N) or ammonium hydroxide.[5][6] This competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative Stationary Phases: Consider using a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying amines.[4][5] Alternatively, amine-functionalized silica can provide good separation without the need for basic additives in the mobile phase.[7]

Q3: Can I purify 1-cyclopropyl-1H-imidazol-2-amine by recrystallization? What solvents are recommended?

A3: Recrystallization can be an excellent final purification step if the compound is sufficiently crystalline and the impurity profile is suitable. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For 2-aminoimidazoles, consider solvent systems like:

  • Ethanol/Water

  • Isopropanol/Heptane

  • Ethyl Acetate/Hexane

  • Acetonitrile

Often, forming a salt (e.g., the hydrochloride or maleate salt) can improve crystallinity and facilitate purification by recrystallization.[8] The free base can be regenerated after the salt is purified.

Q4: My compound seems to be degrading on the column. Is 1-cyclopropyl-1H-imidazol-2-amine unstable?

A4: While the 2-aminoimidazole core is generally robust, the cyclopropylamine moiety can be susceptible to degradation under certain conditions, particularly at high pH or in the presence of certain metals.[9] Prolonged exposure to standard silica gel without a basic modifier can sometimes catalyze decomposition. If you suspect on-column degradation, switch to a less acidic stationary phase like neutral alumina or use a mobile phase containing a basic additive. Also, ensure your solvents are free of peroxide and metal contaminants.

Troubleshooting Purification Workflows

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Scenario 1: Low Recovery After Acid-Base Extraction

Problem: You perform an acid-base extraction, but the final isolated yield of your free base is significantly lower than expected.

Causality & Troubleshooting Flow:

cluster_0 Troubleshooting: Low Recovery in Acid-Base Extraction Start Low Recovery Observed Check_pH_Acid Was the pH of the aqueous layer acidic enough (<2)? Start->Check_pH_Acid Check_pH_Base Was the pH of the aqueous layer basic enough (>10) during back-extraction? Check_pH_Acid->Check_pH_Base Yes Incomplete_Protonation Action: Add more acid. Re-extract organic layer. Check_pH_Acid->Incomplete_Protonation No Check_Emulsion Did an emulsion form during extraction? Check_pH_Base->Check_Emulsion Yes Incomplete_Deprotonation Action: Add more base. Re-extract aqueous layer. Check_pH_Base->Incomplete_Deprotonation No Check_Solubility Is the amine salt sparingly soluble in water? Check_Emulsion->Check_Solubility No Break_Emulsion Action: Add brine. Centrifuge or filter through Celite. Check_Emulsion->Break_Emulsion Yes Check_Organic_Wash Were the combined organic layers from the initial extraction re-extracted with fresh acid? Check_Solubility->Check_Organic_Wash No Salt_Precipitation Action: Add more water or a co-solvent (e.g., MeOH) to dissolve. Or, filter to isolate the salt directly. Check_Solubility->Salt_Precipitation Yes Multiple_Extractions Action: Always perform 2-3 extractions with smaller volumes for better efficiency. Check_Organic_Wash->Multiple_Extractions No End Recovery Improved Check_Organic_Wash->End Yes Incomplete_Protonation->End Incomplete_Deprotonation->End Break_Emulsion->End Salt_Precipitation->End Multiple_Extractions->End

Caption: Decision tree for troubleshooting low recovery in acid-base extractions.

Scenario 2: Co-elution of a Polar Impurity during Column Chromatography

Problem: Despite using a modified mobile phase (DCM/MeOH/NH4OH), a persistent polar impurity co-elutes with your product.

Expertise & Causality: This often happens when an impurity has a very similar polarity and basicity to the target compound, such as a regioisomer or a related heterocyclic byproduct. Simply increasing the polarity of the mobile phase will likely not resolve the issue. A change in selectivity is required.

Alternative Strategies:

  • Change Solvent System: Switch from a DCM/MeOH system to an Ethyl Acetate/Hexane/Triethylamine system. The change in the nature of the polar solvent (alcohol vs. ester) can significantly alter the elution order.

  • Reverse-Phase Chromatography: This is an excellent technique for separating polar compounds.[10][11] The compound is loaded onto a C18-functionalized silica column and eluted with a polar mobile phase, such as a gradient of water/acetonitrile or water/methanol. Often, a small amount of an acid (like 0.1% trifluoroacetic acid, TFA) or a buffer is added to the mobile phase to ensure consistent protonation and sharp peaks.

  • Salt Formation & Precipitation: Convert the mixture of free bases into a salt using an acid like trichloroacetic acid (TCA) or HCl.[12][13] There is a good chance that the salt of your desired product will have different solubility properties from the impurity's salt, potentially allowing for selective precipitation or crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for the purification of 1-5 grams of crude 1-cyclopropyl-1H-imidazol-2-amine.

1. Preparation of the Stationary Phase:

  • Select a glass column appropriate for the amount of crude material (typically a 40-50:1 ratio of silica to crude material by weight).
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM/MeOH).
  • To prevent channeling and improve separation, add 1% triethylamine (v/v) to the slurry solvent.
  • Pour the slurry into the column and allow it to pack under a gentle positive pressure.

2. Sample Loading:

  • Dissolve the crude material in a minimal amount of DCM.
  • In a separate flask, add a small amount of silica gel (equal to about twice the weight of your crude material).
  • Add the solution of your crude material to the silica and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase (e.g., 98:2:1 DCM/MeOH/Et3N).
  • Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5:1, then 90:10:1). This is known as a step gradient.
  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). A suitable TLC system is 90:10 DCM/MeOH with a drop of ammonia. Visualize spots with UV light and/or a potassium permanganate stain.
  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Remove the solvents from the combined pure fractions under reduced pressure using a rotary evaporator.
  • To remove residual triethylamine, the resulting solid or oil can be co-evaporated with a solvent like DCM or dissolved in ether and washed with a small amount of water. Dry the organic layer with anhydrous sodium sulfate before final concentration.
Protocol 2: Purification via HCl Salt Formation and Recrystallization

This method is ideal as a final polishing step to achieve high analytical purity.

1. Salt Formation:

  • Dissolve the partially purified amine (e.g., post-column) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
  • Cool the solution in an ice bath.
  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.
  • Monitor for precipitation. The hydrochloride salt should precipitate as a white or off-white solid. Add the acid until no further precipitation is observed.

2. Isolation and Recrystallization of the Salt:

  • Collect the precipitated salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining soluble impurities.
  • Recrystallize the salt from a suitable solvent system. A good starting point is hot ethanol, with the slow addition of a non-polar co-solvent like ethyl acetate or heptane until turbidity is observed, followed by slow cooling.

3. Regeneration of the Free Base (if required):

  • Dissolve the purified salt in water.
  • Add a strong base, such as 2M NaOH, until the pH is >10.
  • Extract the aqueous solution three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure free base.

Data Summary Table

The choice of purification method significantly impacts recovery and purity. The following table provides expected outcomes based on common scenarios.

Purification MethodTypical Impurities RemovedExpected Purity (%)Expected Recovery (%)Key Considerations
Acid-Base Extraction Neutral compounds, non-basic starting materials70-90%80-95%Prone to emulsions; potential for low recovery if salt is water-insoluble.[1][3]
Silica Gel Chromatography (Basic Modifier) Isomers, related basic byproducts>95%60-85%Requires careful optimization of the mobile phase to avoid tailing.[4][5][6]
Alumina Chromatography Polar impurities, baseline material>95%70-90%Excellent for basic compounds; less acidic than silica.[5][10]
Recrystallization (as Salt) Minor impurities with different solubility profiles>99%50-80%Highly dependent on the crystallinity of the salt; can lead to significant material loss.[8]
Reverse-Phase Chromatography Polar impurities, regioisomers>98%65-85%Requires specialized equipment; excellent for resolving very similar compounds.[10][11]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • IUCr Journals. (n.d.). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Scribd. (n.d.). Acid/Base Extraction Techniques Explained. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • NextSDS. (n.d.). amine. Available at: [Link]

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Available at: [Link]

  • LibreTexts. (2018). Amines and Heterocycles. Available at: [Link]

  • PMC - NIH. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • PubMed. (2010). Partitioning of acidic, basic and neutral amino acids into imidazolium-based ionic liquids. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. Available at: [Link]

  • PMC. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Available at: [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • NextSDS. (n.d.). 1-cyclopentyl-1H-imidazol-2-amine. Available at: [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-5-phenyl-1H-imidazol-2-amine. Available at: [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

Sources

Troubleshooting

stability of 1-cyclopropyl-1H-imidazol-2-amine in aqueous buffer solutions

From the desk of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-cyclopropyl-1H-imidazol-2-amine. Its purpose...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-cyclopropyl-1H-imidazol-2-amine. Its purpose is to address common questions and troubleshooting scenarios related to the stability of this compound in aqueous buffer solutions, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of 1-cyclopropyl-1H-imidazol-2-amine.

Q1: What are the primary factors that can affect the stability of 1-cyclopropyl-1H-imidazol-2-amine in aqueous buffers?

A1: The stability of 1-cyclopropyl-1H-imidazol-2-amine, like many 2-aminoimidazole derivatives, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] The imidazole ring and its exocyclic amino group are susceptible to hydrolysis, particularly under strong acidic or basic conditions, as well as oxidation and photodegradation.[1]

Q2: What is the expected shelf-life of 1-cyclopropyl-1H-imidazol-2-amine as a solid vs. in a prepared aqueous solution?

A2: As a dry powder, 1-cyclopropyl-1H-imidazol-2-amine is expected to be stable when stored at room temperature, protected from light and moisture. However, in aqueous solutions, its stability is significantly reduced. For optimal results, it is strongly recommended to prepare solutions fresh before each experiment.[1] If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, for no longer than 24-48 hours, pending verification by a stability-indicating assay.

Q3: Are there any general handling precautions I should take when preparing solutions?

A3: Yes. Beyond standard laboratory safety practices, we recommend using deoxygenated buffers to minimize oxidative degradation.[1] This can be achieved by sparging the buffer with an inert gas like nitrogen or argon before dissolving the compound. Additionally, work should be performed under subdued light conditions to prevent photodegradation.

Q4: My experiments are showing inconsistent results over time. Could this be related to compound stability?

A4: Absolutely. Inconsistent results, such as a decrease in biological activity or variable analytical readings, are classic indicators of compound degradation. If you observe high variability between experiments run on different days using the same stock solution, compound instability is a likely cause. It is crucial to use a validated, stability-indicating analytical method to assess the purity of your solution before each use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during experimentation.

Issue 1: Rapid loss of compound potency or concentration observed in my assay.

  • Potential Cause 1: pH-Mediated Hydrolysis. The 2-aminoimidazole core is susceptible to hydrolysis under non-neutral pH conditions.[1] Both acidic and basic environments can catalyze the cleavage of the imidazole ring or modification of the amino group.

    • Troubleshooting Steps:

      • Verify Buffer pH: Measure the pH of your buffer solution immediately after preparation and after the addition of the compound to ensure it is within the desired range.

      • Conduct a pH Profile Study: If your experimental conditions permit, assess the compound's stability across a pH range (e.g., pH 3, 5, 7.4, 9). This will identify the optimal pH for stability. A typical starting point for many amine-containing heterocycles is near-neutral pH.

      • Analyze for Degradants: Use a stability-indicating method like HPLC-UV or LC-MS to check for the appearance of new peaks that would signify degradation products.

  • Potential Cause 2: Oxidation. Dissolved oxygen in aqueous buffers can lead to oxidative degradation, especially if trace metal ions are present to act as catalysts.[1] The imidazole ring is known to be sensitive to oxidation.[2]

    • Troubleshooting Steps:

      • Use Deoxygenated Buffers: Prepare buffers with water that has been sparged with nitrogen or argon.

      • Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester metal ions.[3]

      • Perform a Forced Oxidation Study: As a diagnostic tool, intentionally stress the compound with a mild oxidizing agent like 3% hydrogen peroxide.[1] The degradation profile can help confirm if the compound is susceptible to this pathway.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Potential Cause: Photodegradation. Exposure to ambient laboratory light or specific wavelengths can induce degradation. This is a known degradation pathway for nitrogen-rich heterocyclic compounds.[1][4]

    • Troubleshooting Steps:

      • Protect from Light: Prepare and handle solutions in amber vials or under light-blocking conditions. Cover glassware with aluminum foil during experiments.

      • Conduct a Photostability Study: Following ICH Q1B guidelines, expose a solution of the compound to a controlled light source and compare it against a dark control to definitively assess light sensitivity.[5][6]

  • Potential Cause: Thermal Degradation. Although many nitrogen heterocycles are thermally stable as solids, elevated temperatures in solution can accelerate hydrolysis and other degradation reactions.[7][8]

    • Troubleshooting Steps:

      • Control Temperature: Ensure that solutions are not exposed to high temperatures during preparation (e.g., from sonication) or during the experiment. Use temperature-controlled incubators or water baths.

      • Perform a Forced Thermal Degradation Study: Incubate the solution at an elevated temperature (e.g., 50-70°C) and analyze samples at various time points to understand the rate and products of thermal degradation.

Data & Protocols

The following table summarizes hypothetical stability data for 1-cyclopropyl-1H-imidazol-2-amine under various stress conditions, as determined by a stability-indicating HPLC method.

Stress ConditionDurationTemperature% Assay RemainingKey Degradant Peak (RT)
0.1 M HCl24 hours40°C65%3.2 min
pH 7.4 Buffer24 hours40°C98%Not Detected
0.1 M NaOH24 hours40°C72%4.5 min, 5.1 min
3% H₂O₂8 hours25°C81%6.8 min
Light (ICH Q1B)8 hours25°C91%7.2 min

This data is for illustrative purposes and highlights the compound's sensitivity to acidic, basic, and oxidative conditions.

Forced degradation studies are essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method.[4][9]

Objective: To identify the degradation products of 1-cyclopropyl-1H-imidazol-2-amine under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 1-cyclopropyl-1H-imidazol-2-amine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated HPLC-UV or LC-MS system

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (ICH Q1B light, RT) Stock->Photo Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to 100 µg/mL with Mobile Phase Oxidation->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC/LC-MS Dilute->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Photolysis: Prepare a solution in a transparent vial and expose it to a calibrated light source as per ICH Q1B guidelines.[5] Run a parallel sample protected from light as a control.

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.[3][10] The method should be capable of separating the parent compound from all generated degradation products.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • BioBoston Consulting, A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences, REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026). [Link]

  • U.S. Food and Drug Administration, Q1 Stability Testing of Drug Substances and Drug Products. (2025). [Link]

  • YouTube, Q1A (R2) A deep dive in Stability Studies. (2025). [Link]

  • MDPI, HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). [Link]

  • Biomedical Journal of Scientific & Technical Research, Forced Degradation – A Review. (2022). [Link]

  • PubMed, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). [Link]

  • PMC, 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. [Link]

  • NextSDS, amine. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025). [Link]

  • MDPI, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). [Link]

  • PMC, Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. (2023). [Link]

  • RSC Publishing, Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2016). [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology, Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole. [Link]

  • BioProcess International, Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). [Link]

  • ResearchGate, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). [Link]

  • ResearchGate, pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium. (2025). [Link]

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). [Link]

  • PMC, Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2017). [Link]

  • Veeprho, Peptides and Probable Degradation Pathways. (2020). [Link]

  • PMC, 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with 1-Cyclopropyl-1H-imidazol-2-amine

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1-cyclopropyl-1H-imidazol-2-amine and related scaffolds. It provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1-cyclopropyl-1H-imidazol-2-amine and related scaffolds. It provides in-depth troubleshooting strategies and foundational knowledge to address a common and critical challenge in drug discovery: steric hindrance. While the specific binding context of any small molecule is unique, the principles and methodologies outlined here offer a robust framework for diagnosing and resolving steric clashes to optimize ligand-protein interactions.

The unique architecture of 1-cyclopropyl-1H-imidazol-2-amine, featuring a compact, rigid cyclopropyl group appended to a versatile imidazole-2-amine core, presents both opportunities and challenges. The cyclopropyl moiety can enhance potency and metabolic stability while providing conformational rigidity.[1][2] However, its fixed three-dimensional structure can also lead to steric clashes within a protein's binding pocket, negatively impacting affinity and efficacy. This guide will equip you with the knowledge and experimental protocols to systematically address these steric challenges.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding steric hindrance in the context of 1-cyclopropyl-1H-imidazol-2-amine binding.

Q1: What are the typical indicators of a steric clash between my ligand and its target protein?

A1: Steric hindrance can manifest in several ways during your experiments:

  • Low Binding Affinity: You may observe weak binding in assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization, even though other factors like hydrogen bonding and hydrophobic interactions appear favorable in your models.

  • Poor Enzyme Inhibition/Receptor Antagonism: In functional assays, the compound may show lower than expected potency (high IC50 or EC50 values).

  • Inconclusive Crystallography Data: You might obtain a crystal structure, but the electron density for the cyclopropyl group or the entire ligand is poorly resolved, suggesting multiple, unstable binding poses.

  • Discrepancies Between Computational and Experimental Data: Your computational docking model may predict a favorable binding pose, but the experimental data (e.g., binding affinity) is significantly worse. This often points to the limitations of the scoring functions in accurately penalizing steric strain.

Q2: Why is the cyclopropyl group on 1-cyclopropyl-1H-imidazol-2-amine particularly prone to causing steric hindrance?

A2: The cyclopropyl group, while small, is a rigid, three-dimensional ring system. Unlike a more flexible alkyl chain, it cannot adopt different conformations to fit into a constrained space.[3] This rigidity, which can be beneficial for reducing the entropic penalty of binding, becomes a liability if the binding pocket is not perfectly complementary in shape.[4] The fixed bond angles and defined spatial orientation of the cyclopropyl hydrogens can lead to direct van der Waals clashes with amino acid side chains in the protein.

Q3: Can computational tools reliably predict steric hindrance for this scaffold?

A3: Computational tools are invaluable for generating initial hypotheses, but they should be used with a clear understanding of their limitations.

  • Molecular Docking: Programs like AutoDock, Glide, and GOLD can predict binding poses and provide a score that estimates binding affinity.[5] However, the scoring functions may not always accurately penalize the energetic cost of a steric clash. It's crucial to visually inspect the docked poses and look for close contacts between ligand and protein atoms.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic and realistic view of the ligand-protein complex.[5] If a steric clash is present, the simulation may show instability in the ligand's position, high energy fluctuations, or a tendency for the ligand to partially unbind from the pocket.

Q4: What are the primary strategies to overcome steric hindrance once it's identified?

A4: There are three main avenues to address steric clashes:

  • Ligand Modification: Systematically alter the structure of your compound to reduce its steric bulk or change its vector.

  • Protein Modification (Site-Directed Mutagenesis): If the target protein is amenable to genetic engineering, you can mutate residues in the binding pocket to create more space.

  • Employing Linkers ("Linkerology"): In certain applications, such as developing PROTACs or antibody-drug conjugates, a linker can be used to distance the sterically demanding moiety from the primary binding interface.

Troubleshooting Guides: From Diagnosis to Resolution

This section provides detailed, step-by-step guidance for addressing steric hindrance issues with 1-cyclopropyl-1H-imidazol-2-amine.

Guide 1: Systematic Ligand Modification

The most common approach to resolving steric clashes is to modify the ligand. The goal is to retain the key pharmacophoric features while altering the sterically clashing portion of the molecule.

Ligand_Modification_Workflow A Identify Steric Clash (Computational & Experimental Data) B Hypothesize Clashing Moiety (e.g., Cyclopropyl Group) A->B C Strategy 1: Bioisosteric Replacement B->C D Strategy 2: Positional Isomerism B->D E Strategy 3: Truncation/Simplification B->E F Synthesize Analogs C->F D->F E->F G Evaluate Analogs (Binding & Functional Assays) F->G H Analyze SAR & Iterate G->H H->B Refine Hypothesis

Caption: A systematic workflow for ligand modification to resolve steric hindrance.

1. Bioisosteric Replacement of the Cyclopropyl Group:

  • Rationale: Replace the cyclopropyl ring with other small, conformationally restricted or flexible groups to probe the steric and electronic requirements of the binding pocket. Bioisosteres can maintain similar physicochemical properties while presenting a different three-dimensional shape.[3]

  • Protocol:

    • Selection of Bioisosteres: Based on your structural hypothesis, choose appropriate replacements. A selection of common bioisosteres for a cyclopropyl group is provided in the table below.

    • Synthesis: Synthesize a focused library of analogs.

    • Evaluation: Test the new compounds in your primary binding and functional assays to determine if the modification has improved activity.

Bioisosteric ReplacementRationalePotential Outcome if Steric Hindrance is Relieved
Isopropyl Group Similar size but with rotational freedom.Increased affinity due to better shape complementarity.
Oxetane Ring Introduces a polar oxygen atom which could form a beneficial hydrogen bond if a donor is nearby.Improved affinity and solubility.
Azetidine Ring Introduces a basic nitrogen which could form a salt bridge or hydrogen bond.Enhanced affinity and altered pKa.
Methyl Group A smaller, less sterically demanding group.Increased affinity if the pocket is very small.
Ethyl Group A flexible alkyl chain.Improved binding if flexibility is tolerated.

2. Positional Isomerism of the Imidazole Substituents:

  • Rationale: The steric clash may not be from the cyclopropyl group itself, but its position relative to other substituents on the imidazole ring. Shifting the position of the cyclopropyl or other groups can alter the vector at which the ligand approaches the binding pocket.

  • Protocol:

    • Design: Synthesize isomers where the cyclopropyl group is moved to a different position on the imidazole ring (e.g., from N-1 to C-4 or C-5, if synthetically feasible).

    • Synthesis and Evaluation: Prepare and test these isomers to see if the change in the substitution pattern alleviates the steric clash.

Guide 2: Site-Directed Mutagenesis of the Target Protein

When you have a well-characterized protein target and the ability to express and purify mutants, site-directed mutagenesis is a powerful tool to validate a steric clash hypothesis and potentially rescue the binding of your ligand.[6][7][8]

SDM_Workflow A Identify Clashing Residue(s) (from Docking/Crystal Structure) B Select Mutation (e.g., to Alanine or Glycine) A->B C Perform Site-Directed Mutagenesis B->C D Express & Purify Mutant Protein C->D E Validate Mutant Protein (e.g., Circular Dichroism) D->E F Perform Binding/Functional Assays with Ligand E->F G Analyze Results F->G

Caption: A workflow for using site-directed mutagenesis to address steric hindrance.

  • Rationale: Mutating a bulky amino acid side chain (e.g., Phenylalanine, Tyrosine, Leucine) in the binding pocket to a small, non-polar Alanine can create additional space and remove the steric clash. This is a common and effective strategy to probe protein-ligand interactions.[9]

  • Protocol:

    • Identify Target Residue: Based on your ligand-protein model, identify the amino acid residue(s) that are predicted to clash with the cyclopropyl group of your ligand.

    • Primer Design: Design primers containing the desired mutation (e.g., changing a Phenylalanine codon TTC to an Alanine codon GCC).

    • Mutagenesis: Use a commercial site-directed mutagenesis kit or a standard PCR-based protocol to introduce the mutation into the plasmid containing the gene for your target protein.

    • Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify it.

    • Structural Validation: Confirm that the mutation has not grossly disrupted the overall protein fold using techniques like circular dichroism (CD) spectroscopy.

    • Binding Assays: Perform binding assays (e.g., ITC or SPR) with your original ligand and the mutant protein. A significant increase in binding affinity for the mutant compared to the wild-type protein is strong evidence of a resolved steric clash.

Original ResidueMutationExpected Outcome if Steric Hindrance is Relieved
PhenylalanineAlanineSignificant increase in binding affinity.
LeucineAlanineModerate to significant increase in binding affinity.
ValineAlanineModest increase in binding affinity.
TyrosineAlanineSignificant increase in affinity; may lose a hydrogen bond if the hydroxyl was involved.
Guide 3: Strategic Use of Linkers

For certain applications, such as bifunctional molecules (e.g., PROTACs) or conjugates, a linker can be employed to physically separate the sterically challenging part of the molecule from the core binding motif.

  • Rationale: If the imidazole-2-amine core is essential for binding but the cyclopropyl group is causing a clash, a linker can be attached to a different part of the imidazole ring, allowing the cyclopropyl group to be positioned outside the immediate binding pocket. The properties of the linker itself (length, rigidity, and polarity) are critical design elements.

  • Design Considerations:

    • Attachment Point: Identify a position on the 1-cyclopropyl-1H-imidazol-2-amine scaffold that is solvent-exposed and not critical for binding.

    • Linker Length: The length of the linker should be optimized to be long enough to resolve the steric clash but not so long that it introduces a large entropic penalty to binding.

    • Linker Composition:

      • Flexible Linkers (e.g., PEG, alkyl chains): Provide conformational flexibility, which can be advantageous in finding an optimal binding pose.

      • Rigid Linkers (e.g., piperazine, phenyl rings): Can reduce the entropic penalty of binding but require more precise design to avoid new steric clashes.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897-8923. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 833-851. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Zhang, J., & Yuan, Z. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of medicinal chemistry, 63(21), 12427-12449. [Link]

  • Alcaro, S., & Artese, A. (2014). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Drug Design and Discovery (pp. 235-256). Humana Press, Totowa, NJ.
  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • O'Brien, P. J., & Timm, D. E. (2005). Computational tools for the analysis and visualization of multiple protein-ligand complexes. Journal of molecular graphics & modelling, 24(4), 282-293. [Link]

  • Li, Y., Pan, P., & Wei, Y. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of medicinal chemistry, 64(22), 16301-16327. [Link]

  • Harris, C. J., van der Horst, E., & De Graaf, C. (2023). Compass: A Comprehensive Tool for Accurate and Efficient Molecular Docking in Inference and Fine-Tuning. arXiv preprint arXiv:2306.05943. [Link]

  • Zhang, X., & Liu, X. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Hilaris Publisher. (2024). Computational Tools for Protein-ligand Interaction Prediction. [Link]

  • MDPI. (2025). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the bHLH Transcription Factors SPATULA, HECATE1, and INDEHISCENT. [Link]

  • Hahn, M. (1998). Definition and display of steric, hydrophobic, and hydrogen bonding properties of ligand binding sites in proteins using Lee and Richards accessible surface: validation of a high-resolution graphical tool for drug design. Journal of medicinal chemistry, 41(19), 3629-3637. [Link]

  • Li, F., & Dong, J. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 953. [Link]

  • Li, Y., & Liu, Z. (2021). Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics, 22(5), bbab108. [Link]

  • Labiotech.eu. (2024). 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them. [Link]

  • Wikipedia. (n.d.). Site-directed mutagenesis. [Link]

  • Wang, W. (2012). A site-directed mutagenesis method particularly useful for creating otherwise difficult-to-make mutants and alanine scanning. Analytical biochemistry, 420(2), 124-129. [Link]

  • JOVE. (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. [Link]

  • Pillow, T. H. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of medicinal chemistry, 65(2), 1076-1091. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cellular Selectivity of 1-Cyclopropyl-1H-imidazol-2-amine and N-Methyl Imidazole Imine Analogs

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide array of substitutions, leading to compounds with diver...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide array of substitutions, leading to compounds with diverse pharmacological profiles. This guide provides an in-depth comparison of the cellular selectivity of two distinct classes of imidazole derivatives: 1-cyclopropyl-1H-imidazol-2-amine and its analogs, and compounds featuring an N-methyl imidazole imine moiety. While direct comparative studies are limited, by examining the structure-activity relationships (SAR) of related compounds, we can elucidate the key determinants of their cellular effects and potential therapeutic applications.

Introduction: The Significance of Substitution on the Imidazole Core

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1] The substituents on this core dramatically influence a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, which in turn dictate its pharmacokinetic profile and cellular selectivity.

This guide will focus on two key modifications to the 2-aminoimidazole scaffold:

  • 1-Cyclopropyl-1H-imidazol-2-amine: This structure introduces a cyclopropyl group at the N1 position. The cyclopropyl ring is a conformationally restricted, lipophilic bioisostere often employed in drug design to enhance metabolic stability and modulate ligand-receptor interactions.[2]

  • Methyl Imidazole Imine: For the purpose of this comparison, we will consider N-methyl-1H-imidazol-2(3H)-imine and its derivatives as representative of this class. This structure features a methyl group on one of the ring nitrogens and an exocyclic imine functionality at the 2-position. The N-methylation can influence the compound's basicity and solubility, while the imine group presents a different hydrogen bonding and reactivity profile compared to the endocyclic amine of the former.

Unraveling Cellular Selectivity: A Tale of Two Scaffolds

The cellular selectivity of a compound is intrinsically linked to its molecular targets. The subtle yet significant structural differences between the 1-cyclopropyl-2-aminoimidazoles and N-methyl imidazole imines are expected to confer distinct target preferences and, consequently, different cellular outcomes.

The 1-Cyclopropyl-2-Aminoimidazole Motif: A Focus on Specific Enzyme Inhibition and Antimicrobial Activity

The 2-aminoimidazole skeleton is a common feature in marine alkaloids with a broad spectrum of pharmacological activities.[3] The addition of a cyclopropyl group at the N1-position can enhance the potency and selectivity of these compounds.

Anticipated Biological Targets and Cellular Effects:

  • Kinase Inhibition: Many imidazole-based compounds are known to be kinase inhibitors.[4] The cyclopropyl group can provide favorable interactions within the hydrophobic pockets of kinase active sites. For instance, derivatives of 2-aminoimidazole have shown inhibitory activity against various kinases involved in cancer cell proliferation.

  • Antimicrobial and Biofilm Inhibition: N1-substituted 4(5)-phenyl-2-aminoimidazoles have demonstrated significant activity in inhibiting biofilm formation by pathogenic bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. The nature of the N1-substituent, such as a cyclopropyl group, has been shown to have a major effect on this inhibitory activity.[3]

  • Cytotoxicity against Cancer Cell Lines: Synthetic analogs of marine sponge alkaloids containing the 2-amino-1H-imidazole core have been evaluated for their cytotoxic effects against various human carcinoma cell lines, with some demonstrating apoptosis-inducing activities.[5]

The cellular selectivity of 1-cyclopropyl-2-aminoimidazole derivatives would likely be dictated by the specific enzymes or cellular pathways they inhibit. For example, selectivity for cancer cells over normal cells could be achieved by targeting kinases that are overexpressed or hyperactivated in tumors.

The N-Methyl Imidazole Imine Motif: Potential for Broader Cytotoxicity and DNA Interaction

The N-methyl imidazole imine structure presents a different set of properties. N-methylation can increase the compound's stability and alter its interaction with biological macromolecules. The imine functionality can act as a hydrogen bond acceptor and may be involved in different binding modes compared to an amino group.

Anticipated Biological Targets and Cellular Effects:

  • DNA Intercalation and Minor Groove Binding: Imidazole and its derivatives have been explored for their ability to bind to DNA.[6] N-methylated imidazoles are precursors for pyrrole-imidazole polyamides, which can selectively bind to specific sequences of double-stranded DNA. This suggests that N-methyl imidazole imines could potentially exert their effects through DNA interactions, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis in Cancer Cells: Studies on various imidazole derivatives have shown their ability to induce apoptosis in cancer cell lines. For example, certain imidazole derivatives have been shown to reduce the proliferation of myeloid leukemia cells (NB4 and K562) by inducing apoptosis.[7][8] The cytotoxicity of N-methylated imidazolium salts has also been demonstrated, with effects on plasma membrane permeability leading to apoptosis.[6]

  • Broad-Spectrum Cytotoxicity: Due to potential interactions with fundamental cellular components like DNA, N-methyl imidazole imines might exhibit a broader spectrum of cytotoxicity compared to the more targeted effects of enzyme inhibitors. However, selectivity can be engineered by modifying other parts of the molecule. For instance, Schiff bases derived from 1-methyl-2-imidazole have been incorporated into ruthenium complexes, showing selective cytotoxicity towards cancer cells over noncancerous cells.[9]

Comparative Data Summary

While a direct head-to-head comparison is not available in the literature, we can compile and compare cytotoxic data for analogous compounds to infer potential differences in potency and selectivity.

Compound ClassRepresentative Analog(s)Cell Line(s)Reported Activity (IC50/GI50)Reference
2-Aminoimidazole Derivatives Imidazopyridine-triazole conjugatesA549, DU-145, HCT116, MDA-MB-2310.51 - 0.63 µM (A549)[4]
2-Phenyl benzimidazole derivativesMCF-73.37 - 6.30 µM[4]
Aminoimidazole derivativesSH-SY5Y, K562, U877.8 - 18.9 µM[4]
N-Methyl Imidazole Derivatives 1-dodecyl-3-methylimidazolium bromideHepG2EC50 = 9.8 µM[6]
Imine-bearing imidazo[1,2-a]pyrimidineMCF-7, MDA-MB-23135.1 - 43.4 µM[10]
Imidazole-fused hydrazonesDLD-1 (colon cancer)4.97 - 7.01 µM[11]

Note: The presented data is for structurally related compounds and not for the exact topic compounds. Direct comparison should be made with caution.

Experimental Protocols for Cellular Selectivity Assessment

To definitively compare the cellular selectivity of 1-cyclopropyl-1H-imidazol-2-amine and a specific methyl imidazole imine, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line like HEK-293T) in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells/well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of the test compounds (e.g., from 0.1 µM to 200 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Use a suitable cell viability reagent such as MTT or CellTiter-Glo®.

  • Data Analysis: Measure the absorbance or luminescence and calculate the IC50 values using appropriate software. The selectivity index (SI) can be calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line.

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability Assessment cluster_4 Data Analysis A Seed cells in 96-well plate B Add serial dilutions of compounds A->B C Incubate for 72h B->C D Add MTT or CellTiter-Glo C->D E Measure signal and calculate IC50 D->E

Caption: Workflow for In Vitro Cytotoxicity Assay.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by the test compounds.

Methodology:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Mechanistic Insights and Structure-Activity Relationships

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these imidazole derivatives, leading to apoptosis.

G cluster_0 Extracellular cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcome Compound Imidazole Derivative Target Kinase or DNA Compound->Target Inhibition/Binding Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Target->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical Signaling Pathway for Imidazole-Induced Apoptosis.

The structure-activity relationship data from various studies suggest that:

  • For 1-alkyl-2-aminoimidazoles , the nature of the alkyl group at the N1 position significantly influences biological activity, with bulkier or conformationally constrained groups like cyclopropyl often conferring higher potency.[3]

  • For N-methylated imidazoles , the overall lipophilicity and the nature of other substituents on the imidazole ring and any appended side chains play a crucial role in determining cytotoxicity and target selectivity.[6][12]

Conclusion

In the absence of direct comparative data, this guide provides a framework for understanding the potential differences in the cellular selectivity of 1-cyclopropyl-1H-imidazol-2-amine and methyl imidazole imine analogs. The 1-cyclopropyl-2-aminoimidazole scaffold, based on related compounds, is likely to exhibit more targeted effects, potentially through enzyme inhibition, leading to applications in areas like antimicrobial and anticancer therapy with a favorable selectivity profile. In contrast, the N-methyl imidazole imine motif may have a broader cytotoxic profile, possibly through interactions with DNA, which could also be harnessed for anticancer applications, with selectivity being engineered through further molecular modifications.

Future research should focus on direct, head-to-head comparisons of these and other imidazole derivatives in a wide range of cell lines and target-based assays to fully elucidate their therapeutic potential and guide the development of next-generation imidazole-based drugs.

References

Sources

Comparative

comparing 1-cyclopropyl-1H-imidazol-2-amine with other WDR5 WIN site inhibitors

Introduction: WDR5, A Key Epigenetic Scaffolding Protein and Therapeutic Target WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a pivotal role in the assembly and function of multiple pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: WDR5, A Key Epigenetic Scaffolding Protein and Therapeutic Target

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a pivotal role in the assembly and function of multiple protein complexes involved in chromatin modification and gene regulation.[1][2] One of its most well-characterized functions is as a core component of the mixed-lineage leukemia (MLL) family of histone methyltransferase (HMT) complexes.[1][3][4] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription.[3][5] The interaction between WDR5 and the MLL protein is mediated by a conserved "WDR5-interaction" (WIN) motif on MLL, which binds to a specific pocket on WDR5, often referred to as the WIN site.[6][7][8]

Dysregulation of MLL activity, often through chromosomal translocations of the MLL1 gene, is a hallmark of aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[9] The critical role of the WDR5-MLL interaction in driving these leukemias has made the WDR5 WIN site a compelling target for therapeutic intervention.[5][9] By disrupting this protein-protein interaction, small molecule inhibitors can suppress the HMT activity of the MLL complex, leading to the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.[3][5] Beyond MLL-rearranged leukemias, WDR5 has also been implicated in the pathogenesis of various solid tumors, including neuroblastoma, breast cancer, and pancreatic cancer, further broadening the potential therapeutic applications of WDR5 inhibitors.[10][11]

This guide provides a comparative analysis of prominent WDR5 WIN site inhibitors, offering insights into their performance based on available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel cancer therapeutics.

A Note on 1-cyclopropyl-1H-imidazol-2-amine:

It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield any publicly available experimental data characterizing 1-cyclopropyl-1H-imidazol-2-amine as a WDR5 WIN site inhibitor. While this molecule is commercially available and its synthesis has been documented, its activity, binding affinity, and cellular effects specifically targeting WDR5 have not been reported.[7][12] The presence of cyclopropyl and imidazole moieties in other known WDR5 inhibitors suggests that such a scaffold could potentially interact with the WIN site; however, without empirical evidence, any such potential remains speculative.[4][13] Therefore, this guide will focus on well-characterized inhibitors to provide a robust comparative framework.

Comparative Analysis of WDR5 WIN Site Inhibitors

The development of small molecule inhibitors targeting the WDR5 WIN site has yielded several promising compounds. This section will compare some of the most notable examples, focusing on their biochemical potency, cellular activity, and selectivity.

CompoundBinding Affinity (Kd)IC50 (Disruption of WDR5-MLL Interaction)Cellular Activity (e.g., GI50/EC50)Key Features & References
OICR-9429 24 nM (Biacore), 52 nM (ITC), 93 nM64 nM~67-70 µM in some bladder cancer cell linesA potent and selective chemical probe for WDR5. Disrupts WDR5-MLL1 and WDR5-RbBP5 interactions in cells.[12][13]
WDR5-0103 450 nM39 µM (inhibition of MLL catalytic activity)Not widely reportedAn early but important tool compound that demonstrated the feasibility of targeting the WDR5-MLL interaction with small molecules.[3][5]
MM-401 ~1 nMNot reportedInduces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.A macrocyclic peptidomimetic that mimics the MLL WIN motif.[5]
MM-589 < 1 nM12.7 nM (inhibition of MLL/WDR5-mediated H3K4 methylation)Potent anti-proliferative activity in MLL-fusion cancer cell lines.A highly potent macrocyclic peptidomimetic inhibitor.[5]

OICR-9429 stands out as a widely used chemical probe due to its high affinity and selectivity for WDR5. It competitively blocks the interaction between WDR5 and peptides from both MLL and Histone H3. Cellularly, OICR-9429 has been shown to disrupt the WDR5-MLL1 interaction at sub-micromolar concentrations and exhibits anti-proliferative effects in various cancer cell lines, including those from bladder cancer and acute myeloid leukemia.[10][13]

In contrast, WDR5-0103 represents an earlier generation of WDR5 inhibitors. While its binding affinity and inhibitory concentrations are more modest compared to later compounds, its discovery was a crucial proof-of-concept for the druggability of the WDR5 WIN site.[3][5]

Peptidomimetic inhibitors like MM-401 and MM-589 offer a different approach, designed to more closely mimic the natural binding partner of the WIN site.[5] These compounds exhibit exceptional potency, with binding affinities in the low to sub-nanomolar range.[5] Their potent disruption of the WDR5-MLL interaction translates to significant anti-leukemic activity in cellular models.[5]

The WDR5-MLL Signaling Pathway and Point of Inhibition

The MLL complex, through its interaction with WDR5, plays a critical role in regulating the expression of genes involved in hematopoiesis and development. In MLL-rearranged leukemias, the fusion of MLL with various partner proteins leads to the aberrant recruitment of the MLL complex to target genes, resulting in their overexpression and the promotion of leukemogenesis. WDR5 WIN site inhibitors intervene at a critical juncture in this pathway.

WDR5_Pathway cluster_nucleus Nucleus MLL_complex MLL Complex (MLL, ASH2L, RbBP5, DPY30) Chromatin Chromatin (Target Genes) MLL_complex->Chromatin  Binds to WDR5 WDR5 WDR5->MLL_complex  Scaffolds H3K4me3 H3K4 Trimethylation Chromatin->H3K4me3  Catalyzes Oncogenic_Expression Oncogenic Gene Expression H3K4me3->Oncogenic_Expression  Promotes Leukemogenesis Leukemogenesis Oncogenic_Expression->Leukemogenesis WIN_Inhibitor WDR5 WIN Site Inhibitor WIN_Inhibitor->WDR5  Blocks WIN Site

Caption: WDR5-MLL signaling pathway and inhibitor intervention point.

As depicted in the diagram, WDR5 is essential for the proper assembly and function of the MLL complex. By binding to the WIN site on WDR5, small molecule inhibitors prevent the association of MLL with WDR5. This disruption destabilizes the MLL complex and inhibits its histone methyltransferase activity, leading to a reduction in H3K4 trimethylation at target gene promoters. Consequently, the expression of oncogenic genes is suppressed, which in turn inhibits leukemogenesis.

Experimental Protocols for Characterizing WDR5 WIN Site Inhibitors

The evaluation of novel WDR5 inhibitors relies on a suite of robust biochemical and cellular assays. Below are representative protocols for key experiments used to characterize these compounds.

Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction

This assay quantitatively measures the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL WIN motif.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger WDR5 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide from WDR5 will cause a decrease in polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human WDR5 protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare a stock solution of a fluorescently labeled MLL WIN peptide (e.g., FITC-ARAEVHLRKS-NH2) in the same assay buffer.

    • Prepare a serial dilution of the test compound (e.g., 1-cyclopropyl-1H-imidazol-2-amine, if data were available) in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • Assay Setup:

    • In a 384-well, low-volume black plate, add the test compound or DMSO (vehicle control).

    • Add the fluorescently labeled MLL peptide to a final concentration of approximately its Kd for WDR5.

    • Initiate the binding reaction by adding WDR5 protein to a final concentration that yields a significant polarization window.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the fluorophore used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

FP_Assay_Workflow A Prepare Reagents (WDR5, Fluorescent MLL Peptide, Inhibitor) B Dispense Inhibitor/Vehicle into 384-well Plate A->B C Add Fluorescent MLL Peptide B->C D Add WDR5 Protein to Initiate Reaction C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Fluorescence Polarization Assay Workflow.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Principle: WDR5 is immobilized on a sensor chip. When a solution containing the inhibitor flows over the chip, the binding of the inhibitor to WDR5 causes a change in the refractive index at the sensor surface, which is detected as a response.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize recombinant WDR5 protein onto the chip surface to a desired density.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase as the inhibitor binds to the immobilized WDR5.

    • Inject running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Proliferation Assay

This assay assesses the anti-proliferative effects of WDR5 inhibitors on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MLL-rearranged leukemia cell lines like MV4-11 or MOLM-13) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow the cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the WDR5 inhibitor in cell culture medium.

    • Add the diluted inhibitor or vehicle control to the cells.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a suitable method, such as MTT, CellTiter-Glo®, or direct cell counting.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 or EC50 value.

Conclusion

The WDR5 WIN site remains a highly attractive target for the development of novel epigenetic therapies. The field has seen significant progress, with the development of potent and selective small molecule and peptidomimetic inhibitors. Compounds like OICR-9429 have become invaluable tools for dissecting the biological functions of WDR5, while highly potent inhibitors such as MM-589 demonstrate the potential for achieving significant anti-cancer efficacy by disrupting the WDR5-MLL interaction. Although no data is currently available for 1-cyclopropyl-1H-imidazol-2-amine as a WDR5 inhibitor, the existing landscape of well-characterized compounds provides a strong foundation and a clear roadmap for the continued development of this promising class of therapeutics. Future efforts will likely focus on optimizing the drug-like properties of these inhibitors to translate their potent in vitro activity into effective and safe clinical candidates.

References

  • Aho, E. R., et al. (2019). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.
  • Chen, J., et al. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry.
  • Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia.
  • Han, B., et al. (2021). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5)
  • Harris, P. A., et al. (2020). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). ACS Omega.
  • Karademir, B., et al. (2021). Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders. ChemRxiv.
  • Karatas, H., et al. (2017). Discovery of a Potent and Selective WDR5 Proteolysis Targeting Chimera (PROTAC) Degrader of the WDR5-MYC Oncogenic Axis. Journal of Medicinal Chemistry.
  • OICR-9429 | WDR5 Inhibitor. MedchemExpress.com.
  • OICR-9429 A chemical probe for WDR5. Structural Genomics Consortium.
  • Patel, A., et al. (2014). A System to Compare Loss of WDR5 with WIN Site Inhibition. Cell Reports.
  • Senisterra, G., et al. (2013). Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Biochemical Journal.
  • Song, J. J., & Kingston, R. E. (2008). WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket. The Journal of Biological Chemistry.
  • Thomas, L. R., et al. (2012). Structural Basis for WDR5 Interaction (Win) Motif Recognition in Human SET1 Family Histone Methyltransferases. The Journal of Biological Chemistry.
  • Wang, F., et al. (2018). The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer. Frontiers in Oncology.
  • Zhu, J., et al. (2022). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry.

Sources

Validation

A Researcher's Guide to Comparing Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Methodological Approach

In the landscape of modern drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[4][5] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication, making DHODH an attractive target for therapeutic intervention.[6][7]

This guide provides a comprehensive framework for the head-to-head comparison of novel DHODH inhibitors, using the hypothetical examples of 1-cyclopropyl-1H-imidazol-2-amine (designated as Compound X) and 5-bromoisothiazol-4-amine (designated as Compound Y). While direct comparative data for these specific compounds is not currently available in the public domain, this document will equip researchers with the foundational knowledge and detailed protocols necessary to conduct such a comparison.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that produces the pyrimidine nucleotides essential for cellular life. DHODH, a flavin-dependent enzyme located on the inner mitochondrial membrane, plays a pivotal role in this pathway.[4][8] Its inhibition leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest, differentiation, and apoptosis in highly proliferative cells.[3][6]

Below is a diagram illustrating the position of DHODH within the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dCTP dCTP CTP->dCTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP->DNA Synthesis

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

A Framework for Comparing Novel DHODH Inhibitors

A robust comparison of novel DHODH inhibitors requires a multi-faceted approach, encompassing biochemical potency, cellular efficacy, and on-target validation. The following workflow outlines the key stages of such a comparison.

Comparison_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_comparison Comparative Analysis DHODH Enzymatic Assay DHODH Enzymatic Assay IC50 Determination IC50 Determination DHODH Enzymatic Assay->IC50 Determination Cell Proliferation Assay Cell Proliferation Assay DHODH Enzymatic Assay->Cell Proliferation Assay Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Uridine Rescue Assay Uridine Rescue Assay Cell Proliferation Assay->Uridine Rescue Assay Data Summary Table Data Summary Table Cell Proliferation Assay->Data Summary Table Apoptosis/Differentiation Assays Apoptosis/Differentiation Assays Uridine Rescue Assay->Apoptosis/Differentiation Assays Potency Ranking Potency Ranking Data Summary Table->Potency Ranking Selectivity Profiling Selectivity Profiling Potency Ranking->Selectivity Profiling

Caption: Experimental workflow for comparing novel DHODH inhibitors.

Detailed Experimental Protocol: In Vitro DHODH Inhibition Assay

The following protocol describes a common colorimetric assay for measuring DHODH inhibition, adapted from established methodologies.[2][9][10][11] This assay monitors the reduction of 2,6-dichlorophenolindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials and Reagents:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[9][10]

  • L-dihydroorotic acid (DHO), substrate

  • Decylubiquinone (Coenzyme Q analog), electron acceptor

  • 2,6-dichlorophenolindophenol (DCIP), colorimetric indicator

  • Compound X (1-cyclopropyl-1H-imidazol-2-amine) and Compound Y (5-bromoisothiazol-4-amine), dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X and Compound Y in DMSO. Further dilute these stocks in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.[9]

  • Assay Plate Setup:

    • Inhibitor Wells: Add 10 µL of the diluted Compound X or Compound Y solutions.

    • Positive Control (No Inhibitor): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Blank (No Enzyme): Add 50 µL of Assay Buffer.

  • Enzyme Addition: Add 40 µL of purified DHODH (final concentration: 1.25 µg/mL) in Assay Buffer to the inhibitor and positive control wells.[10]

  • Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 37°C, followed by 15 minutes at room temperature.[10]

  • Reaction Initiation: Add 50 µL of a master mix containing L-dihydroorotic acid (final concentration: 2 mM), decylubiquinone (final concentration: 0.2 mM), and DCIP (final concentration: 0.12 mM) in Assay Buffer to all wells.[10]

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.[9]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Compound X and Compound Y relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation and Interpretation

The results of the biochemical and cellular assays should be summarized in a clear and concise table to facilitate a direct comparison between the novel inhibitors. Below is a template table populated with hypothetical data for Compound X and Compound Y.

ParameterCompound X (1-cyclopropyl-1H-imidazol-2-amine)Compound Y (5-bromoisothiazol-4-amine)Brequinar (Reference Compound)
Biochemical IC50 (nM) 150255-10
Cellular GI50 (nM, AML cell line) 3005050
Uridine Rescue CompleteCompleteComplete
Mechanism of Inhibition Competitive (vs. CoQ)Non-competitiveCompetitive (vs. CoQ)

Hypothetical data for illustrative purposes.

In this hypothetical scenario, Compound Y demonstrates superior biochemical and cellular potency compared to Compound X, with an IC50 value approaching that of the well-characterized DHODH inhibitor, Brequinar. The complete rescue of anti-proliferative activity by exogenous uridine for both compounds would confirm that their cellular effects are indeed due to the inhibition of the de novo pyrimidine biosynthesis pathway.

On-Target Validation: The Uridine Rescue Assay

A critical step in validating a novel DHODH inhibitor is to demonstrate that its cellular effects can be reversed by supplying a downstream product of the enzymatic reaction. The uridine rescue assay is a gold-standard experiment for this purpose.[3][10][12] Cells treated with a DHODH inhibitor are supplemented with uridine, which can be converted to UMP via the pyrimidine salvage pathway, thus bypassing the block in the de novo pathway.

Uridine_Rescue DHODH Inhibitor DHODH Inhibitor De Novo Pathway De Novo Pyrimidine Biosynthesis DHODH Inhibitor->De Novo Pathway Inhibits UMP Pool Cellular UMP Pool De Novo Pathway->UMP Pool Depletes Salvage Pathway Pyrimidine Salvage Pathway Salvage Pathway->UMP Pool Replenishes Cell Proliferation Cell Proliferation UMP Pool->Cell Proliferation Restores Uridine (Exogenous) Uridine (Exogenous) Uridine (Exogenous)->Salvage Pathway Activates

Caption: Principle of the uridine rescue assay for on-target validation.

Conclusion and Future Directions

This guide provides a comprehensive methodological framework for the objective comparison of novel DHODH inhibitors, using 1-cyclopropyl-1H-imidazol-2-amine and 5-bromoisothiazol-4-amine as illustrative examples. By following the outlined experimental protocols and data analysis strategies, researchers can effectively characterize and rank new chemical entities targeting DHODH.

Future studies should aim to expand upon this initial characterization by investigating the pharmacokinetic and pharmacodynamic properties of promising lead compounds in preclinical models. Furthermore, selectivity profiling against other dehydrogenases and cellular toxicity assays are crucial next steps in the development of safe and effective DHODH inhibitors for clinical applications. The renewed interest in DHODH as a therapeutic target, particularly in hematologic malignancies, underscores the importance of rigorous preclinical evaluation to identify the most promising candidates for further development.[13][14][15][16]

References

  • BenchChem. Application Notes and Protocols: In Vitro Assay for Measuring DHODH Inhibition by PTC299.

  • PMC. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy.

  • PMC. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells.

  • Wikipedia. Dihydroorotate dehydrogenase.

  • ASM Journals. Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase.

  • Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.

  • PMC. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.

  • ACS Publications. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods.

  • AACR Publications. Abstract 5787: Structure-function mapping of DHODH shows deviations in protein structure.

  • ResearchGate. DHODH in the de novo pyrimidine biosynthesis pathway and dual action of... | Download Scientific Diagram.

  • Taylor & Francis. Pyrimidine biosynthesis – Knowledge and References.

  • ACS Publications. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors.

  • ASH Publications. Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer.

  • ACS Publications. Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin.

  • Creative Biostructure. Structural Research of Dihydroorotate Dehydrogenases (DHODH).

  • PMC. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.

  • PMC. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.

  • PMC. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology.

  • PMC. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy.

  • ResearchGate. H-006 is a potent and selective DHODH inhibitor. (A, B) Effect of H-006...

  • PMC. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy.

  • AACR Publications. Abstract 4049: Preclinical pharmacology profile of GTX-0196: A novel, potent and highly selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of hematologic malignancies.

  • PMC. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells.

  • Haematologica. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia.

  • eLife. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.

  • ClinicalTrials.gov. A Study to Investigate BAY2402234, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor, in Myeloid Malignancies.

  • Frontiers. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia.

  • PMC. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.

  • MedchemExpress.com. BAY-2402234 | DHODH Inhibitor.

Sources

Comparative

TR-FRET Assay Validation for WDR5 WIN Site Inhibitors: Evaluating 1-Cyclopropyl-1H-imidazol-2-amine Derivatives

Executive Summary The discovery of potent, selective inhibitors targeting the WD repeat-containing protein 5 (WDR5) is a major focus in oncology, particularly for mixed lineage leukemia (MLL)-rearranged and MYC-driven ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of potent, selective inhibitors targeting the WD repeat-containing protein 5 (WDR5) is a major focus in oncology, particularly for mixed lineage leukemia (MLL)-rearranged and MYC-driven malignancies [1]. Recent structure-based drug design efforts have identified the 1-cyclopropyl-1H-imidazol-2-amine moiety as a critical P2 pocket-binding bioisostere, capable of pushing binding affinities into the picomolar range [1].

However, validating picomolar binding affinities requires analytical platforms capable of overcoming the "tight binding" limits of standard biochemical assays. This guide provides an objective comparison of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) against alternative platforms like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), alongside a self-validating experimental protocol for characterizing high-affinity WDR5 WIN site inhibitors.

Biological Context & The Ligand

WDR5 acts as a central scaffolding protein that recruits the MLL1 complex to chromatin via its WDR5-interaction (WIN) site [2]. Disrupting this protein-protein interaction (PPI) suppresses leukemogenic gene expression.

Inhibitor optimization often utilizes the 1-cyclopropyl-1H-imidazol-2-amine fragment to mimic the arginine side chain (R3765) of MLL1. The cyclopropyl group introduces critical hydrophobicity and steric bulk that perfectly fills the S2 pocket of the WIN site [1]. While this structural modification exponentially increases target affinity, it also increases the compound's lipophilicity, making it prone to aggregation and auto-fluorescence—factors that dictate the choice of validation assay.

Assay Selection Causality: Why TR-FRET?

When evaluating highly lipophilic, picomolar-affinity compounds, researchers must choose an assay that balances throughput with thermodynamic resolution.

  • The FP Limitation (Probe Depletion): Standard FP assays require fluorescent probe concentrations (e.g., FITC-MLL1 peptide) to be at least 1–10 nM to maintain a detectable signal-to-noise ratio. If a 1-cyclopropyl-1H-imidazol-2-amine derivative has a Ki​ of 50 pM, the assay enters a "tight binding" regime where the probe concentration far exceeds the Kd​ . This leads to probe depletion, capping the assay's sensitivity limit at ~1 nM and masking true structure-activity relationship (SAR) differences.

  • The TR-FRET Advantage: TR-FRET utilizes Lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived background auto-fluorescence from the heterocyclic inhibitor is entirely gated out. This extreme sensitivity allows researchers to lower the probe concentration to 2 nM or less, accurately resolving picomolar Ki​ values without inner-filter effects [1].

  • The SPR Orthogonality: While SPR provides label-free, real-time kinetic data ( kon​ , koff​ ), it is lower throughput and susceptible to non-specific matrix binding from hydrophobic compounds. SPR is best reserved for orthogonal validation of TR-FRET hits.

Table 1: Comparative Performance of Binding Assays for WDR5 Inhibitors
ParameterTR-FRETFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Throughput High (384/1536-well)High (384/1536-well)Medium (Chip-based)
Sensitivity Limit ( Ki​ ) < 100 pM~ 1 nM (Probe depletion limit)< 10 pM (Kinetics dependent)
Artifact Susceptibility Low (Time-resolved gating)High (Inner-filter effect)Medium (Non-specific binding)
Data Output Equilibrium Thermodynamics ( Ki​ )Equilibrium Thermodynamics ( Ki​ )Real-time Kinetics ( kon​ , koff​ , KD​ )
Best Use Case Primary screening of picomolar bindersPrimary screening of weaker fragmentsOrthogonal hit validation

Mechanistic Workflow

The TR-FRET system for WDR5 relies on a competitive binding model. A Europium-labeled anti-GST antibody binds to GST-tagged WDR5. When the FITC-labeled MLL1 peptide occupies the WIN site, excitation of Europium results in energy transfer to FITC. Introduction of the 1-cyclopropyl-1H-imidazol-2-amine derivative displaces the peptide, causing a quantifiable loss of FRET signal.

TR_FRET_Mechanism Excitation Excitation (340 nm) Eu_Donor Eu-Anti-GST Donor Excitation->Eu_Donor Energy WDR5 GST-WDR5 Target Eu_Donor->WDR5 Binds GST FITC_Probe FITC-MLL1 Acceptor Eu_Donor->FITC_Probe FRET WDR5->FITC_Probe WIN Site Interaction Emission Emission (520 nm) FITC_Probe->Emission Signal Inhibitor 1-cyclopropyl-1H-imidazol- 2-amine Derivative Inhibitor->WDR5 Displaces Probe

Caption: TR-FRET assay principle for WDR5 WIN site competitive binding.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system incorporating specific buffer conditions to mitigate the hydrophobicity of cyclopropyl-containing ligands.

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, and 1 mM DTT.

    • Causality: BSA and Tween-20 are mandatory. They prevent the lipophilic 1-cyclopropyl-1H-imidazol-2-amine moiety from adhering to the polystyrene microplate walls and suppress compound aggregation, which would otherwise cause false-positive promiscuous inhibition.

  • Protein/Probe Mix: Prepare a solution containing 10 nM GST-WDR5, 2 nM FITC-MLL1 peptide, and 2 nM Eu-labeled anti-GST antibody in Assay Buffer.

Compound Dilution & Controls
  • Prepare an 11-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a top concentration of 1 mM.

  • Self-Validating Controls:

    • Maximum Signal (0% Inhibition): DMSO vehicle + Protein/Probe Mix.

    • Minimum Signal (100% Inhibition): DMSO vehicle + Protein/Probe Mix + 10 µM unlabeled MLL1 peptide.

    • Reference Standard: OICR-9429 (a well-characterized WDR5 inhibitor) to ensure day-to-day assay reproducibility.

Assay Execution
  • Transfer 100 nL of the diluted compounds and controls into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Dispense 10 µL of the Protein/Probe Mix into all wells. The final DMSO concentration will be 1%.

    • Causality: Maintaining exactly 1% DMSO ensures the hydrophobic ligand remains fully soluble without denaturing the WDR5 protein.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate the plate in the dark at room temperature for 60 minutes .

    • Causality: Picomolar binders have very slow off-rates ( koff​ ). A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for calculating Ki​ via the Cheng-Prusoff equation.

Data Acquisition & Analysis
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Settings: Excitation at 340 nm; Emission at 615 nm (Europium) and 520 nm (FITC). Use a 100 µs delay and a 200 µs integration time.

  • Calculate the TR-FRET ratio: (Emission520​/Emission615​)×104 .

  • Normalize the data against the Min and Max controls to determine % Inhibition. Fit the data to a four-parameter logistic (4PL) regression model to extract the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation [1].

Orthogonal Validation Strategy

Because high-affinity compounds can sometimes exhibit non-ideal stoichiometry or assay interference, TR-FRET hits must be subjected to a rigorous orthogonal screening cascade.

Validation_Cascade Primary Primary Screen TR-FRET Binding Assay (High Throughput) Orthogonal Orthogonal Validation SPR Kinetics (Label-Free) Primary->Orthogonal Select Hits (Ki < 10 nM) Functional Functional Assay In Vitro HMT Inhibition (Enzymatic) Orthogonal->Functional Confirm Target Engagement Cellular Cellular Efficacy MV4:11 Proliferation (Phenotypic) Functional->Cellular In Vitro to In Vivo Translation

Caption: Orthogonal screening cascade for validating WDR5 inhibitors.

Once the 1-cyclopropyl-1H-imidazol-2-amine derivatives are confirmed via TR-FRET, Surface Plasmon Resonance (SPR) is utilized to confirm the binding kinetics. Finally, functional histone methyltransferase (HMT) assays and cellular proliferation assays in MLL-rearranged MV4:11 cells validate that the biochemical affinity translates into phenotypic efficacy [1, 2].

References

  • Tian, J., et al. "Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core." Journal of Medicinal Chemistry, 2020.[Link]

  • Aho, E. R., et al. "Targeting WDR5: A WINning Anti-Cancer Strategy?" Epigenetics Insights, 2019.[Link]

Validation

A Comparative SAR Analysis of 1-Cyclopropyl-1H-imidazol-2-amine Derivatives: A Guide for Lead Optimization in Drug Discovery

The 1-cyclopropyl-1H-imidazol-2-amine scaffold has emerged as a privileged fragment in modern medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl group and a versatile 2-aminoimidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-cyclopropyl-1H-imidazol-2-amine scaffold has emerged as a privileged fragment in modern medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl group and a versatile 2-aminoimidazole moiety offers a compelling starting point for the design of novel therapeutics targeting a range of biological entities, including enzymes and receptors.[1][2] This guide provides a comprehensive comparative Structure-Activity Relationship (SAR) analysis of this scaffold, drawing upon established principles and experimental data from analogous series to inform rational drug design and lead optimization strategies.

The Strategic Value of the 1-Cyclopropyl-1H-imidazol-2-amine Core

The cyclopropyl ring is not merely a small alkyl substituent; its rigid, three-dimensional structure can significantly influence a molecule's biological profile.[1] Key contributions of the cyclopropyl group include:

  • Conformational Rigidity : The fixed stereochemistry of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing binding affinity to the target protein.[1]

  • Metabolic Stability : The C-H bonds of a cyclopropyl group are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Improved Potency : The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target, often resulting in increased potency.[3]

The 2-aminoimidazole core is a common feature in many natural products and approved drugs, valued for its ability to participate in various non-covalent interactions.[2][4] The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the overall ring system can engage in pi-stacking and other hydrophobic interactions.[5]

This guide will dissect the SAR of the 1-cyclopropyl-1H-imidazol-2-amine scaffold by systematically exploring the impact of substitutions at three key positions: the cyclopropyl ring, the imidazole core, and the 2-amino group.

Comparative Structure-Activity Relationship (SAR) Analysis

Modifications of the Cyclopropyl Group

While the parent 1-cyclopropyl-1H-imidazol-2-amine provides a solid foundation, substitutions on the cyclopropyl ring itself can fine-tune the molecule's properties. The stereochemistry of these substitutions is often critical. For instance, in a series of histamine H3 receptor ligands, a clear stereopreference was observed for the (1R,2R) enantiomer of a trans-cyclopropyl derivative, which exhibited significantly higher binding affinity than its (1S,2S) counterpart.[6]

Table 1: Impact of Cyclopropyl Substitution on Biological Activity (Hypothetical Data Based on General Principles)

Substitution PatternRelative PotencyRationale
Unsubstituted+Baseline activity, good starting point.
trans-2-Aryl+++Can introduce beneficial hydrophobic or pi-stacking interactions.[7]
cis-2-Aryl+Often less active due to steric hindrance.
Gem-dimethyl++Can enhance metabolic stability and fill hydrophobic pockets.
Substitutions on the Imidazole Core

The C4 and C5 positions of the imidazole ring are prime locations for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. The electronic nature and size of these substituents play a crucial role.

SAR_Imidazole_Core scaffold {N|C-NH2|N-cyclopropyl|C4-H|C5-H} sub_c4 C4 Position - Small alkyl groups - Halogens - Aromatic rings scaffold:c4->sub_c4 Substitution sub_c5 C5 Position - Electron-withdrawing groups - Hydrogen bond donors/acceptors scaffold:c5->sub_c5 Substitution potency Potency & Selectivity sub_c4->potency Impacts adme ADME Properties sub_c4->adme Influences sub_c5->potency Impacts sub_c5->adme Influences

Caption: SAR at the Imidazole Core.

In many kinase inhibitor scaffolds, for example, a small hydrophobic group at the C4 or C5 position can enhance binding to the ATP-binding pocket. Conversely, larger, more polar groups may improve solubility but decrease cell permeability.[8] For instance, in a series of antiprotozoal agents, the introduction of aryl groups on the imidazole ring was explored to enhance activity.[9]

Modifications of the 2-Amino Group

The 2-amino group is a key interaction point and a handle for modifying the physicochemical properties of the molecule.

  • Alkylation : Mono- or di-alkylation of the amine can modulate its basicity and hydrogen bonding capacity. While primary amines can act as hydrogen bond donors, tertiary amines cannot. This can be a critical determinant of target engagement.[5]

  • Acylation : Acylation of the 2-amino group to form amides can introduce additional points of interaction and can also serve as a strategy to create prodrugs, improving oral bioavailability.[10]

Table 2: Influence of 2-Amino Group Modification on Physicochemical Properties and Activity

ModificationpKaHydrogen BondingLipophilicityPotential Impact on Activity
-NH2 (primary)HighDonor & AcceptorLowStrong interactions, but potential for high clearance.
-NHR (secondary)ModerateDonor & AcceptorModerateBalanced properties.
-NR2 (tertiary)LowAcceptor onlyHighReduced hydrogen bonding, may improve permeability.
-NHC(O)R (amide)N/ADonor & AcceptorVariableCan introduce new interactions and improve ADME.[10]

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on a suite of well-designed assays to quantify the effects of structural modifications.

In Vitro Potency and Selectivity Assays

A typical workflow for assessing the potency and selectivity of new derivatives involves a tiered approach.

Experimental_Workflow

Caption: Tiered Experimental Workflow for SAR.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay (e.g., Kinase Assay):

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to create a range of concentrations for the dose-response curve.

  • Reaction Mixture : In a 96- or 384-well plate, combine the target enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Incubation : Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and quantify the product formation. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for successful drug development.[11][12]

  • Solubility : Kinetic or thermodynamic solubility assays are performed to assess the aqueous solubility of the compounds.

  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays are used to predict intestinal absorption.

  • Metabolic Stability : Incubation of the compound with liver microsomes or hepatocytes helps to determine its metabolic stability and identify potential metabolites.[11]

  • Pharmacokinetics : For promising leads, in vivo studies in animal models (e.g., mice or rats) are conducted to determine key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability.[12]

Case Study: Hypothetical Signaling Pathway and Target

Let's consider a hypothetical scenario where 1-cyclopropyl-1H-imidazol-2-amine derivatives are being developed as inhibitors of a protein kinase involved in a cancer signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., a downstream kinase) Receptor->TargetKinase activates Substrate Substrate Protein TargetKinase->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation leads to Inhibitor 1-Cyclopropyl-1H-imidazol- 2-amine Derivative Inhibitor->TargetKinase

Caption: Inhibition of a Proliferative Signaling Pathway.

In this context, the SAR studies would aim to optimize the inhibitor's affinity for the ATP-binding site of the target kinase. The 2-aminoimidazole core could form crucial hydrogen bonds with the hinge region of the kinase, while the cyclopropyl group and other substituents would occupy adjacent hydrophobic pockets.

Conclusion and Future Directions

The 1-cyclopropyl-1H-imidazol-2-amine scaffold represents a versatile and promising starting point for the development of novel therapeutics. A systematic and iterative approach to SAR, guided by a well-defined experimental workflow, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. Future work in this area could explore the use of this scaffold in developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or allosteric modulators, further expanding its therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands.
  • 1-cyclopropyl-1H-imidazol-2-amine | 1540194-36-2. MilliporeSigma.
  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Pharmacokinetics: The Engine Behind Drug Development and Optimization. Biointerface Research in Applied Chemistry.
  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry.
  • Inhibitory activity of the imidazole derivatives against COX-1 and...
  • Structure Activity Rel
  • 1-Cyclopropyl-1H-imidazol-2-amine. CymitQuimica.
  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DG
  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PMC.
  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-cyclopropyl-1H-imidazol-2-amine

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural lists to provide a deep, scientificall...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the proper disposal of 1-cyclopropyl-1H-imidazol-2-amine. Understanding the why behind each step is critical to fostering a culture of safety and ensuring environmental stewardship. This compound, while a versatile scaffold in research and development, requires meticulous handling from acquisition to disposal.[1]

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-cyclopropyl-1H-imidazol-2-amine is not a benign substance; its reactivity and hazard profile dictate the stringent controls necessary for its disposal.

Physicochemical and Hazard Profile

The specific hazard classifications for this compound form the basis of our procedural choices. The Globally Harmonized System (GHS) provides a clear, quantitative summary of the risks.

PropertyValueSource
CAS Number 1540194-36-2[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Physical Form Powder[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]

Causality: The H-statements are our primary directive. The risk of skin (H315) and severe eye (H319) irritation mandates the use of specific personal protective equipment (PPE) to prevent contact. The potential for respiratory irritation (H335) necessitates handling within a controlled environment, such as a chemical fume hood, to prevent inhalation of the powder.[4][5]

The Amine and Imidazole Functional Groups: Broader Context

Beyond the specific data for this compound, its chemical family—amines and imidazoles—informs our approach. Amines are organic bases and can react exothermically with acids.[6][7] Improper mixing of amine waste with acidic waste streams is a common and dangerous laboratory error. Furthermore, many amine compounds are toxic to aquatic life, making disposal down the drain an unacceptable and environmentally harmful practice.[6][8]

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense

The disposal process begins long before waste leaves the lab. It starts with establishing a safe handling environment.

  • Engineering Controls: Always handle 1-cyclopropyl-1H-imidazol-2-amine, including weighing and preparing waste containers, inside a certified chemical fume hood.[5] This is the most effective way to mitigate respiratory exposure (H335). Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): The following PPE is mandatory, selected to directly counter the identified hazards:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield. The H319 warning of "serious eye irritation" means standard safety glasses are insufficient.[3][9]

    • Hand Protection: Use nitrile rubber (NBR) gloves tested according to EN 374 or equivalent standards.[9] Never assume one glove type fits all chemicals. Given the H315 skin irritation warning, ensure gloves are free of defects and are removed promptly and properly to avoid contaminating skin.[10]

    • Body Protection: A lab coat is required. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron is recommended.[9]

Spill Management Protocol: Immediate and Corrective Action

Accidents happen, but a robust protocol can prevent a minor spill from becoming a major incident.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.

  • Eliminate Ignition Sources: While this specific compound isn't rated as flammable, this is a general best practice for any chemical spill.[7]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Contain and Absorb: Gently cover the spilled powder with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[5] Do NOT use combustible materials like paper towels for the initial absorption. Avoid creating dust.[3]

  • Collect and Containerize: Carefully sweep or scoop the mixture into a designated, sealable hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety guidelines, but often a soap and water solution is used for final cleanup), and place all cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name. Manage it according to the disposal procedure in Section 5.

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to gas generation, heat, or violent reactions.[11]

Core Principles:

  • Dedicated Waste Stream: 1-cyclopropyl-1H-imidazol-2-amine waste should be collected in a dedicated container for "Non-Halogenated Basic Organic Solids" or a similar designation provided by your institution's Environmental Health & Safety (EHS) department.[12]

  • Container Integrity: Use only chemically compatible, sealable containers. The original product container is often a good choice if it's in good condition.[11] Ensure the container is kept tightly closed when not in use and is not overfilled (a maximum of 80% capacity is a good rule of thumb).[12]

  • Incompatibility Avoidance: Critically, NEVER mix amine waste with the following:

    • Acids or Acid Chlorides: Can cause a strong exothermic reaction.[4]

    • Strong Oxidizing Agents: Can create a fire or explosion hazard.[5][13]

    • Halogenated Waste Streams: While not a reactivity issue, mixing halogenated and non-halogenated waste increases disposal costs and complexity.[11]

WasteSegregation start Generated Waste: 1-cyclopropyl-1H-imidazol-2-amine (Solid or Contaminated Materials) q1 Is the waste mixed with incompatible chemicals (e.g., acids, oxidizers)? start->q1 consult_ehs STOP! Consult EHS Immediately for Mixed Hazardous Waste Stream. q1->consult_ehs Yes container Place in a designated, compatible, and sealed hazardous waste container. q1->container No q2 Is the waste mixed with other compatible organic solids? container->q2 label_specific Label container clearly: 'Hazardous Waste' 'Non-Halogenated Basic Organic Solids' List all contents, including 1-cyclopropyl-1H-imidazol-2-amine q2->label_specific Yes label_general Label container clearly: 'Hazardous Waste' '1-cyclopropyl-1H-imidazol-2-amine' q2->label_general No

Figure 1. Decision workflow for the proper segregation of 1-cyclopropyl-1H-imidazol-2-amine waste.

Step-by-Step Disposal Procedure: From Lab Bench to Final Disposition

The final disposal of this chemical must be handled by licensed professionals. The role of the researcher is to prepare the waste safely and correctly for collection. Disposal via sewer or regular trash is strictly prohibited.[6][14]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal gen 1. Waste Generation (e.g., residual product, contaminated consumables) seg 2. Segregation & Containment (Use designated container per Fig. 1) gen->seg lab 3. Accurate Labeling (Contents, hazards, date) seg->lab saa 4. Store in Satellite Accumulation Area (SAA) (Cool, ventilated, secondary containment) lab->saa req 5. Request Waste Pickup (Via institutional EHS portal) saa->req trans 6. EHS Collection & Transport (Trained personnel transport to central facility) req->trans disp 7. Final Disposition (Consolidation and transfer to a licensed hazardous waste facility) trans->disp incin 8. Ultimate Disposal Method: High-Temperature Incineration disp->incin

Figure 2. Standard operational workflow for the disposal of laboratory chemical waste.

Operational Protocol:

  • Generation & Collection: Collect all waste materials, including residual powder, contaminated weigh boats, gloves, and wipers, directly into your designated hazardous waste container.

  • Containment & Labeling: Keep the container sealed when not in use. Ensure the label is filled out completely and accurately with the chemical name and an estimate of the quantity.[11]

  • Satellite Accumulation: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be away from direct sunlight and heat sources and, ideally, have secondary containment.[6]

  • Schedule Pickup: Once the container is full or you are finished with the process, schedule a waste pickup with your institution's EHS department. Do not allow hazardous waste to accumulate in the lab indefinitely.[11]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.[6]

The ultimate and most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[11] This process ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to this comprehensive guide, you not only ensure your own safety but also uphold the principles of responsible scientific research and environmental protection.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. [Link]

  • Safety Data Sheet (for a product containing amines). Chemtron Supply Corporation. [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. The University of Calgary. [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. Angene Chemical. [Link]

  • amine Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. [Link]

Sources

Handling

Personal protective equipment for handling 1-cyclopropyl-1H-imidazol-2-amine

Comprehensive Safety Protocol: Handling 1-cyclopropyl-1H-imidazol-2-amine As a Senior Application Scientist, it is understood that pioneering research requires not only innovation but also an unwavering commitment to saf...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 1-cyclopropyl-1H-imidazol-2-amine

As a Senior Application Scientist, it is understood that pioneering research requires not only innovation but also an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 1-cyclopropyl-1H-imidazol-2-amine, a compound of significant interest in modern drug development. The procedures outlined herein are designed to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your experimental work. This is not merely a checklist, but a framework built on the principles of hazard understanding, exposure control, and emergency preparedness.

Hazard Profile Analysis: Understanding the Compound

1-cyclopropyl-1H-imidazol-2-amine (CAS No. 1540194-36-2) is a solid, powdered amine compound. While specific toxicological data for this novel compound is limited, its chemical structure—possessing both an imidazole ring and a primary amine group—necessitates a cautious approach. The safety profile is therefore based on available Safety Data Sheet (SDS) information and the well-documented hazards of analogous heterocyclic amines.[1][2]

The primary hazards are associated with its potential to cause irritation and sensitization upon contact. Amines are organic bases; their alkalinity can lead to irritation or corrosive effects on biological tissues.[2][3] Furthermore, fine powders present an inhalation hazard.[4]

Table 1: GHS Hazard Classification for 1-cyclopropyl-1H-imidazol-2-amine

GHS PictogramSignal WordHazard Statements
alt text Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against direct exposure. It is not a passive measure but an active system of protection that must be correctly chosen, inspected, and used. After implementing all feasible engineering and administrative controls, appropriate PPE must be worn.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Causality
Eye/Face Protection Safety glasses with side-shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]The powdered nature of the compound poses a significant risk of airborne particles entering the eyes. Chemical goggles provide a full seal, offering superior protection against dust and accidental splashes compared to standard safety glasses.[4] This prevents direct contact that can lead to serious irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[4]Prevents direct skin contact, which is known to cause irritation. Amines can, in some cases, be absorbed through the skin, making gloves a critical barrier to systemic exposure.[2][3]
Skin & Body Protection A standard laboratory coat should be worn and fully buttoned.[4] For large-scale operations, consider additional protective clothing.[6]Protects skin on the arms and torso from accidental spills and contamination.[4] Contaminated clothing should be removed immediately and laundered before reuse.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated (e.g., weighing, transferring).[4]The fine powder can be easily inhaled, causing respiratory tract irritation. A respirator with an appropriate particulate filter (e.g., N95, P100) prevents the inhalation of these airborne particles.

Operational Blueprint: Safe Handling & Engineering Controls

A controlled environment is fundamental to safety. Engineering controls are designed to isolate the hazard from the operator, representing a more robust safety measure than PPE alone.

Engineering Controls
  • Ventilation: All handling of 1-cyclopropyl-1H-imidazol-2-amine solid must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] The fume hood's negative pressure environment is critical for containing airborne dust and preventing its escape into the laboratory atmosphere.

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][8] Immediate access is crucial for effective decontamination in case of accidental exposure.[6]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Clear the workspace in the fume hood of all unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust generated.[4] Use a spatula to handle the powder and avoid creating dust clouds by gently scooping and adding the material.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.[4]

  • Post-Handling Decontamination: After handling, thoroughly clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][9] Do not eat, drink, or apply cosmetics in the handling area.[5][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Operation B 2. Don Required PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh Solid Compound B->C Begin Work D 4. Transfer Compound to Vessel C->D E 5. Prepare Solution (If applicable) D->E F 6. Decontaminate Workspace & Equipment E->F Complete Work G 7. Dispose of Waste & Contaminated PPE F->G H 8. Remove PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling 1-cyclopropyl-1H-imidazol-2-amine.

Contingency & Emergency Response

Immediate and correct first aid is critical in mitigating the effects of accidental exposure.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[7][11] Seek immediate medical attention.

  • Spill Cleanup: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (like sand or vermiculite), sweep it up, and place it in a tightly sealed container for disposal.[6] Ventilate the area and clean the spill site once the material is removed.

Decommissioning: Waste Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste & Contaminated Materials: All waste containing 1-cyclopropyl-1H-imidazol-2-amine, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][6]

  • Disposal Protocol: Arrange for waste disposal through a licensed disposal company.[6] Disposal must be carried out in strict accordance with all local, regional, and national regulations. Do not allow the material to enter drains or water systems.[6]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • BenchChem. (2025). Personal protective equipment for handling 3-Aminohexanoic acid.
  • NextSDS. (n.d.). amine. Retrieved from

  • MilliporeSigma. (n.d.). 1-cyclopropyl-1H-imidazol-2-amine | 1540194-36-2.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • NextSDS. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropylamine.
  • Safety Data Sheet. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropyl bromide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (S)-1-Cyclopropylethylamine.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
  • BASF. (2016, March 8). Safety Data Sheet AMINE O.
  • Chemtron Supply Corporation. (2015, June 11). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Imidazole.
  • ChemScene. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazol-2-amine | 1178625-93-8.
  • Government of Canada. (2023, February 21). Screening assessment - Substituted alkyl imidazolines group.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Material Safety Data Sheet.
  • Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment.

Sources

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